Thiafentanil
説明
特性
CAS番号 |
101345-60-2 |
|---|---|
分子式 |
C22H28N2O4S |
分子量 |
416.5 g/mol |
IUPAC名 |
methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3 |
InChIキー |
HFRKHTCPWUOGHM-UHFFFAOYSA-N |
SMILES |
COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
正規SMILES |
COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
同義語 |
A-3080 A3080 thiafentanil |
製品の起源 |
United States |
Foundational & Exploratory
Thiafentanil (A-3080) chemical structure and synthesis pathway.
An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Thiafentanil (A-3080)
Introduction
This compound, also known by its developmental code A-3080, is a potent synthetic opioid and a structural analog of fentanyl.[1] Developed in 1986, it is recognized for its powerful analgesic and sedative properties.[1] Its primary application is in veterinary medicine, specifically for the immobilization of large wildlife and non-domestic ungulates.[2][3][4] this compound functions as a selective μ-opioid receptor agonist, leading to profound analgesia and immobilization upon administration.[2] Due to its high potential for abuse and risk of severe dependence, it is classified as a Schedule II controlled substance in the United States.[1][2][5]
Chemical Structure and Properties
This compound is distinguished from other fentanyl derivatives by the presence of a thiophene ring in its structure.[2] Its chemical name is methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate.[1][2][5]
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₂O₄S[1][2][5][6][7] |
| Molecular Weight | 416.5 g/mol [2][5][6][7] |
| IUPAC Name | methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate[1][5] |
| CAS Number | 101345-60-2[1][2] |
| SMILES | COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC[1][2][6] |
| InChI Key | HFRKHTCPWUOGHM-UHFFFAOYSA-N[1][6] |
Synthesis Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (101345-60-2) for sale [vulcanchem.com]
- 3. fda.gov [fda.gov]
- 4. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 5. Methyl 4-((2-methoxyacetyl)phenylamino)-1-(2-(2-thienyl)ethyl)-4-piperidinecarboxylate | C22H28N2O4S | CID 13653617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Thiafentanil on µ-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiafentanil is a potent synthetic opioid analgesic, structurally analogous to fentanyl, with high selectivity for the µ-opioid receptor (MOR).[1] This technical guide delineates the mechanism of action of this compound at the MOR, providing a comprehensive overview of its binding, signaling, and functional effects. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related potent µ-opioid agonists, namely fentanyl and carfentanil, to provide a comparative context for its pharmacological profile. Detailed experimental protocols for key assays used to characterize µ-opioid receptor agonists are provided, alongside visualizations of the canonical signaling pathways.
Introduction
This compound is a highly potent µ-opioid receptor agonist used primarily in veterinary medicine for the immobilization of large wildlife species.[2][3] Its rapid onset and high efficacy make it a valuable tool in this field. As a member of the fentanyl family, its mechanism of action is presumed to be consistent with other potent MOR agonists, involving G-protein activation and subsequent downstream signaling cascades. Understanding the intricacies of its interaction with the µ-opioid receptor is crucial for optimizing its use and for the broader field of opioid research and development.
Ligand-Receptor Binding
The initial event in the action of this compound is its binding to the orthosteric site of the µ-opioid receptor, a class A G-protein coupled receptor (GPCR). This interaction is characterized by high affinity and selectivity.
Quantitative Binding Data
| Ligand | Radioligand | Preparation | Ki (nM) | Reference |
| Fentanyl | [³H]DAMGO | Recombinant human MOR | 1-100 | [4] |
| Carfentanil | [³H]-Diprenorphine | Rat brain membranes | 0.033 | [5] |
Signal Transduction Pathways
Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o).
G-Protein Activation
This compound's agonism at the µ-opioid receptor leads to the activation of heterotrimeric Gi/o proteins. This process involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.
Figure 1: this compound-induced G-protein activation at the µ-opioid receptor.
Inhibition of Adenylyl Cyclase
A primary downstream effect of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Figure 2: Downstream signaling cascade involving adenylyl cyclase inhibition.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to the µ-opioid receptor can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. The degree to which a ligand activates G-protein versus β-arrestin pathways is termed "biased agonism." While studies have investigated this for fentanyl and carfentanil, specific data on this compound's β-arrestin recruitment profile is currently unavailable.[6]
Figure 3: β-Arrestin recruitment pathway at the µ-opioid receptor.
Functional Assays and Quantitative Data
The functional consequences of this compound's interaction with the µ-opioid receptor are quantified using various in vitro assays.
Quantitative Functional Data
As with binding data, specific functional data for this compound is scarce. The following tables present data for fentanyl and carfentanil to illustrate the expected high potency and efficacy of this compound.
GTPγS Binding Assay Data
This assay measures the functional activation of G-proteins.
| Ligand | Preparation | EC50 (nM) | Emax (% of DAMGO) | Reference |
| Fentanyl | Recombinant human MOR | ~30 | Full Agonist | [7] |
| Carfentanil | Rat brain membranes | 0.28 | Full Agonist | [5] |
cAMP Accumulation Assay Data
This assay measures the inhibition of adenylyl cyclase.
| Ligand | Preparation | IC50 (nM) | % Inhibition | Reference |
| Fentanyl | HEK293 cells expressing rat MOR | ~10-100 | High | [8] |
| Carfentanil | HEK293 cells expressing rat MOR | ~0.1-1 | High | [8] |
Experimental Protocols
Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for the µ-opioid receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 3. fda.gov [fda.gov]
- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Carfentanil is a β-arrestin-biased agonist at the μ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carfentanil stabilizes µ opioid receptor conformations that are ultra-efficient in inhibiting cAMP, resistant to naloxone or nalmefene but sensitive to naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Thiafentanil in Ungulates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil is a potent synthetic opioid agonist of the fentanyl class, increasingly utilized for the chemical immobilization of a wide range of wild ungulates.[1] Its popularity stems from a rapid onset of action, profound analgesic and sedative effects, and the availability of a reliable antagonist for rapid reversal.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound in various ungulate species, presenting key data, experimental methodologies, and visual representations of associated biological and procedural pathways.
Pharmacodynamic Profile
This compound primarily exerts its effects through agonism at the mu (µ)-opioid receptors in the central nervous system.[1][3] This interaction is responsible for its potent analgesic and sedative properties, which are essential for safe and effective immobilization.
Clinical and Physiological Effects
Intramuscular administration of this compound typically results in rapid immobilization, with induction times often under three minutes in several ungulate species.[1][2] The desired effects include a state of profound sedation and analgesia, facilitating handling and minor medical procedures.
However, as with other potent opioids, this compound can induce a range of side effects. Common adverse effects observed in ungulates include:
-
Muscle Rigidity: A characteristic side effect of potent opioids.[4][5]
-
Respiratory Depression: A significant concern that can lead to hypoxemia (low blood oxygen) and hypercapnia (elevated blood carbon dioxide).[6][7]
-
Cardiovascular Effects: Both tachycardia (increased heart rate) and bradycardia (decreased heart rate), as well as hypertension (high blood pressure), have been reported.[6][8]
-
Hyperthermia: An increase in body temperature is a common finding during opioid-induced immobilization.[8][9]
To mitigate these adverse effects, this compound is frequently used in combination with other drugs such as alpha-2 adrenergic agonists (e.g., xylazine, medetomidine) or tranquilizers (e.g., azaperone).[1][9] These combinations can improve muscle relaxation, reduce the required dose of this compound, and lead to more stable physiological parameters.[4][5]
Reversal
The effects of this compound can be rapidly and effectively reversed by the administration of an opioid antagonist, most commonly naltrexone.[1][10] The recommended dose of naltrexone is typically 10 to 100 times the dose of this compound administered, delivered intravenously for the fastest recovery.[4][11]
Quantitative Pharmacodynamic Data
The following table summarizes key pharmacodynamic parameters of this compound in various ungulate species.
| Species | This compound Dose | Co-administered Drugs | Induction Time (min) | Recovery Time (min) | Key Findings & Adverse Effects | Reference(s) |
| Mule Deer (Odocoileus hemionus) | 0.1 mg/kg | None | 3.0 | 0.9 | Rapid induction and recovery. | [11] |
| Mule Deer (Odocoileus hemionus) | 0.15-0.2 mg/kg | Xylazine (100 mg) | 2.1 - 4.9 | 1.9 | Improved muscle relaxation and reduced ptyalism with xylazine. | [4][5][11] |
| Moose (Alces alces) | 7.5 mg (total dose) | None | < 3 | Rapid | Effective immobilization; hypoxemia and acidosis observed. | [7] |
| Moose (Alces alces) | 10 mg (total dose) | Xylazine (30 mg) | 4 (median) | 3 (median) | Safe and effective immobilization; physiological improvement with oxygen supplementation. | [12] |
| Pronghorn (Antilocapra americana) | 0.10 mg/kg | None or Xylazine (25 mg) | ≤ 2.7 | ≤ 0.7 | Rapid induction and recovery; muscle rigidity and shallow respiration. | [2] |
| Caribou (Rangifer tarandus granti) | Varies | Azaperone, Xylazine | Not significantly different from carfentanil-xylazine | Shorter than carfentanil-xylazine | A potential alternative to carfentanil-xylazine. | [9] |
| Impala (Aepyceros melampus) | 80.7 µg/kg | None | < 3 | Rapid | ED90 determined; mild hypertension and initial tachycardia. | [8][13] |
| African Buffalo (Syncerus caffer) | 17-37 µg/kg | Varies | 3.6 ± 0.5 | Rapid | Effective immobilization. | [13] |
| Kudu (Tragelaphus strepsiceros) | 37-120 µg/kg | Varies | 3.6 ± 1.6 | Rapid | Effective immobilization. | [13] |
| Eland (Taurotragus oryx) | 37-110 µg/kg | Varies | 4.1 ± 2.3 | Rapid | Effective immobilization. | [13] |
| Waterbuck (Kobus ellipsiprymnus) | 34-43 µg/kg | Varies | 2.4 ± 1.6 | Rapid | Effective immobilization. | [13] |
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism, contributing to its fast onset and relatively short duration of action.[1][6]
Absorption, Distribution, Metabolism, and Excretion
Following intramuscular injection, this compound is rapidly absorbed into the systemic circulation.[6] A study in goats, serving as a model for other ungulates, demonstrated an estimated bioavailability of 0.677 and an absorption rate constant (ka) of 0.058 1/min.[1][10]
Information on the plasma protein binding of this compound in ungulates is not extensively detailed in the available literature. However, fentanyl and its analogs are known to be highly lipophilic, suggesting rapid distribution to well-perfused tissues, including the brain.[14]
Metabolism is believed to be rapid and primarily occurs in the liver.[6][15] This rapid metabolism contributes to a shorter half-life compared to other potent opioids like carfentanil, reducing the risk of renarcotization following antagonism.[6] The specific metabolic pathways and excretion routes in ungulates have not been fully elucidated.
Quantitative Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters of this compound, primarily derived from a study in goats.
| Parameter | Value | Species | Model | Reference(s) |
| Bioavailability (F) | 0.677 (90% CrI: 0.542–0.888) | Goat (Capra hircus) | Two-compartment | [1][10] |
| Absorption Rate Constant (ka) | 0.058 1/min (90% CrI: 0.045–0.115) | Goat (Capra hircus) | Two-compartment | [1][10] |
| Clearance (CL) | 29.0 mL/min/kg (90% CrI: 23.7–36.3) | Goat (Capra hircus) | Two-compartment | [1][10] |
Experimental Protocols
Immobilization and Physiological Monitoring
A typical experimental protocol for evaluating the effects of this compound in a free-ranging ungulate involves the following steps:
-
Drug Preparation and Administration:
-
This compound, alone or in combination with a sedative/tranquilizer, is drawn into a remote delivery dart.
-
The animal is darted in a large muscle mass, such as the hindquarters or shoulder.[16]
-
-
Monitoring of Induction:
-
The time from darting to recumbency (induction time) is recorded.
-
-
Physiological Monitoring during Immobilization:
-
Once the animal is immobilized, vital signs are monitored at regular intervals (e.g., every 5 minutes).[8][17]
-
Parameters monitored typically include:
-
For more detailed studies, arterial blood samples may be collected for blood gas analysis to measure pH, partial pressure of arterial oxygen (PaO2), and partial pressure of arterial carbon dioxide (PaCO2).[7][9]
-
-
Reversal:
-
An appropriate dose of naltrexone is administered, often intravenously, to reverse the effects of this compound.
-
The time from antagonist administration to the animal standing and walking (recovery time) is recorded.
-
Pharmacokinetic Sample Collection and Analysis
To determine the pharmacokinetic profile of this compound, a crossover study design is often employed:
-
Drug Administration:
-
Blood Sample Collection:
-
Serial blood samples are collected from a catheter placed in a vein (e.g., jugular vein) at predefined time points post-administration.[18]
-
-
Plasma Preparation:
-
Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
-
This compound Quantification:
-
Plasma concentrations of this compound are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19][20]
-
The protocol for sample preparation typically involves protein precipitation with acetonitrile.[19][20]
-
The LC-MS/MS method is validated for linearity, accuracy, precision, and recovery.[19][20]
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via the mu-opioid receptor.
Experimental Workflow
Caption: A generalized workflow for a this compound study in ungulates.
Logical Relationship
Caption: Factors influencing the outcome of this compound immobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 7. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. This compound-AZAPERONE-XYLAZINE AND CARFENTANIL-XYLAZINE IMMOBILIZATIONS OF FREE-RANGING CARIBOU (RANGIFER TARANDUS GRANTI) IN ALASKA, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of this compound in Goats (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 15. wildpharm.co.za [wildpharm.co.za]
- 16. fda.gov [fda.gov]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. researchgate.net [researchgate.net]
- 19. trace.tennessee.edu [trace.tennessee.edu]
- 20. Determination of this compound in Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiafentanil: A Comparative Analysis of the Free Base and Oxalate Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil is a potent synthetic opioid, structurally analogous to fentanyl, utilized primarily in veterinary medicine for the immobilization of large wildlife species.[1][2] As a µ-opioid receptor agonist, it induces rapid and profound analgesia and sedation.[3][4] In research and pharmaceutical development, this compound is handled in two primary forms: the free base and the oxalate salt (this compound Oxalate). The choice between these forms is critical as their differing physicochemical properties significantly impact formulation, bioavailability, and experimental design.
This technical guide provides a detailed comparison of the chemical properties of this compound base versus this compound oxalate, outlines key experimental protocols for its analysis and synthesis, and illustrates its primary signaling pathway.
Core Chemical Properties: Base vs. Oxalate Salt
The conversion of the lipophilic free base into a salt form, such as an oxalate, is a common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling characteristics. While specific quantitative data for properties like melting point and exact solubility are not widely published in available literature, the fundamental differences can be summarized based on established chemical principles and data from structurally related compounds.
| Property | This compound Base | This compound Oxalate | Rationale for Difference |
| IUPAC Name | methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate[1][3] | 4-(Methoxycarbonyl)-4-(N-phenylmethoxyacetamido)-1-[2-(2-thienyl)ethyl]piperidinium oxalate[5][6] | The oxalate form is the salt resulting from the acid-base reaction between the basic piperidine nitrogen of this compound and oxalic acid. |
| Molecular Formula | C₂₂H₂₈N₂O₄S[3][7] | C₂₂H₂₈N₂O₄S · C₂H₂O₄[8] | The formula for the oxalate salt includes the molecule of ethanedioic (oxalic) acid. |
| Molecular Weight | 416.54 g/mol [1][7] | 506.57 g/mol [5][6] | The molecular weight is higher due to the addition of the oxalic acid counter-ion (90.03 g/mol ). |
| Appearance | Solid at room temperature (inferred)[9] | White crystalline salt[10] | Salt formation typically results in a crystalline solid structure. |
| Aqueous Solubility | Low (predicted) | High (predicted) | Salt forms of weakly basic drugs are significantly more water-soluble than their free base counterparts. For example, fentanyl free base has limited water solubility (0.2 mg/mL), while its citrate salt is much more soluble (25 mg/mL)[9]. A similar, pronounced difference is expected for this compound. |
| Melting Point | Not available in cited literature. | Not available in cited literature. | The melting points are expected to be distinct and sharp for each crystalline form. For fentanyl analogs, the melting point differs significantly between the free base and various salt forms[9]. |
| Storage | Not specified; general precautions for potent opioids apply. | Store at controlled room temperature (15-30°C / 59-86°F), protected from heat and sunlight.[4][5] | Specific stability and storage data are typically generated for the form used in final drug products, in this case, the oxalate salt. |
Logical Relationship: this compound Base to Oxalate Salt
The relationship between the free base and its oxalate salt is a straightforward acid-base reaction. The tertiary amine in the piperidine ring of the this compound base acts as a Lewis base, accepting a proton from oxalic acid to form the corresponding ammonium salt, this compound oxalate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound (101345-60-2) for sale [vulcanchem.com]
- 4. DailyMed - THIANIL- this compound oxalate injection, solution [dailymed.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound OXALATE [drugfuture.com]
- 9. dhs.gov [dhs.gov]
- 10. wildpharm.co.za [wildpharm.co.za]
Thiafentanil: An In-depth Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil (also known as A-3080) is a potent synthetic opioid analgesic, structurally related to fentanyl.[1] Developed in 1986, it is recognized for its high potency, rapid onset, and shorter duration of action compared to other potent opioids like carfentanil.[1] Primarily utilized in veterinary medicine for the immobilization of large wildlife species, a thorough understanding of its interaction with opioid receptors is crucial for its safe and effective use, as well as for the development of novel analgesics with improved therapeutic profiles.[1][2]
This technical guide provides a detailed overview of the receptor binding affinity and selectivity of this compound. Due to the limited availability of specific in vitro quantitative binding data for this compound in publicly accessible literature, this guide utilizes data from Carfentanil, a closely related and well-characterized potent µ-opioid agonist, as a representative example to illustrate the typical receptor binding profile. This guide also details the standard experimental protocols used to determine these parameters and visualizes the key signaling pathways and experimental workflows.
Receptor Binding Affinity and Selectivity
The pharmacological effects of this compound are primarily mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).
This compound is known to have a strong and exclusive affinity for the µ-opioid receptor, which accounts for its potent analgesic and sedative effects.[2][3][4] Its selectivity for the µ-receptor over δ- and κ-receptors is a key characteristic of its pharmacological profile.
Quantitative Data Presentation
The following tables present representative quantitative data for Carfentanil, a potent fentanyl analog, to illustrate the typical binding and functional profile of a compound like this compound. The inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time and is a measure of the drug's potency.
Table 1: Representative Opioid Receptor Binding Affinity of Carfentanil
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |
| Mu (µ) | [³H]-Dihydromorphine | Carfentanil | 0.0006 (high affinity site), 0.087 (low affinity site) |
| Delta (δ) | [³H]-D-Ala-D-Leu Enkephalin | Carfentanil | 0.0005 (high affinity site), 0.112 (low affinity site) |
| Kappa (κ) | [³H]-Ethylketocyclazocine | Carfentanil | 0.0008 (high affinity site), 0.125 (low affinity site) |
Data from a study on the opiate receptor binding properties of Carfentanil, demonstrating biphasic displacement curves suggesting high and low-affinity binding sites.[5]
Table 2: Representative Functional Activity of Fentanyl Analogs at the Mu-Opioid Receptor
| Compound | EC50 (nM) |
| Fentanyl | 1.7 |
| Morphine | 430 |
| Buprenorphine | < 0.1 |
Experimental Protocols
The determination of receptor binding affinity and functional activity is achieved through standardized in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials and Reagents:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Naloxone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand like naloxone).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
Materials and Reagents:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Unlabeled GTPγS for non-specific binding determination.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot the amount of specifically bound [³⁵S]GTPγS against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect or efficacy) values.
Signaling Pathways and Visualizations
Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events.
This compound-Induced Mu-Opioid Receptor Signaling
This compound, as a µ-opioid receptor agonist, activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The activated G-protein also modulates ion channels, leading to an increase in potassium conductance (hyperpolarization) and a decrease in calcium influx, which collectively reduce neuronal excitability and neurotransmitter release.
Caption: this compound signaling at the mu-opioid receptor.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
Conclusion
This compound is a highly potent µ-opioid receptor agonist with significant utility in veterinary medicine. Its pharmacological profile is characterized by a strong and selective affinity for the µ-opioid receptor, leading to its powerful analgesic and immobilizing effects. While specific in vitro binding constants for this compound are not widely published, data from analogous compounds like Carfentanil provide a representative profile of its high affinity for opioid receptors. The standardized experimental protocols detailed in this guide, such as radioligand binding and GTPγS assays, are fundamental to characterizing the receptor interactions of this compound and other novel opioid compounds. A comprehensive understanding of its receptor pharmacology is essential for its continued safe application and for guiding future drug discovery efforts in the field of analgesia.
References
Metabolic Pathways of Thiafentanil in Wildlife: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil is a potent synthetic opioid agonist of the fentanyl class, widely utilized for the chemical immobilization of various wildlife species. Its rapid onset of action and the availability of effective antagonists make it a valuable tool in wildlife management and conservation. A key characteristic of this compound is its rapid metabolism, which contributes to a shorter duration of action and a reduced risk of renarcotization compared to other potent opioids.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic pathways in different wildlife species, compiles available quantitative data, details relevant experimental protocols, and visualizes hypothesized metabolic processes.
While direct research on the specific metabolic pathways of this compound in wildlife is limited, this guide synthesizes existing knowledge on its pharmacokinetics, general opioid biotransformation, and analytical methodologies to present a putative metabolic profile.
Hypothesized Metabolic Pathways of this compound
The metabolic fate of this compound in wildlife has not been definitively elucidated in published literature. However, based on its structural similarity to fentanyl and related compounds, a primary metabolic pathway involving the cytochrome P450 (CYP) enzyme system is strongly suggested. The liver is the principal site of this biotransformation.[3]
Phase I Metabolism:
The initial phase of metabolism likely involves oxidation, primarily through N-dealkylation, a common metabolic route for fentanyl and its analogues. This reaction is catalyzed by CYP450 isoenzymes, with CYP3A4 being a major contributor for many opioids. This process would lead to the formation of a primary metabolite, hypothesized to be methyl 4-(phenylamino)-4-piperidinecarboxylate.
Other potential Phase I reactions could include hydroxylation of the phenyl or thienyl rings, leading to the formation of various hydroxylated metabolites.
Phase II Metabolism:
Following Phase I reactions, the resulting metabolites may undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. Glucuronidation, where glucuronic acid is attached to the metabolite, is a common conjugation pathway for opioids.
Putative Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway of this compound.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Goats (Capra hircus)
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |
| Dose | 90 µg/kg | 90 µg/kg | [4] |
| Bioavailability | - | 0.677 | [4] |
| Clearance | 29.0 mL/min/kg | - | [4] |
| Volume of distribution | - | - | |
| Half-life | Not reported | Not reported | [4] |
| Tmax | - | Not reported | [4] |
| Cmax | Not reported | Not reported | [4] |
Note: The study in goats suggests high intrinsic clearance, hinting at the possibility of extrahepatic metabolism.[4] Further research is needed to confirm this and to quantify metabolite formation and elimination rates in various wildlife species.
Experimental Protocols
The identification and quantification of this compound and its potential metabolites in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation for Plasma Samples
A common and effective method for extracting this compound from plasma involves protein precipitation.
Protocol:
-
To 100 µL of plasma, add 5 µL of an internal standard (e.g., fentanyl at 0.1 µg/mL).
-
Add 1 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., XBridge BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its expected metabolites.
Experimental Workflow for Metabolite Identification
Caption: Workflow for this compound metabolite identification.
Discussion and Future Directions
The available evidence strongly suggests that this compound undergoes rapid and extensive metabolism in wildlife, primarily via the hepatic cytochrome P450 system. The hypothesized metabolic pathways, including N-dealkylation and hydroxylation, are consistent with the biotransformation of other fentanyl analogs.
However, a significant knowledge gap exists regarding the specific metabolites formed in different wildlife species and the enzymes responsible for these transformations. Future research should focus on:
-
In vitro studies: Utilizing liver microsomes from various wildlife species to identify the primary metabolites and the specific CYP450 isoforms involved.
-
In vivo studies: Analyzing urine and feces from this compound-treated animals to identify and quantify excreted metabolites.
-
Pharmacokinetic modeling: Developing more sophisticated models that incorporate metabolite data to better predict the disposition of this compound in different species.
A thorough understanding of the metabolic pathways of this compound is crucial for optimizing its use in wildlife immobilization, ensuring animal welfare, and assessing any potential for secondary exposure in the ecosystem. The methodologies and hypothesized pathways presented in this guide provide a framework for directing future research in this critical area.
References
- 1. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 3. Hepatic drug metabolism and anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of this compound in Goats (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
Thiafentanil: A Technical Guide to its Regulatory Classification as a Schedule II Controlled Substance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiafentanil is a potent synthetic opioid, structurally related to fentanyl, with a significant history of use in veterinary medicine for the immobilization of large animal species. Its profound pharmacological effects, primarily mediated through the µ-opioid receptor, have also necessitated strict regulatory control to mitigate its high potential for abuse and the risk of severe psychological or physical dependence. This technical guide provides a comprehensive overview of the regulatory classification of this compound as a Schedule II controlled substance under the Controlled Substances Act (CSA). It delves into the pharmacological properties that underpin this classification, presenting available quantitative data, outlining key experimental protocols for its assessment, and visualizing relevant biological and experimental pathways. This document is intended to serve as a core reference for professionals in research and drug development who require a detailed understanding of this compound's scientific and regulatory landscape.
Regulatory Classification
The United States Drug Enforcement Administration (DEA) has classified this compound, including its isomers, esters, ethers, salts, and salts of isomers, esters, and ethers, as a Schedule II controlled substance.[1][2][3][4] This classification indicates that the substance has a high potential for abuse, a currently accepted medical use with severe restrictions, and that its abuse may lead to severe psychological or physical dependence.[3]
The scheduling process for this compound was initiated following a recommendation from the Department of Health and Human Services (HHS). The DEA published an interim final rule to place this compound in Schedule II on August 26, 2016, which became effective immediately.[3][4] This was followed by a final rule published on June 18, 2019, which permanently established its Schedule II status.[2] This action was taken under the authority of the Controlled Substances Act, which mandates the DEA to schedule substances based on their abuse potential, pharmacological effect, and risk to public health.
Pharmacology of this compound
This compound is a highly potent µ-opioid receptor agonist.[4] Its primary pharmacological effects are characteristic of other potent opioids and include analgesia, sedation, and respiratory depression. The approved medical use of this compound is for the immobilization of non-domestic, non-food-producing minor species of hoofstock.[4]
Potency and Efficacy
The following tables summarize the available comparative potency and pharmacokinetic data for this compound.
Table 1: Comparative Potency of this compound and Other Opioids
| Compound | Receptor Target | Relative Potency (Morphine = 1) | Notes |
| This compound | µ-opioid agonist | ~10,000 | Slightly less potent than carfentanil; rapid onset and shorter duration of action.[1] |
| Carfentanil | µ-opioid agonist | ~10,000 | Used as a large animal tranquilizer. |
| Fentanyl | µ-opioid agonist | ~100 | Widely used in human medicine for pain management. |
| Morphine | µ-opioid agonist | 1 | The archetypal opioid analgesic. |
Table 2: Pharmacokinetic Parameters of this compound in Goats (Capra hircus)
| Parameter | Value (90% Credible Interval) | Route of Administration |
| Bioavailability | 0.677 (0.542–0.888) | Intramuscular |
| Absorption Rate Constant (ka) | 0.058 1/min (0.045–0.115) | Intramuscular |
| Clearance | 29.0 mL/min/kg (23.7–36.3) | Intravenous/Intramuscular |
Data from a single-dose intramuscular (90 μg/kg) and intravenous crossover study.
Key Experimental Protocols
The assessment of a potent opioid like this compound involves a variety of in vitro and in vivo experimental procedures. The following sections detail representative protocols that are fundamental to characterizing its pharmacological profile.
Opioid Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to specific opioid receptor subtypes (µ, δ, κ).
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the µ-opioid receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the recombinant human µ-opioid receptor are prepared and suspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A radiolabeled µ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO or [³H]naloxone) is used as the ligand that will be displaced by the test compound.
-
Competitive Binding: The assay is set up in a multi-well plate format with the following conditions in triplicate:
-
Total Binding: Receptor membranes and the radioligand.
-
Non-specific Binding: Receptor membranes, the radioligand, and a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.
-
Competitive Binding: Receptor membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insight into the neurochemical effects of a drug.
Objective: To measure the effect of this compound on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals.
-
Baseline Measurement: Several baseline samples are collected to establish the basal level of dopamine.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Dialysate samples continue to be collected to measure changes in dopamine levels following drug administration.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine levels are expressed as a percentage of the baseline levels and plotted over time to visualize the effect of this compound on dopamine release.
Signaling Pathway
This compound exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.
Upon binding of this compound to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of its α and βγ subunits, which in turn modulate downstream effectors. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane. Collectively, these actions lead to a decrease in neuronal excitability, which underlies the analgesic and sedative effects of this compound.
Conclusion
The classification of this compound as a Schedule II controlled substance is a direct reflection of its potent pharmacological profile as a µ-opioid receptor agonist. While its primary accepted medical use is in the specialized field of veterinary medicine for wildlife immobilization, its high potential for abuse and the risk of severe dependence necessitate stringent regulatory controls. For researchers and drug development professionals, a thorough understanding of its pharmacology, the methodologies for its evaluation, and its regulatory status is paramount for safe handling, legitimate research, and the development of novel therapeutics. The information presented in this guide serves as a foundational resource for these purposes, highlighting the critical interplay between the scientific characteristics of a substance and its legal framework.
References
Understanding the Therapeutic Index of Thiafentanil in Veterinary Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil (A-3080) is a potent synthetic opioid analgesic, structurally related to fentanyl, that has become a cornerstone in veterinary medicine, particularly for the immobilization of wildlife and exotic species.[1] Its rapid onset, profound analgesic and immobilizing effects, and the availability of effective antagonists for reversal make it a valuable tool for veterinarians and wildlife managers.[2] A critical aspect of its pharmacological profile is its therapeutic index (TI), a quantitative measure of the drug's safety margin. This guide provides an in-depth analysis of the therapeutic index of this compound, presenting available quantitative data, detailing experimental protocols for its determination, and visualizing key pathways associated with its mechanism of action.
While direct, publicly available studies explicitly stating the LD50 (the dose that is lethal to 50% of the population) for this compound in target veterinary species are limited, its safety profile is often described in comparative terms and through extensive data on its effective doses for immobilization. It is consistently reported to have a wider therapeutic index than other potent opioids like carfentanil, implying a greater margin of safety.[2]
Quantitative Analysis of this compound Dosage
| Species | Effective Dose (ED) | Route of Administration | Notes | Reference |
| Impala (Aepyceros melampus) | 80.7 µg/kg (ED90) | Intramuscular (Dart) | Effective dose to immobilize 90% of impala within 3 minutes. | [3][4] |
| Elk (Cervus canadensis) | 4-8 µg/kg (ED90) | Syringe Injection | For optimal immobilization (induction < 3 minutes). | [3][4] |
| Elk (Cervus canadensis) | 2.55 µg/kg (ED90) | Syringe Injection | For successful immobilization (induction < 5 minutes). | [3][4] |
| Elk (Cervus canadensis) | 40.88 µg/kg (ED90) | Dart Injection | For optimal immobilization (induction < 3 minutes). | [3][4] |
| Elk (Cervus canadensis) | 29.65 µg/kg (ED90) | Dart Injection | For successful immobilization (induction < 5 minutes). | [3][4] |
Table 1: ED90 Values for this compound in Select Species
| Species | Recommended Dose Range | Total Dose | Notes | Reference | |---|---|---|---| | African Buffalo (Syncerus caffer) | 11-37 µg/kg | - | |[3][4][5] | | Kudu (Tragelaphus strepsiceros) | 37-120 µg/kg | - | |[3][4] | | Eland (Taurotragus oryx) | 37-110 µg/kg | - | |[3][4] | | Waterbuck (Kobus ellipsiprymnus) | 24.41-43 µg/kg | - | |[3][4] | | Nile Lechwe (Kobus megaceros) | 47.85 ± 7 µg/kg | - | |[4] | | Nyala (Tragelaphus angasii) | 115.88 ± 13.47 µg/kg | - | |[4] | | Sable Antelope (Hippotragus niger) | 29.38 ± 2.5 µg/kg | - | |[4] | | Roan Antelope (Hippotragus equinus) | 26.27 µg/kg | - | |[4] | | White Rhinoceros (Ceratotherium simum) | 2-3 µg/kg | 4 mg | |[4] | | African Elephant (Loxodonta africana) | - | 15-40 mg | |[3][4] | | Moose (Alces alces) | - | 7.5 mg | For adult moose. |[6] | | Mule Deer (Odocoileus hemionus) | 0.15-0.2 mg/kg | 10-12 mg | In combination with xylazine. |[7] | | Pronghorn (Antilocapra americana) | 0.10 ± 0.005 mg/kg | 4.0 or 5.0 mg | |[8] |
Table 2: Recommended Immobilization Dosages of this compound in Various Species
Experimental Protocols
The determination of a therapeutic index for a potent opioid like this compound involves a series of well-defined experimental protocols, primarily focusing on establishing the effective dose and the lethal dose.
Determination of Effective Dose (ED50)
The effective dose, particularly the ED50 (the dose that produces a therapeutic effect in 50% of the population), for immobilization is typically determined through dose-ranging studies in the target species.
Objective: To determine the dose of this compound required to achieve a defined level of immobilization (e.g., sternal or lateral recumbency within a specified timeframe) in 50% of the test subjects.
Methodology:
-
Animal Selection: A cohort of healthy, acclimatized animals of the target species is selected. The number of animals should be sufficient for statistical power while adhering to ethical guidelines.
-
Dose Group Allocation: Animals are randomly assigned to several dose groups, each receiving a different concentration of this compound.
-
Drug Administration: this compound is administered via a clinically relevant route, typically intramuscularly through a projectile dart for wildlife species.
-
Observation and Endpoint Measurement: Following administration, animals are continuously monitored. The primary endpoint is the successful immobilization within a predefined time (e.g., 10 minutes). Key parameters recorded include:
-
Time to first effect (e.g., ataxia).
-
Time to recumbency.
-
Quality of immobilization (e.g., muscle rigidity, response to stimuli).
-
Physiological parameters: heart rate, respiratory rate, body temperature, and blood oxygen saturation.[3]
-
-
Data Analysis: The percentage of animals in each dose group that achieves successful immobilization is calculated. A dose-response curve is then generated by plotting the percentage of responders against the logarithm of the dose. The ED50 is interpolated from this curve.
Determination of Lethal Dose (LD50)
Due to the ethical considerations and the potency of this compound, classical LD50 studies involving large numbers of animals are generally avoided. Instead, methods that reduce the number of animals required are employed, such as the "up-and-down" procedure, which is recognized by the Organisation for Economic Co-operation and Development (OECD).
Objective: To determine the dose of this compound that is lethal to 50% of the test subjects.
Methodology (Up-and-Down Procedure - UDP):
-
Animal Model: This is typically conducted in a laboratory animal model (e.g., rodents) before any studies in larger, target species.
-
Initial Dose Selection: A starting dose is chosen based on available data, often estimated to be near the expected LD50.
-
Sequential Dosing: A single animal is dosed.
-
If the animal survives, the next animal is given a higher dose (the dose is increased by a fixed factor, e.g., 1.5 or 2).
-
If the animal dies, the next animal is given a lower dose (the dose is decreased by the same factor).
-
-
Observation Period: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The sequence of outcomes (survival or death) is used to calculate the LD50 using statistical methods such as the maximum likelihood method. This method significantly reduces the number of animals required compared to traditional LD50 tests.
Safety Pharmacology Studies
Beyond the determination of the therapeutic index, safety pharmacology studies are crucial for understanding the broader physiological effects of this compound.
Objective: To evaluate the effects of this compound on vital organ systems, particularly the cardiovascular and respiratory systems.
Methodology:
-
Animal Models: Studies are conducted in appropriate animal models, which may include both laboratory animals and the target veterinary species.
-
Dose Levels: A range of doses, including therapeutic and supratherapeutic (higher than the intended therapeutic dose) levels, are administered.
-
Cardiovascular Monitoring: Continuous monitoring of:
-
Heart rate and rhythm (via electrocardiogram - ECG).
-
Blood pressure (arterial).
-
-
Respiratory Monitoring: Monitoring of:
-
Respiratory rate and depth.
-
Arterial blood gases (PaO2 and PaCO2) to assess for hypoxemia and hypercapnia.[6]
-
-
Central Nervous System (CNS) Assessment: Observation for any adverse CNS effects, such as excessive sedation, excitement, or seizures.
Reversal Protocol
A critical component of the safety profile of this compound is the availability of an effective antagonist. Naltrexone is the recommended reversal agent.
Protocol:
-
Antagonist: Naltrexone hydrochloride.
-
Dosage: The standard recommended dose is 10 mg of naltrexone for every 1 mg of this compound administered.
-
Administration: The antagonist is typically administered intravenously for rapid reversal or intramuscularly. A combination of IV and IM administration can also be used.
-
Monitoring: Following antagonist administration, the animal should be monitored until it is fully recovered and ambulatory to ensure no renarcotization (a relapse into an immobilized state) occurs.
Signaling Pathways and Experimental Workflows
This compound exerts its effects primarily as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagrams illustrate the general signaling pathway of µ-opioid receptor activation and a typical experimental workflow for evaluating the effects of this compound.
Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Determining the Therapeutic Index of this compound.
Conclusion
This compound is a highly effective and potent opioid for the immobilization of a wide array of veterinary species. While a precise, numerically defined therapeutic index based on LD50/ED50 ratios is not consistently reported in publicly accessible literature for all target species, the extensive documentation of its effective doses and the consistent clinical observation of a wider safety margin compared to other potent opioids like carfentanil underscore its value in veterinary medicine. The successful and routine reversal of this compound-induced immobilization with naltrexone further contributes to its favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel opioid analgesics, ensuring that both efficacy and safety are rigorously assessed to promote animal welfare. Future research focused on generating and publishing specific LD50 data in relevant species would be invaluable in providing a more definitive quantitative understanding of this compound's therapeutic index.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial Exploratory Studies on the Analgesic Properties of Thiafentanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Data
Analgesic Efficacy
Direct quantitative data on the analgesic efficacy of Thiafentanil from standardized rodent pain models, such as the hot-plate or tail-flick test, are not extensively reported in the available scientific literature. Such studies are crucial for determining the median effective dose (ED50) required to produce an analgesic response. For context, the table below presents typical ED50 values for other well-characterized opioids in the mouse tail-flick test.
Table 1: Comparative Analgesic Potency of Opioids (Mouse Tail-Flick Test)
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | - | Data Not Available |
| Morphine | Subcutaneous | ~2.5 - 10 |
| Fentanyl | Intravenous | ~0.01 - 0.02 |
| Carfentanil | Intravenous | ~0.0003 - 0.001 |
| Etorphine | Subcutaneous | ~0.001 - 0.005 |
| Note: ED50 values can vary significantly based on the specific experimental conditions, including the strain of animal and the precise protocol used. |
Opioid Receptor Binding Affinity
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Selected Opioids
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | ~1.0 - 5.0 | ~100 - 300 | ~20 - 50 |
| Fentanyl | ~0.5 - 2.0 | ~100 - 500 | ~1000 - 5000 |
| DAMGO (µ-agonist) | ~1.0 - 2.0 | >1000 | >1000 |
| DPDPE (δ-agonist) | >1000 | ~1.0 - 5.0 | >1000 |
| U69,593 (κ-agonist) | >1000 | >1000 | ~1.0 - 3.0 |
| Note: Ki values are highly dependent on the tissue preparation and radioligand used in the assay. |
Immobilization Efficacy in Wildlife
While not a direct measure of analgesia, the effective doses for immobilization provide an indication of this compound's potent central nervous system activity.
Table 3: Effective Doses of this compound Oxalate for Immobilization in Various Species
| Species | Effective Dose (µg/kg) | Mean Induction Time |
| Impala | 80.7 (ED90) | < 3 minutes |
| African Buffalo | 11 - 14 | ~3 minutes |
| White Rhinoceros | 2 - 3 | ~4.75 minutes |
| Waterbuck | 24.41 | ~2.2 minutes |
| Sable Antelope | 29.38 | ~2.67 minutes |
| Source: Data compiled from FDA reports on Thianil (this compound oxalate).[2] |
Experimental Protocols
Hot-Plate Test for Thermal Pain
This method is used to assess the response to a thermal stimulus, which is a measure of central analgesic activity.
-
Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) it takes to elicit a response, such as licking a hind paw or jumping. A cut-off time of 30-60 seconds is imposed to prevent tissue damage.
-
Animals are then administered this compound or a control substance (e.g., saline) via a specified route (e.g., subcutaneous or intravenous).
-
At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is recorded.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be calculated from the dose-response curve.
Tail-Flick Test for Spinal Analgesia
This test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Procedure:
-
The rat is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is focused on a specific point on the tail, and the time taken for the rat to flick its tail out of the beam is automatically recorded. A baseline latency is determined as the average of two to three readings taken before drug administration. A cut-off time of 10-12 seconds is set.
-
This compound or a control is administered.
-
The tail-flick latency is measured again at various time points post-administration.
-
-
Data Analysis: The results are often expressed as the percentage increase in latency compared to the baseline. The ED50 can be determined by plotting the percentage of animals exhibiting a significant increase in latency against the dose.
Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for different opioid receptor subtypes.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells transfected with the human µ-opioid receptor).
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for the µ-receptor).
-
Various concentrations of the test compound (this compound).
-
Incubation buffer and a filtration apparatus.
-
-
Procedure:
-
The cell membranes are incubated with the radiolabeled ligand and varying concentrations of this compound.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways
References
Methodological & Application
Thiafentanil: Application Notes and Protocols for Large Mammal Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil is a potent synthetic opioid agonist used for the chemical immobilization of a wide range of large mammals.[1][2] Its high potency, rapid onset of action, and effective reversal make it a valuable tool in wildlife management, veterinary medicine, and research.[3] this compound acts primarily as a µ-opioid receptor agonist, inducing profound analgesia and sedation.[2] This document provides detailed application notes, dosage guidelines, and experimental protocols for the safe and effective use of this compound in large mammal immobilization.
Data Presentation: Dosage and Efficacy Summary
The following tables summarize recommended dosages of this compound, often used in combination with other agents, and key efficacy parameters observed in various large mammal species. Dosages can vary based on the animal's age, sex, health status, and the specific circumstances of the immobilization.[3]
Table 1: this compound Dosage Guidelines for Various Large Mammal Species
| Species | This compound Dosage (per animal unless specified) | Combination Agent(s) & Dosage | Reversal Agent(s) & Dosage | Source(s) |
| African Buffalo (Syncerus caffer) | 6-10 mg | Azaperone: 50-100 mg | Naltrexone: 10 mg per mg of this compound | [4] |
| 6-7 mg | Azaperone: 40 mg | Naltrexone: 10 mg per mg of this compound | [4][5] | |
| 1 mg (low dose) | Medetomidine: 3-4 mg, Azaperone: 40 mg | Naltrexone: 10 mg per mg of this compound; Atipamezole & Yohimbine for Medetomidine | [5] | |
| 0.0136 mg/kg (mean) | Azaperone: 0.0792 mg/kg (mean) | Naltrexone: 10 mg per mg of this compound | [5] | |
| Elk (Cervus canadensis) | 15 mg | None specified | Nalmefene | [1] |
| Moose (Alces alces) | 7.5 mg (adult) | None specified | Naltrexone: 10 mg per mg of this compound | [6][7] |
| 10 mg | Xylazine: 30 mg | Naltrexone: 200 mg, Tolazoline: 800 mg | [8] | |
| Mule Deer (Odocoileus hemionus) | 10-12 mg (0.15-0.2 mg/kg) | Xylazine: 100 mg | Naltrexone: ≥100 mg, Yohimbine: ≥15 mg (IV) | [9] |
| 7-10 mg | None specified | Naltrexone: 100 mg per mg of this compound | [9] | |
| White Rhinoceros (Ceratotherium simum) | 4 mg (Female), 5 mg (Male) | None specified | Naltrexone | [3] |
| African Elephant (Loxodonta africana) | 12 mg (Female), 15 mg (Male) | None specified | Naltrexone | [3] |
Table 2: Efficacy Parameters of this compound Immobilization
| Species | Induction Time (minutes) | Recovery Time (minutes) | Notes | Source(s) |
| African Buffalo | 3.9 ± 0.2 (with Azaperone) | 1.65 ± 0.87 | Rapid induction and smooth recovery. | [10][11] |
| 5.7 (TA combination) | Not specified | TA combination had a significantly shorter induction time than TMA. | [5] | |
| Elk | 1.2 - 2.0 | Not specified | Faster induction compared to Carfentanil. | [1] |
| Moose | < 3 | Rapid and uneventful | Effective for free-ranging moose. | [6][7] |
| 4 (median) | 3 (median) | Longer dart needles significantly reduced induction time. | [12] | |
| Mule Deer | 2.1 - 4.9 (with Xylazine) | 1.9 (mean) | Rapid induction and recovery. | [9] |
| 2.3 | < 1 | This compound used alone. | [9] |
Experimental Protocols
Protocol 1: Chemical Immobilization of Large Mammals using Remote Drug Delivery
Objective: To safely and effectively immobilize a large mammal for research, veterinary procedures, or management purposes.
Materials:
-
This compound oxalate (10 mg/mL)
-
Appropriate combination agent (e.g., Xylazine, Azaperone)
-
Naltrexone HCl (reversal agent)
-
Remote drug delivery system (dart gun)
-
Darts with appropriate needle length for the target species
-
Personal Protective Equipment (gloves, eye protection)
-
Physiological monitoring equipment (see Protocol 2)
-
Emergency drug kit including an opioid antagonist for human exposure (e.g., Naloxone)
Methodology:
-
Pre-Immobilization Planning:
-
Accurately estimate the animal's weight to calculate the correct drug dosage.
-
Prepare the calculated dose of this compound and any combination agents in a dart. Ensure proper handling of concentrated opioids to prevent accidental human exposure.[3]
-
Have the calculated dose of the reversal agent, Naltrexone, drawn up and ready for administration.[3]
-
Ensure all personnel are briefed on the procedure and their roles.
-
-
Drug Administration:
-
Approach the animal cautiously to an effective range for the darting equipment.
-
Aim for a large muscle mass, such as the neck, shoulder, or hindquarters, avoiding the abdomen and areas with prominent bone.[13]
-
Administer the dart using the remote delivery system.
-
-
Induction and Monitoring:
-
Observe the animal from a safe distance during the induction period. Note the time from darting to recumbency (induction time).
-
Once the animal is recumbent, approach cautiously and ensure the level of immobilization is adequate for the intended procedure.
-
Immediately cover the animal's eyes to reduce visual stimuli.[10]
-
Begin physiological monitoring as described in Protocol 2.
-
-
Procedure and Data Collection:
-
Perform the intended research, veterinary, or management procedure.
-
Continuously monitor the animal's vital signs throughout the procedure.
-
-
Reversal and Recovery:
-
Once the procedure is complete, administer the prepared dose of Naltrexone. A common recommendation is 10 mg of Naltrexone for every 1 mg of this compound administered.[5][6] The dose can be split, with a portion given intravenously (IV) for faster initial reversal and the remainder intramuscularly (IM) for a sustained effect.[14]
-
Record the time from antagonist administration to the animal standing and moving away (recovery time).
-
Observe the animal from a distance until it has fully recovered and is moving normally to ensure no renarcotization occurs.
-
Protocol 2: Physiological Monitoring During this compound Immobilization
Objective: To monitor the physiological status of a large mammal during this compound immobilization to ensure its well-being and to collect research data.
Materials:
-
Stethoscope
-
Pulse oximeter with an appropriate probe
-
Capnograph
-
Rectal thermometer
-
Portable blood gas analyzer (e.g., i-STAT)
-
Arterial blood collection supplies
-
Data recording sheets
Methodology:
-
Baseline Measurements:
-
Once the animal is safely approached after recumbency, obtain baseline physiological parameters as quickly as possible.
-
-
Continuous and Interval Monitoring:
-
Monitor the following parameters at regular intervals (e.g., every 5 minutes) throughout the immobilization period:[1]
-
Heart Rate and Rhythm: Auscultate the heart or use a pulse oximeter.
-
Respiratory Rate and Character: Observe chest movements and listen for breath sounds.
-
Arterial Oxygen Saturation (SpO₂): Use a pulse oximeter placed on the tongue, ear, or other suitable location. Be aware that potent opioids can cause hypoxemia.[6][7]
-
End-tidal Carbon Dioxide (ETCO₂): Use a capnograph to assess ventilation. Hypercapnia is a common side effect.[6][7]
-
Rectal Temperature: Monitor for hyperthermia or hypothermia.
-
-
-
Arterial Blood Gas Analysis:
-
If feasible and required for the research, collect arterial blood samples.
-
Analyze the samples immediately using a portable blood gas analyzer to assess:
-
Partial pressure of oxygen (PaO₂)
-
Partial pressure of carbon dioxide (PaCO₂)
-
pH
-
Lactate levels
-
-
Opioid-induced respiratory depression can lead to respiratory and metabolic acidosis.[6][7]
-
-
Intervention:
-
Data Recording:
-
Record all physiological data, drug dosages, and times accurately on a data sheet for future analysis and to ensure a complete record of the immobilization event.
-
Mandatory Visualizations
Caption: Experimental workflow for large mammal chemical immobilization.
Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 3. fda.gov [fda.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. agris.fao.org [agris.fao.org]
- 6. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wildpharm.co.za [wildpharm.co.za]
- 11. The use of this compound oxalate and azaperone for reversible immobilisation of African buffalo (Syncerus caffer) within a nature reserve - Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mixlab.com [mixlab.com]
- 14. fda.gov [fda.gov]
Application Note: Quantification of Thiafentanil in Plasma via LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of thiafentanil in plasma samples. The described protocol utilizes a straightforward protein precipitation extraction procedure, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring accurate measurement of this compound concentrations in a biological matrix. The protocol has been validated for key performance parameters including linearity, accuracy, and precision.
Introduction
This compound is a potent opioid agonist used for the immobilization of wildlife.[1] Accurate quantification of its concentration in plasma is crucial for pharmacokinetic studies and for ensuring the safety and efficacy of its use. This document provides a detailed protocol for a validated LC-MS/MS method enabling the precise measurement of this compound in plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.[1][2]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 5 µL of an internal standard (IS) solution (e.g., 0.1 µg/mL Fentanyl).[2]
-
Add 1 mL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture at high speed for 60 seconds.[2]
-
Centrifuge the tubes for 10 minutes at 1020 x g.[2]
-
Transfer the supernatant to a clean glass tube.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[2]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[2]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.
LC Parameters:
| Parameter | Value |
| Column | XBridge BEH C18[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 30°C[2] |
| Injection Volume | 65 µL[2] |
| Gradient | A gradient is run from 90% A and 10% B to 10% A and 90% B over 4 minutes, then returns to initial conditions over 3 minutes.[2] |
Mass Spectrometry
The mass spectrometer is operated in positive ion mode with selected ion recording for the detection and quantification of this compound and the internal standard.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Selected Ion Recording[2] |
| Capillary Voltage | 0.8 kV[2] |
| Cone Voltage (this compound) | 8 V[2] |
| Cone Voltage (Fentanyl - IS) | 15 V[2] |
| Ion Source Temperature | 150°C[2] |
| Probe Temperature | 600°C[2] |
| Nebulizing Gas | Nitrogen at 100 psi[2] |
| This compound m/z | 417[2] |
| Fentanyl (IS) m/z | 337[2] |
Method Validation and Performance
The method was validated for linearity, accuracy, precision, and recovery.
Quantitative Data Summary:
| Parameter | Result |
| Linearity (Standard Curve Range) | 0.1 to 25 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Average Recovery | > 95%[2] |
| Intra-assay Precision | 4.5 to 9.6%[2] |
| Inter-assay Precision | 1.8 to 4.1%[2] |
| Intra-assay Accuracy | 94 to 120%[2] |
| Inter-assay Accuracy | 100 to 103%[2] |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and robust analytical performance make it a valuable tool for researchers and drug development professionals.
Visualized Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (100 µg/mL): Weigh and dissolve 5 mg of this compound or fentanyl in methanol to produce a final concentration of 100 µg/mL.[2]
-
Working Stock Solutions: Prepare dilutions of the stock standards in methanol to produce working stock solutions at concentrations of 0.01, 0.1, and 1 µg/mL.[2]
-
Storage: Store all solutions at 4°C. Solutions are stable for a minimum of 8 months under these conditions.[2]
Preparation of Calibration Standards and Quality Control Samples
-
Evaporation: Place appropriate volumes of the working stock solutions into glass tubes and evaporate the solvent with nitrogen.[2]
-
Spiking: Add untreated plasma to the dried tubes to create calibration standards and quality control (QC) samples at the desired concentrations.[2]
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical Flow of the Analytical Method.
References
Protocol for the Chemical Immobilization of Impala (Aepyceros melampus) using a Thiafentanil and Medetomidine Combination
For Use by Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical immobilization of impala using a combination of the potent opioid agonist Thiafentanil and the alpha-2 adrenergic agonist Medetomidine. This combination provides rapid and reliable immobilization, facilitating various research and veterinary procedures. Adherence to the specified dosages, monitoring procedures, and reversal protocols is critical for ensuring the safety and well-being of the animals.
Data Presentation
The following tables summarize quantitative data from a comparative study on the use of this compound-Medetomidine for the immobilization of impala.
Table 1: Drug Dosages and Induction Times [1]
| Drug Combination | Mean Total Dose (mg/kg) | Mean Time to Recumbency (minutes) |
| This compound | 0.052 (range: 0.047–0.058) | 12.2 (± 6.8) |
| Medetomidine | 0.057 (range: 0.051–0.064) |
Data derived from a study where impala with an average weight of 38.6 (± 4.3) kg were immobilized.[1]
Table 2: Physiological Parameters During Immobilization
| Physiological Parameter | This compound-Medetomidine Combination |
| Mean Heart Rate (beats/minute) | Higher compared to etorphine-medetomidine combination |
| Mean Arterial Blood Pressure | No significant difference compared to etorphine-medetomidine |
| Respiratory Rate | Prone to apnea, requiring intervention |
| Arterial Oxygen Tension (PaO₂) | Hypoxemia (mean PaO₂ of 47 mmHg) was observed despite interventions.[2] |
Table 3: Reversal Agents and Recovery Times
| Antagonist | Dosage Ratio | Mean Time to Standing (minutes) |
| Naltrexone | 10:1 (Naltrexone:this compound) | 4.4 (range: 3.2-5.6)[3][4] |
| Atipamezole | 5:1 (Atipamezole:Medetomidine) |
Experimental Protocols
This section details the methodology for the chemical immobilization of impala using a this compound and Medetomidine combination.
Animal Preparation
-
Acclimatization: If the impala are wild-caught, a suitable acclimatization period in a boma is recommended to reduce capture-related stress.
-
Health Assessment: A visual health assessment should be conducted by qualified personnel to ensure the animal is fit for the procedure.
-
Fasting: If deemed appropriate for the subsequent procedures, a fasting period of a few hours may be considered to reduce the risk of regurgitation and aspiration, though this is not always practical in field conditions.
Drug Combination and Administration
-
Drug Preparation:
-
This compound (10 mg/mL)
-
Medetomidine (10 mg/mL)
-
-
Dosage Calculation: Based on an estimated weight of a 40 kg impala, the following doses are recommended:
-
Administration:
-
The drug combination should be drawn up in a single syringe.
-
Administer via a projectile dart into a large muscle mass, such as the gluteal or shoulder muscles.
-
Monitoring During Immobilization
Continuous monitoring of the animal's physiological status is crucial throughout the immobilization period.
-
Induction:
-
Record the time from darting to recumbency (the point where the animal is lying down and not attempting to stand).[1]
-
-
Physiological Monitoring:
-
Respiratory Rate and Pattern: Closely observe the respiratory rate and chest movements. The this compound-Medetomidine combination can cause significant respiratory depression and apnea.[2]
-
Heart Rate and Rhythm: Monitor using a stethoscope or a portable ECG monitor.
-
Arterial Blood Pressure: If feasible, monitor using an intra-arterial catheter.
-
Body Temperature: Monitor rectal temperature to detect hyperthermia or hypothermia.
-
Arterial Blood Gases: Collect arterial blood samples to assess oxygenation (PaO₂), ventilation (PaCO₂), and acid-base status.[5]
-
-
Intervention for Apnea:
Reversal of Immobilization
-
Antagonist Preparation:
-
Naltrexone (50 mg/mL)
-
Atipamezole (5 mg/mL)
-
-
Dosage Calculation:
-
Administration:
-
Administer the antagonists intravenously for the most rapid effect. Intramuscular administration is also possible but will result in a longer recovery time.
-
-
Post-Reversal Monitoring:
-
Observe the animal from a safe distance until it is fully standing and stable.
-
Record the time from antagonist administration to standing.
-
Ensure the animal has a clear and safe path to move away and rejoin its herd if applicable.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for impala immobilization.
Pharmacological Signaling Pathway Diagram
Caption: Signaling pathways of this compound and Medetomidine.
References
- 1. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 4. Propofol-medetomidine-ketamine total intravenous anaesthesia in this compound-medetomidine-immobilized impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood acid-base status in impala (Aepyceros melampus) immobilised and maintained under total intravenous anaesthesia using two different drug protocols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Species-Specific Dosing of Thiafentanil in Zoo Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiafentanil, a potent opioid agonist, for the immobilization of zoo and wild animals. The following sections detail species-specific dosing guidelines, experimental protocols for dose determination, and the underlying signaling pathways of the drug.
Introduction
This compound is a synthetic opioid that is structurally related to fentanyl and is utilized for the chemical immobilization of a variety of animal species.[1] Its high potency allows for the use of small volumes, making it suitable for remote delivery via darting systems.[2] A key advantage of this compound is its rapid onset of action and the availability of effective antagonists for reversal, which enhances the safety of anesthetic procedures in non-domesticated animals.[2][3] this compound is often used in combination with tranquilizers or sedatives to improve the quality of immobilization and mitigate some of the side effects associated with potent opioids.[2]
Species-Specific Dosing Guidelines
The appropriate dosage of this compound varies significantly among species and is influenced by factors such as the animal's age, weight, health status, and temperament (e.g., calm versus agitated). The following tables summarize reported dosages for various species. It is crucial to note that these are guidelines, and doses should be adjusted based on professional veterinary judgment for each specific case.
Table 1: this compound Dosing Guidelines for Various Zoo Animal Species
| Species | This compound Dosage (per animal unless specified) | Combination Agents | Antagonist & Dosage | Induction Time | Recovery Time | References |
| African Buffalo (Syncerus caffer) | 6-10 mg | Azaperone (40-100 mg) | Naltrexone (10 mg per mg of this compound) | 3-5.7 min | ~1.65 min | [4][5][6] |
| 11-37 µg/kg | None specified | Naltrexone | ~3-3.6 min | Not specified | [7][8] | |
| African Elephant (Loxodonta africana) | 15-40 mg (total dose) | None specified | Naltrexone | ~6.4 min | Not specified | [7][8] |
| Black Rhinoceros (Diceros bicornis) | Effective, but specific dose not detailed | None specified | Naltrexone | Not specified | Not specified | [9] |
| Eland (Taurotragus oryx) | 37-110 µg/kg | None specified | Naltrexone | ~4.1 min | Not specified | [7][8] |
| Elk (Cervus canadensis) | 15 mg (total dose) | None specified | Nalmefene | ~1.2-2.0 min | Not specified | [1][3] |
| 4-8 µg/kg (syringe); 29.65-40.88 µg/kg (dart) | None specified | Naltrexone | < 3-5 min | Not specified | [1] | |
| Impala (Aepyceros melampus) | 1 mg (total dose) | None specified | Naltrexone | 2-10 min | Not specified | [5][10] |
| 80.7 µg/kg | None specified | Diprenorphine or Naltrexone | < 3 min | Not specified | [8] | |
| Kudu (Tragelaphus strepsiceros) | 37-120 µg/kg | None specified | Naltrexone | ~3.6 min | Not specified | [7][8] |
| Moose (Alces alces) | 7.5 mg (total dose) | Xylazine (30 mg) | Naltrexone (10 mg per mg of this compound) | < 3 min | Not specified | [3][11] |
| Mule Deer (Odocoileus hemionus) | 0.1-0.2 mg/kg | Xylazine (100 mg) | Naltrexone (100 mg per mg of this compound) & Yohimbine (15 mg) | ~1.9-2.7 min | ~0.9-1.0 min | [3][12] |
| 7-12 mg (total dose) | Xylazine (100 mg) | Naltrexone & Yohimbine | ~2.1-4.9 min | ~1.9 min | [12] | |
| Nile Lechwe (Kobus megaceros) | 47.9 µg/kg | None specified | Naltrexone | ~2.6 min | Not specified | [7][10] |
| Nyala (Tragelaphus angasii) | 115.9 µg/kg | None specified | Naltrexone | ~3.2 min | Not specified | [7][10] |
| Roan Antelope (Hippotragus equinus) | 26.27 µg/kg | None specified | Naltrexone | ~2.75 min | Not specified | [7] |
| Sable Antelope (Hippotragus niger) | 29.38 µg/kg | None specified | Naltrexone | ~2.67 min | Not specified | [7] |
| Waterbuck (Kobus ellipsiprymnus) | 24.4-43 µg/kg | None specified | Naltrexone | ~2.2-2.4 min | Not specified | [7][8][10] |
| White Rhinoceros (Ceratotherium simum) | 2-3 µg/kg or 4 mg total dose | None specified | Naltrexone | ~4.75-5.6 min | Not specified | [7][8] |
Note: The effectiveness of a given dose can be influenced by the delivery method (hand syringe vs. remote darting) and the physiological state of the animal. Lower doses are recommended for calm, confined animals, while higher doses may be necessary for agitated or free-ranging individuals.[5][10]
Experimental Protocols
The following protocols outline the methodology for determining appropriate species-specific doses of this compound and for the safe immobilization of zoo animals.
-
Animal Assessment: Whenever possible, conduct a visual health assessment of the target animal to evaluate its body condition, respiratory rate, and general demeanor. Note any signs of illness or distress that may affect its response to the anesthetic.
-
Fasting: For ruminants, it is advisable to withhold food for 24 hours and water for 12 hours prior to immobilization to reduce the risk of bloat and regurgitation.[6]
-
Drug Preparation:
-
Calculate the appropriate dose of this compound and any combination agents based on the estimated weight of the animal and the species-specific guidelines.
-
Draw up the calculated drug volumes into a sterile syringe. For remote delivery, transfer the drug combination into a clean, appropriate-sized dart. Caution: this compound should not be stored in aluminum darts as this can lead to a loss of potency.[3]
-
Prepare a separate, clearly labeled syringe with the calculated dose of the antagonist (e.g., Naltrexone). The antagonist should be readily accessible throughout the procedure.[5]
-
-
Equipment Preparation: Ensure all necessary equipment is in working order, including the remote delivery system (dart gun), monitoring equipment (pulse oximeter, thermometer, stethoscope), and emergency supplies (supplemental oxygen, intravenous catheters, fluids).
-
Drug Administration:
-
Administer the drug via deep intramuscular injection. For remote delivery, aim for a large muscle mass such as the shoulder or hindquarters.[10]
-
Record the time of injection.
-
-
Induction:
-
Observe the animal from a safe distance. Note the time to the first signs of drug effect and the time to recumbency (induction time).
-
Approach the immobilized animal cautiously only after it is fully recumbent and unresponsive to mild stimuli.
-
-
Animal Positioning and Initial Care:
-
Once the animal is immobilized, position it in sternal recumbency, especially for ruminants, to prevent bloat and aspiration. The head should be positioned to allow for drainage of saliva.
-
Cover the animal's eyes with a cloth to reduce external stimuli.[6][13]
-
Remove the dart and treat the injection site with an appropriate antiseptic.
-
-
Physiological Monitoring:
-
Immediately begin monitoring and recording vital signs every 5-10 minutes.[1][14]
-
Heart Rate and Rhythm: Auscultate the heart or use a pulse oximeter.
-
Respiratory Rate and Character: Observe chest movements and listen for clear breath sounds.
-
Body Temperature: Measure rectal temperature. Be prepared to initiate cooling or warming measures if hyperthermia or hypothermia develops.
-
Oxygen Saturation (SpO2): Use a pulse oximeter with a probe placed on the tongue, ear, or other suitable location. Supplemental oxygen should be administered if significant hypoxemia is detected.[11]
-
-
Blood Gas and Metabolic Monitoring (for dose-determination studies):
-
Antagonist Administration:
-
Administer the prepared antagonist once the procedure is complete. For routine reversals, intramuscular injection is common. In case of an emergency or the need for rapid recovery, a portion of the antagonist can be given intravenously.[5][10]
-
The standard reversal for this compound is Naltrexone at a ratio of 10 mg of Naltrexone for every 1 mg of this compound administered.[3][5][10]
-
-
Recovery:
-
Record the time of antagonist injection and the time until the animal is able to stand (recovery time).
-
Monitor the animal from a safe distance until it is fully recovered and moving normally.
-
Observe for any signs of renarcotization, although this is less common with this compound compared to other potent opioids.[15]
-
Visualizations
Caption: Workflow for determining this compound dosage in zoo animals.
Caption: this compound's intracellular signaling cascade via the µ-opioid receptor.
Mechanism of Action
This compound exerts its effects by acting as a potent agonist at µ (mu)-opioid receptors, which are G-protein coupled receptors (GPCRs).[9] The binding of this compound to the µ-opioid receptor initiates an intracellular signaling cascade.[3] This activation leads to the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3][9][10]
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][10] The Gβγ subunit, in turn, activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels.[3][9] The activation of potassium channels leads to hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces the influx of calcium into the neuron.[3] Collectively, these actions decrease neuronal excitability and inhibit the release of neurotransmitters, producing the characteristic effects of opioid agonists, including analgesia, sedation, and respiratory depression.[3][15]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. wildpharm.co.za [wildpharm.co.za]
- 7. How does Narcan work? [dornsife.usc.edu]
- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mixlab.com [mixlab.com]
- 14. fda.gov [fda.gov]
- 15. anesthesiaexperts.com [anesthesiaexperts.com]
Application Notes and Protocols for Naltrexone Reversal of Thiafentanil Immobilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective reversal of thiafentanil-induced immobilization using naltrexone. The information is compiled from various veterinary and wildlife studies to guide researchers in developing safe and effective chemical restraint and reversal procedures.
Introduction
This compound is a potent synthetic opioid agonist used for the immobilization of a wide range of wildlife and exotic species.[1] Its high potency allows for the use of small volumes, making it ideal for remote delivery via darting.[1][2] However, due to its profound respiratory and cardiovascular depressant effects, rapid and complete reversal is critical.[3][4] Naltrexone, a pure opioid antagonist with a high affinity for μ-opioid receptors, is the antidote of choice for reversing the effects of this compound.[2][5][6] It effectively displaces this compound from the receptors, rapidly restoring physiological function. The long half-life of naltrexone provides a significant safety margin by preventing renarcotization, a dangerous recurrence of opioid effects.[5]
Data Presentation: Naltrexone Dose Regimens for this compound Reversal
The following tables summarize quantitative data from various studies on the use of naltrexone to reverse this compound immobilization in different animal species.
Table 1: Naltrexone Reversal of this compound in Various Species
| Animal Species | This compound Dose | Naltrexone Dose/Ratio | Administration Route | Mean Reversal Time (min) | Reference |
| Moose (Alces alces) | 7.5 mg (total dose) | 10 mg per mg of this compound | Not Specified | Rapid | [3] |
| Mule Deer (Odocoileus hemionus) | 0.1 mg/kg | 100 mg/mg this compound (25% IV, 75% SC) | IV, SC | 0.9 | [7][8] |
| Mule Deer (Odocoileus hemionus) | 0.15-0.2 mg/kg (with xylazine) | 10:1 to 43:1 (Naltrexone:this compound) | IV | 1.5 - 2.3 | [7][8] |
| African Buffalo (Syncerus caffer) | 6 mg (total dose, with azaperone) | 60 mg (total dose) / 10:1 ratio | IV | 1.65 | [2] |
| Goats | 90 µg/kg | 10 mg per mg of this compound | IV | Not Specified | [1] |
| Free-ranging Moose (Alces alces) | 10 mg (with xylazine) | 200 mg (total dose) | IM | 3 | [9] |
| African Buffalo (Syncerus caffer) | 0.011 to 0.0163 mg/kg (with azaperone) | 10 mg per mg of this compound | IV | Not Specified | [10] |
IV: Intravenous, SC: Subcutaneous, IM: Intramuscular
Table 2: Recommended Naltrexone Administration for this compound Reversal
| Administration Route | Recommended Naltrexone Dose | Expected Reversal Time | Notes | Reference |
| Intramuscular (IM) | 10 mg per mg of this compound | 3 - 5 minutes | Recommended for routine reversal to avoid adverse effects. | [5] |
| Intravenous (IV) / Intramuscular (IM) Split | ¼ of the total dose IV and ¾ IM | 0.8 - 1.7 minutes | For anesthetic emergencies requiring faster recovery. | [5][11] |
| Intravenous (IV) | Entire calculated dose | < 1 - 2 minutes | May cause dysphoria, hyperexcitation, and extrapyramidal effects. | [5][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for this compound immobilization and naltrexone reversal.
Caption: Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Reversible Immobilization.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound immobilization and naltrexone reversal, based on methodologies cited in the literature.
Protocol 1: this compound Immobilization of a Free-Ranging Ungulate
Objective: To safely immobilize a free-ranging ungulate for data collection and/or translocation.
Materials:
-
This compound oxalate solution (e.g., 10 mg/mL)
-
Remote drug delivery system (dart gun and darts)
-
Naltrexone hydrochloride solution (e.g., 50 mg/mL)
-
Syringes and needles
-
Physiological monitoring equipment (pulse oximeter, capnograph, thermometer)
-
Emergency drugs (e.g., oxygen, respiratory stimulants)
-
Animal handling equipment (e.g., blindfold, ropes)
Procedure:
-
Pre-Immobilization Assessment: Observe the target animal from a distance to assess its health and condition. Calculate the estimated weight to determine the appropriate this compound dose.
-
Drug Preparation: Prepare the dart with the calculated dose of this compound. Combinations with sedatives like xylazine or azaperone may be used to improve the quality of immobilization.[2][7][8]
-
Darting: Administer the dart intramuscularly into a large muscle mass, such as the hindquarters.[3]
-
Induction: Observe the animal from a safe distance. Note the time from darting to the onset of recumbency (induction time), which is typically between 2 and 10 minutes.[8][11]
-
Animal Handling and Monitoring: Once the animal is safely approachable, ensure it is in sternal recumbency to facilitate breathing.[3] Place a blindfold to reduce stress. Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature, at regular intervals (e.g., every 5 minutes).[7] Collect any necessary biological samples or attach tracking devices during this time.
-
Reversal: After the procedures are complete (typically within 15-20 minutes to minimize stress and physiological disturbance), administer the calculated dose of naltrexone. A common and effective dose is 10 mg of naltrexone for every 1 mg of this compound administered.[3][5] For routine procedures, intramuscular administration is recommended.[5] In case of an anesthetic emergency, a split dose of ¼ intravenously and ¾ intramuscularly can be used for faster reversal.[5][11]
-
Recovery: Move to a safe distance and observe the animal's recovery. Note the time from naltrexone administration to when the animal is standing and moving (recovery time). Recovery is typically rapid, often occurring within 1 to 5 minutes.[5][7][8]
-
Post-Recovery Monitoring: Continue to observe the animal for a period to ensure there are no signs of renarcotization.[5]
Protocol 2: Pharmacokinetic Study of this compound and Naltrexone
Objective: To determine the plasma concentration and pharmacokinetic profile of this compound and naltrexone.
Materials:
-
This compound oxalate and naltrexone hydrochloride solutions
-
Catheters for intravenous access
-
Blood collection tubes (e.g., lithium-heparin)
-
Centrifuge
-
Sample storage equipment (-80°C freezer)
-
LC-MS/MS system for sample analysis
Procedure:
-
Animal Model and Preparation: Utilize a suitable animal model (e.g., goats) and ensure they are healthy and acclimated to the study conditions.[1] Place an intravenous catheter for drug administration and/or blood sample collection.
-
This compound Administration: Administer a known dose of this compound (e.g., 90 µg/kg) either intravenously or intramuscularly.[1]
-
Blood Sampling: Collect blood samples at predetermined time points post-thiafentanil administration (e.g., 3, 5, 7, 10, 15, 20, 30, 45, 60, 90, and 120 minutes).[1]
-
Naltrexone Reversal: At a specified time point (e.g., after the final this compound blood sample), administer naltrexone intravenously to reverse the effects of this compound.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentrations of this compound and naltrexone.[1]
-
Pharmacokinetic Analysis: Use the concentration-time data to determine key pharmacokinetic parameters such as half-life, volume of distribution, and clearance for both drugs.
Conclusion
The use of naltrexone for the reversal of this compound-induced immobilization is a well-established and effective practice in wildlife management and veterinary medicine. A naltrexone-to-thiafentanil ratio of 10:1 by weight is a widely accepted and effective starting point for most species. The choice of administration route for naltrexone depends on the desired speed of recovery and the clinical status of the animal. Adherence to detailed protocols and careful physiological monitoring are essential for ensuring the safety and well-being of the animals.
References
- 1. wildpharm.co.za [wildpharm.co.za]
- 2. wildpharm.co.za [wildpharm.co.za]
- 3. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fda.gov [fda.gov]
- 6. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. fda.gov [fda.gov]
Remote darting techniques for Thiafentanil administration in the field.
Introduction
Thiafentanil is a potent µ-opioid receptor agonist used for the chemical immobilization of wildlife.[1][2] As a synthetic derivative of fentanyl, it is characterized by its high potency, rapid onset of action, and a short duration of action (approximately 30-40 minutes).[2][3] These properties make it highly suitable for field applications where quick induction and recovery are essential for animal and personnel safety.[3] Its effects are reliably and rapidly reversed by the administration of an opioid antagonist, typically naltrexone.[1][4] this compound is often used in combination with tranquilizers or sedatives, such as azaperone, xylazine, or medetomidine, to achieve balanced anesthesia and muscle relaxation.[4][5]
Pharmacology and Mechanism of Action
This compound oxalate exerts its effects primarily as a morphine-like analgesic by acting as a pure agonist with an exclusive affinity for the µ-opioid receptors in the central nervous system.[2][6] This binding initiates a signaling cascade that results in profound sedation and analgesia, leading to rapid immobilization following intramuscular injection.[6] Its high lipophilicity allows it to quickly penetrate the blood-brain barrier, contributing to its fast induction times, often within 2 to 10 minutes.[2][7]
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 3. fagronacademy.us [fagronacademy.us]
- 4. Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of this compound in Goats (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 6. THIANIL [dailymed.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for the Immobilization of Mule Deer with Thiafentanil-Xylazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical immobilization of mule deer (Odocoileus hemionus) using a combination of thiafentanil and xylazine. The information is compiled from peer-reviewed research to ensure safe and effective application in research and wildlife management settings.
Introduction
The combination of a potent opioid, this compound, with an alpha-2 adrenergic agonist, xylazine, is a widely used and effective method for the immobilization of various ungulate species, including mule deer. This compound provides rapid induction and analgesia, while xylazine induces muscle relaxation and sedation, mitigating some of the side effects associated with potent opioids, such as muscle rigidity. This combination allows for safe handling and sample collection from immobilized animals. The effects of both drugs can be reversed with specific antagonists, allowing for a smooth and rapid recovery.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the immobilization of mule deer using this compound and this compound-xylazine combinations.
Table 1: this compound Alone in Captive and Free-Ranging Mule Deer
| Parameter | Recommended Dose (0.1 mg/kg) - Captive | 2x Recommended Dose (0.2 mg/kg) - Captive | 7 mg this compound - Free-Ranging | 10 mg this compound - Free-Ranging |
| Mean Induction Time (min) | 3.0 | 1.9 | 2.3 | 2.3 |
| 95% Confidence Interval (min) | N/A | N/A | 1.2-3.4 | 1.9-2.8 |
| Mean Reversal Time (min) | 0.9 | 1.0 | <1.0 | <1.0 |
| 95% Confidence Interval (min) | N/A | N/A | 0.4-1.3 | 0.02-1.2 |
N/A: Not available in the provided search results.
Table 2: this compound and Xylazine Combination in Free-Ranging Mule Deer
| Parameter | Value |
| Recommended this compound Dose | 10-12 mg (0.15-0.2 mg/kg) |
| Recommended Xylazine Dose | 100 mg |
| Number of Deer Darted | 165 |
| Successful Immobilizations | 148 (90%) |
| Mean Induction Time Range (min) | 2.1 - 4.9 |
| Overall Mean Reversal Time (min) | 1.9 |
| 95% Confidence Interval (min) | 1.7 - 2.1 |
Table 3: Recommended Antagonists for Reversal
| Antagonist | Recommended Dose | Administration Route |
| Naltrexone | ≥ 100 mg | Intravenous (IV) |
| Yohimbine or Tolazoline | ≥ 15 mg (Yohimbine) | Intravenous (IV) |
Note: Naltrexone to this compound ratios ranging from 10:1 to 43:1 have been shown to provide mean recovery times between 1.5 and 2.3 minutes.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature for the immobilization of mule deer.
Drug Preparation and Administration
-
Drug Formulation :
-
This compound oxalate is typically available at a concentration of 10 mg/ml.
-
Xylazine hydrochloride is commonly used.
-
-
Dosage Calculation :
-
For a combination, a recommended dose is 10-12 mg of this compound combined with 100 mg of xylazine for an adult mule deer.
-
-
Administration :
-
The drug combination is delivered intramuscularly (IM) using a remote delivery system, such as a CO2-powered rifle with projector darts.
-
Use 1- or 2-ml darts equipped with a gel-collared needle to ensure proper delivery and retention.
-
The use of transmitter darts is recommended to aid in locating the animal after darting.
-
Animal Handling and Monitoring
-
Approach and Induction :
-
Once the deer is darted, observe from a distance to minimize stress.
-
Record the induction time, which is the time from dart placement until the animal is recumbent.
-
-
Initial Assessment and Handling :
-
Once the animal is recumbent, approach cautiously.
-
Blindfold the animal to reduce visual stimuli and stress.
-
-
Physiological Monitoring :
-
Throughout the immobilization period, monitor vital signs such as respiratory rate and body temperature.
-
Be prepared to address potential complications such as hyperthermia.
-
Reversal
-
Antagonist Preparation :
-
Prepare the appropriate doses of naltrexone and an alpha-2 antagonist (yohimbine or tolazoline).
-
-
Antagonist Administration :
-
Administer the antagonists intravenously (IV) for the most rapid recovery.
-
A recommended reversal combination is 100 mg or more of naltrexone and 15 mg or more of yohimbine.
-
-
Recovery Monitoring :
-
Record the recovery time, defined as the time from antagonist injection until the deer is able to stand and walk on its own.
-
Observe the animal from a distance until it has fully recovered and moved away.
-
Diagrams
Experimental Workflow
Application Notes and Protocols for the Immobilization of African Buffalo Using Thiafentanil and Azaperone
FOR RESEARCH AND VETERINARY USE ONLY. NOT FOR HUMAN USE.
These application notes provide a detailed overview and protocols for the chemical immobilization of African buffalo (Syncerus caffer) using a combination of the potent opioid agonist thiafentanil and the neuroleptic tranquilizer azaperone. This combination is recognized for its rapid induction and smooth recovery, making it a reliable option for various veterinary and research procedures.[1][2]
Drug Combination Overview
This compound is a potent μ-opioid receptor agonist, approximately 6,000 times more potent than morphine, which provides rapid and reliable immobilization.[1] Azaperone, a butyrophenone neuroleptic, acts primarily through dopamine (D2) receptor antagonism.[3][4] Its inclusion in the protocol helps to smooth the induction process and can counteract hypertension that may be induced by opioids.[3][4]
The combination of this compound and azaperone offers a synergistic effect, allowing for effective immobilization with a relatively low volume of drugs.[1] The effects of this compound can be effectively reversed with the opioid antagonist naltrexone.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the use of this compound and azaperone for the immobilization of African buffalo.
Table 1: Dosage and Administration
| Drug | Dosage per Animal | Dosage (mg/kg) | Route of Administration |
| This compound Oxalate | 6 - 10 mg | 0.007 - 0.0163 mg/kg | Intramuscular (IM) |
| Azaperone | 40 - 100 mg | 0.04 - 0.093 mg/kg | Intramuscular (IM) |
Data compiled from multiple studies.[1][2][3][4][5]
Table 2: Induction and Recovery Times
| Parameter | Mean Time | Range |
| Induction Time | 3.9 - 5.7 minutes | 4 - 9.5 minutes |
| Recovery Time (post-naltrexone) | 1.65 - 1.33 minutes | 30 - 130 seconds |
Data compiled from multiple studies.[1][2][3]
Table 3: Physiological Monitoring Parameters (this compound-Azaperone Combination)
| Parameter | Reported Value/Observation |
| Arterial Oxygen Partial Pressure (PaO₂) | 51 ± 13.33 mmHg (indicates severe hypoxemia) |
| Heart Rate | Higher compared to TMA combination |
| Respiratory Rate | Higher compared to TMA combination |
| Body Temperature | Should be monitored |
Data from a comparative study. It is crucial to note that severe hypoxemia was observed, necessitating oxygen supplementation.[3][6][7]
Experimental Protocols
The following protocols are based on methodologies described in published research.
Pre-Immobilization Protocol
-
Animal Fasting: To minimize the risk of regurgitation of ruminal contents, it is recommended to withhold food for 24 hours and water for 12 hours prior to immobilization.[1][5]
-
Animal Selection and Environment: The procedure should be conducted in a suitable environment, such as a boma, to ensure the safety of both the animal and personnel.[1][2] For safety reasons, it may be necessary to immobilize all animals within an enclosure simultaneously.[1]
-
Dose Calculation: Calculate the required dose of this compound and azaperone based on the estimated body weight of the buffalo.
Immobilization Protocol
-
Drug Preparation: Draw up the calculated doses of this compound oxalate and azaperone into a dart syringe.
-
Darting: Administer the drug combination intramuscularly using a dart gun.[1][2]
-
Induction Monitoring: Start a stopwatch at the time of darting and observe the animal from a safe distance. Record the time to recumbency (induction time).
Physiological Monitoring Protocol
Once the animal is recumbent, immediately initiate physiological monitoring.
-
Positioning: Move the animal to sternal recumbency to aid breathing.[1]
-
Blindfolding: Cover the animal's eyes with a blindfold to reduce external visual stimuli.[1]
-
Instrumentation:
-
Attach a pulse oximeter to monitor peripheral oxygen hemoglobin saturation (SpO₂).[5][8]
-
Place a digital rectal thermometer to monitor body temperature.[5][8]
-
Use a multi-parameter monitor to measure heart rate, respiratory rate, and end-tidal carbon dioxide (ETCO₂).[5][8]
-
For more detailed monitoring, the caudal auricular artery can be cannulated for continuous arterial blood pressure measurement and blood gas analysis.[8]
-
-
Data Recording: Record all physiological parameters at 5-minute intervals for the duration of the immobilization.[5][8]
-
Oxygen Supplementation: Due to the risk of severe hypoxemia, supplementary oxygen should be administered.[6][7][9]
Reversal Protocol
-
Reversal Agent: The opioid antagonist naltrexone hydrochloride is the drug of choice for reversing the effects of this compound.[1]
-
Dosage: Administer naltrexone intravenously at a ratio of 10 mg for every 1 mg of this compound used.[5][8] A common total dose is 60 mg per animal.[1][2]
-
Administration: The intravenous route, typically via an ear vein, is recommended for rapid effect.[1][2]
-
Recovery Monitoring: Record the time from naltrexone administration to the animal standing. Monitor the animal for any signs of renarcotization, although this is rare with naltrexone due to its long half-life.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for African buffalo immobilization.
Signaling Pathway
Caption: Simplified signaling pathway of this compound and azaperone.
References
- 1. wildpharm.co.za [wildpharm.co.za]
- 2. The use of this compound oxalate and azaperone for reversible immobilisation of African buffalo (Syncerus caffer) within a nature reserve - Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the immobilisation and cardiorespiratory effects of this compound-azaperone versus this compound-medetomidine-azaperone in African buffalo (Syncerus caffer) [scielo.org.za]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. journals.co.za [journals.co.za]
- 7. Comparison of the immobilisation and cardiorespiratory effects of this compound-azaperone versus this compound-medetomidine-azaperone in African buffalo (Syncerus caffer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Comparison of the immobilisation and cardiorespiratory effects of this compound-azaperone versus this compound-medetomidine-azaperone in African buffalo (Syncerus caffer) [mro.massey.ac.nz]
Application Notes and Protocols for Thiafentanil Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil is a potent synthetic opioid used in veterinary medicine for the immobilization of large animals.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug development, and wildlife management. This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices, including plasma, blood, and animal tissues, prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section includes a detailed experimental protocol and a summary of expected quantitative data.
Quantitative Data Summary
A comparative summary of quantitative data for different sample preparation methods for this compound and its analogs is presented below. This table allows for a quick comparison of the efficiency and sensitivity of each technique.
| Parameter | Protein Precipitation (Plasma) | Protein Precipitation & SPE (Tissues) | LLE (Fentanyl Analogs - Plasma) | SPE (Fentanyl Analogs - Blood/Urine) |
| Analyte | This compound | This compound | Fentanyl | Fentanyl Analogs |
| Matrix | Plasma | Bovine Muscle, Liver, Kidney | Plasma | Whole Blood, Urine |
| Recovery | >95%[2][3][4] | High Precision | ~100% (normal plasma) | >69% |
| LLOQ | 0.1 ng/mL[2][3][4][5] | Muscle: 6.25 ng/mg; Liver/Kidney: 3.13 ng/mg | 0.015 µg/L (normal plasma) | 0.05-0.5 ng/mL |
| LOD | 0.05 ng/mL[2] | Not Reported | 0.005 µg/L (normal plasma) | Not Reported |
| Intra-assay Precision | <10%[2][3][4] | <13.3% | Not Reported | <15% |
| Inter-assay Precision | <10%[2][3][4] | Not Reported | Not Reported | <15% |
| Matrix Effect | Not evaluated in some studies[4] | Present, but compensated with IS | <10% | 1-26% (compensated with IS) |
Experimental Protocols
Protein Precipitation (PPT) for Plasma Samples
This protocol is a simple and rapid method for the extraction of this compound from plasma samples.[2][4]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Fentanyl, 0.1 µg/mL in methanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
LC-MS/MS vials
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 5 µL of the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture at high speed for 60 seconds.[2]
-
Centrifuge at 1020 x g for 10 minutes.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[2]
-
Vortex the reconstituted sample and transfer it to an LC-MS/MS vial for analysis.
Combined Protein Precipitation and Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is suitable for the extraction of this compound from complex tissue matrices such as muscle, liver, and kidney.
Materials:
-
Homogenized tissue sample (e.g., bovine muscle, liver, kidney)
-
Ice-cold acetonitrile with internal standard
-
Vortex mixer
-
Centrifuge
-
SPE cartridges (e.g., Oasis PRiME HLB)
-
LC-MS/MS vials
Protocol:
-
To 100 µL of homogenized tissue, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 90 seconds at maximum speed.
-
Centrifuge at 16,000 x g at 23 °C for 10 minutes.
-
Pass the resulting extract through an unconditioned SPE cartridge.
-
Collect the eluate and centrifuge again at 16,000 x g at 23 °C for 5 minutes.
-
Transfer the final extract to an LC-MS/MS vial for analysis.
Liquid-Liquid Extraction (LLE) for Fentanyl Analogs in Plasma (Adapted for this compound)
This protocol is adapted from a validated method for fentanyl in plasma and is suitable for the extraction of this compound.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., a mixture of isopropanol, hexane, and ethyl acetate)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
-
LC-MS/MS vials
Protocol:
-
Pipette 100 µL of plasma into a glass tube.
-
Add the internal standard solution.
-
Add 500 µL of the extraction solvent.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer the solution to an LC-MS/MS vial for analysis.
Visualizations
References
Application of Thiafentanil for Wildlife Capture and Translocation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiafentanil is a potent synthetic opioid agonist used for the chemical immobilization of a wide range of wildlife species, particularly ungulates.[1] Its high potency, rapid onset of action, and reversibility make it a valuable tool for wildlife capture, handling, and translocation for research and conservation purposes.[1][2] this compound is a derivative of fentanyl and acts primarily as a µ-opioid receptor agonist.[3][4] The effects of this compound can be rapidly and effectively reversed by the administration of an opioid antagonist, such as naltrexone.[1]
These application notes provide a comprehensive overview of the use of this compound in wildlife, including species-specific dosage recommendations, physiological effects, and detailed protocols for its safe and effective application.
Data Presentation
Table 1: this compound Dosage and Immobilization Times in Various Wildlife Species
| Species | This compound Dosage (mg/kg) | Total this compound Dose (mg) | Co-administered Drugs & Dose | Induction Time (min) | Recovery Time (min) | Antagonist & Dose |
| Mule Deer (Odocoileus hemionus) | 0.15–0.2 | 10–12 | Xylazine (100 mg) | 2.1–4.9 | 1.5–2.3 | Naltrexone (≥100 mg) + Yohimbine (≥15 mg) |
| Mule Deer (Odocoileus hemionus) | - | 7 | None | 2.3 | <1 | Naltrexone |
| Mule Deer (Odocoileus hemionus) | - | 10 | None | 2.3 | <1 | Naltrexone |
| Moose (Alces alces) | - | 7.5 | None | ~3 | Rapid | Naltrexone (10 mg/mg this compound) |
| Moose (Alces alces) | - | 10 | Xylazine (30 mg) | 4 (median) | 3 (median) | Naltrexone (200 mg) + Tolazoline (800 mg) |
| Impala (Aepyceros melampus) | 0.0807 (ED90) | 1 | - | <3 | - | Diprenorphine or Naltrexone |
| Elk (Cervus canadensis) | 0.02965 (ED90, dart) | 15 | - | 2 ± 0.8 | - | Nalmefene |
| African Buffalo (Syncerus caffer) | 0.007–0.01 | 6 | Azaperone (40 mg) | 3.9 ± 0.2 | 1.65 ± 0.87 | Naltrexone (60 mg) |
| African Buffalo (Syncerus caffer) | - | 6-10 | Azaperone (50-100 mg) | - | - | Naltrexone (10 mg/mg this compound) |
| Giraffe (Giraffa camelopardalis) | 0.013-0.018 | 7-18 | Hyaluronidase (1500-5000 IU) | - | - | Naltrexone (10 mg/mg this compound) |
| Pronghorn (Antilocapra americana) | 0.10 ± 0.005 | 4-5 | Xylazine (25 mg) | ≤ 2.7 ± 0.4 | ≤ 0.7 ± 0.07 | Naltrexone |
| Waterbuck (Kobus ellipsiprymnus) | 0.034-0.043 | - | - | 2.4 ± 1.6 | - | Naltrexone |
| Kudu (Tragelaphus strepsiceros) | 0.037-0.120 | - | - | 3.6 ± 1.6 | - | Naltrexone |
| Eland (Taurotragus oryx) | 0.037-0.110 | - | - | 4.1 ± 2.3 | - | Naltrexone |
| Rhinoceros (species not specified) | - | 4 (total dose) | - | 5.6 ± 1.4 | - | Naltrexone |
| African Elephant (Loxodonta africana) | - | 15-40 (total dose) | - | 6.4 ± 2.1 | - | Naltrexone |
Dosages and times are presented as ranges or means ± standard deviation where available. ED90 refers to the effective dose for immobilizing 90% of animals. Recovery time is the interval from antagonist administration to the animal standing. Data compiled from multiple sources.[3][5][6][7][8][9]
Table 2: Physiological Effects of this compound Immobilization
| Physiological Parameter | Observed Effect | Species | Notes |
| Respiratory System | Respiratory depression, hypoxemia, hypercapnia | Moose, other ungulates | A common side effect of potent opioids. Supplemental oxygen may be beneficial. |
| Cardiovascular System | Mild hypertension, initial mild tachycardia | Impala | Common effects of opioid immobilization. |
| Musculoskeletal System | Muscle rigidity | Mule Deer | More pronounced when this compound is used alone; reduced with the addition of a sedative like xylazine. |
| Thermoregulation | Hyperthermia | Caribou | Increased rectal temperature observed during immobilization. |
| Other | Ptyalism (excessive salivation), odontoprisis (teeth grinding) | Mule Deer | Reduced with the addition of xylazine. |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Protocol 1: Chemical Immobilization of Wildlife using this compound
1. Pre-capture Preparation:
-
Animal Assessment: Whenever possible, visually assess the target animal's health, body condition, and temperament from a distance. Avoid immobilizing animals that appear stressed or in poor health.
-
Drug Calculation and Preparation:
-
Calculate the appropriate dose of this compound and any co-administered drugs based on the estimated weight of the animal and species-specific recommendations (see Table 1).
-
Draw up the calculated drug volumes into a sterile syringe. If using a remote delivery system (dart), carefully load the syringe contents into the dart according to the manufacturer's instructions.
-
Prepare a separate syringe with the appropriate dose of the antagonist (e.g., Naltrexone) for reversal.
-
-
Equipment Check: Ensure all capture equipment, including the remote delivery system, darts, radio-tracking equipment (if used), and monitoring tools, are in proper working order.
-
Team Briefing: All personnel involved in the capture should be briefed on the plan, their individual roles, and safety procedures, including protocols for accidental human exposure.
2. Drug Administration (Remote Delivery):
-
Dart Placement: Aim for a large muscle mass, such as the neck, shoulder, or hindquarters, to ensure rapid and effective drug absorption. Avoid the head, spine, and areas with little muscle.
-
Observation: After darting, observe the animal from a safe distance. Minimize disturbance to allow the drugs to take effect smoothly. Note the time from darting to the first signs of sedation and recumbency (induction time).
3. Animal Handling and Monitoring:
-
Approach: Once the animal is recumbent and appears safely immobilized, approach cautiously. Cover the animal's eyes with a blindfold to reduce visual stimuli.
-
Positioning: If the animal is in lateral recumbency, reposition it to sternal recumbency to facilitate breathing and reduce the risk of bloat, especially in ruminants.
-
Monitoring: Immediately begin monitoring and recording vital signs every 5-10 minutes. Key parameters include:
-
Respiratory Rate: Observe chest movements or feel for exhalations.
-
Heart Rate: Use a stethoscope placed on the chest behind the elbow.
-
Body Temperature: Use a rectal thermometer.
-
Oxygen Saturation (SpO2): Use a pulse oximeter placed on the tongue, ear, or other suitable area.
-
Note: Be prepared to provide supportive care, such as supplemental oxygen if hypoxemia is detected, or cooling measures if hyperthermia develops.
-
4. Sample and Data Collection:
-
Once the animal is stable, proceed with the planned procedures, such as biological sampling (blood, hair, tissue), morphometric measurements, or attachment of tracking devices.
5. Reversal and Recovery:
-
Antagonist Administration: Administer the prepared antagonist (e.g., Naltrexone) intravenously (IV) for the fastest effect, or intramuscularly (IM) if IV access is difficult. A split dose (part IV, part IM/subcutaneous) can also be used.
-
Observation: Move to a safe distance and observe the animal until it is standing and moving steadily. Record the time from antagonist injection to when the animal is standing (recovery time).
-
Post-release Monitoring: If possible, monitor the animal for a period post-recovery to ensure there are no signs of re-narcotization or other complications.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound µ-opioid receptor signaling pathway.
Caption: Experimental workflow for wildlife capture using this compound.
References
- 1. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gov.nt.ca [gov.nt.ca]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. wildpharm.co.za [wildpharm.co.za]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. wildpharm.co.za [wildpharm.co.za]
- 8. Immobilisation protocols for wild giraffe (Giraffa spp.) - a review [scielo.org.za]
- 9. Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Management and Treatment of Thiafentanil-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing and treating respiratory depression induced by Thiafentanil, a potent opioid agonist. The following information is intended for use in experimental and research settings.
Troubleshooting Guide: Immediate Management of Respiratory Depression
Initial Assessment and Action
| Issue | Immediate Action | Underlying Cause | Long-Term Consideration |
| No or shallow breathing | Immediately administer an opioid antagonist. Prepare for assisted ventilation. | Severe respiratory depression due to this compound binding to mu-opioid receptors in the brainstem's respiratory centers. | Review this compound dosage and consider dose reduction in future experiments. |
| Cyanosis (blue discoloration of mucous membranes) | Administer supplemental oxygen. Administer an opioid antagonist. | Hypoxemia resulting from inadequate gas exchange due to respiratory depression. | Ensure immediate availability of oxygen and reversal agents during all experiments involving this compound. |
| Animal is unresponsive to stimuli | Confirm airway is clear. Administer an opioid antagonist. | Central nervous system depression, a hallmark of potent opioid agonists. | Monitor depth of anesthesia/sedation closely in subsequent procedures. |
Frequently Asked Questions (FAQs)
Antagonist Selection and Dosage
-
Q1: What is the recommended antagonist for reversing this compound-induced respiratory depression? A1: Naltrexone hydrochloride is the recommended antidote for rapidly reversing the effects of this compound.[1] It is a pure opioid antagonist with a longer half-life than naloxone, which helps prevent renarcotization.[2]
-
Q2: What is the correct dosage of naltrexone for this compound reversal? A2: The standard recommended dosage is 10 mg of naltrexone for every 1 mg of this compound administered.[1][3] Some studies in wildlife have used higher ratios (up to 100 mg naltrexone per mg of opioid) with rapid and effective reversal.[4][5]
Administration Protocol
-
Q3: How should naltrexone be administered for the most effective reversal? A3: For rapid reversal, especially in an emergency, a combination of intravenous (IV) and intramuscular (IM) administration is recommended. A common protocol is to administer one-quarter of the calculated dose intravenously and the remaining three-quarters intramuscularly .[1][6] This provides a rapid onset of action from the IV dose and a sustained effect from the IM dose. The entire dose can be given IM for a safe and effective reversal, though the onset may be slightly slower.[6]
-
Q4: How quickly does naltrexone work? A4: Reversal of this compound's effects is typically observed within 2 to 10 minutes after naltrexone administration.[1] The speed of recovery can vary depending on the route of administration, with IV administration leading to a faster onset.[1] Studies in mule deer have shown recovery in less than two minutes.[5][7]
Monitoring and Complications
-
Q5: What physiological parameters should be monitored during and after reversal? A5: It is crucial to monitor respiratory rate, heart rate, oxygen saturation (SpO₂), and body temperature. In a research setting, arterial blood gas analysis provides the most accurate assessment of respiratory function.
-
Q6: What is renarcotization, and how can it be prevented? A6: Renarcotization is the recurrence of opioid effects after a reversal agent has worn off. Naltrexone's longer half-life compared to naloxone makes renarcotization less likely.[2][6] No instances of renarcotization were observed in several studies using naltrexone to reverse this compound.[6]
-
Q7: Are there any adverse effects associated with naltrexone administration? A7: When administered intravenously, especially in large doses, opioid antagonists can sometimes cause dysphoria, hyperexcitation, and extrapyramidal effects.[6] These effects are less common with intramuscular administration.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies involving this compound and its reversal.
Table 1: Physiological Parameters During this compound Immobilization in Moose
| Parameter | Value (Mean ± SD or Range) | Condition |
| Partial Pressure of Arterial Oxygen (PaO₂) | 40 - 59 mmHg (in 7 of 10 animals) | Before oxygen administration[3] |
| Partial Pressure of Arterial Carbon Dioxide (PaCO₂) | > 60 mmHg (in 8 of 10 animals) | Before oxygen administration[3] |
| Arterial pH | < 7.20 (in 9 of 10 animals) | Before oxygen administration[3] |
| Respiratory Rate | 37 ± 18 breaths/min | During this compound-Azaperone immobilization in African Buffalo[8] |
| PaCO₂ | 39 ± 11 mmHg | During this compound-Medetomidine-Azaperone immobilization in African Buffalo[8] |
Table 2: Induction and Recovery Times with this compound and Naltrexone Reversal
| Animal Species | This compound Dose | Naltrexone:this compound Ratio | Mean Induction Time (minutes) | Mean Recovery Time (minutes) |
| Mule Deer | 7 - 10 mg | 10:1 to 43:1 | 2.3[5][7] | < 1[5][7] |
| African Buffalo | 6 mg | 10:1 | 3.9 ± 0.2[2] | 1.65 ± 0.87[2] |
| Moose | 7.5 mg | 10:1 | < 3 (in 10 of 11 animals)[3] | Rapid and uneventful[3] |
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Respiratory Depression with Naltrexone
-
Preparation of Naltrexone Solution:
-
Naltrexone hydrochloride is typically available in a concentration of 50 mg/mL.
-
Calculate the total required dose based on the 10:1 ratio of naltrexone to this compound (e.g., for 5 mg of this compound, 50 mg of naltrexone is required).
-
Draw up the calculated volume of naltrexone into a sterile syringe. It is recommended to have the reversal agent drawn up and ready before administering this compound.[1]
-
-
Administration of Naltrexone:
-
For emergency reversal, administer one-quarter of the total dose intravenously. The auricular (ear) vein is a common site in many animal species.
-
Administer the remaining three-quarters of the dose intramuscularly, preferably in a large muscle mass.
-
If an IV route is not feasible, the entire dose can be administered intramuscularly.
-
-
Post-Reversal Monitoring:
-
Continuously monitor the animal's respiratory rate and effort.
-
If available, use a pulse oximeter to monitor oxygen saturation.
-
Observe for signs of re-narcotization, although this is rare with naltrexone.
-
Monitor for adverse effects such as excitement or muscle tremors.
-
Keep the animal in a quiet, controlled environment during recovery.
-
Signaling Pathways and Workflows
Mu-Opioid Receptor Signaling in Respiratory Depression
This compound, as a potent mu-opioid receptor (MOR) agonist, causes respiratory depression by acting on MORs located on neurons within the brainstem's respiratory control centers, such as the pre-Bötzinger complex.[9] This activation leads to neuronal hyperpolarization and reduced neuronal excitability, ultimately suppressing the respiratory rhythm.
References
- 1. fda.gov [fda.gov]
- 2. wildpharm.co.za [wildpharm.co.za]
- 3. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiafentanil-Induced Muscular Rigidity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize muscular rigidity, a common side effect of the potent opioid agonist, Thiafentanil.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced muscular rigidity?
A1: this compound-induced muscular rigidity is primarily mediated by its agonist activity at the µ-opioid receptor in the central nervous system. The current understanding suggests a critical role for the locus coeruleus (LC), a nucleus in the pons rich in noradrenergic neurons.[1][2] this compound's action on µ-opioid receptors in the LC is thought to disinhibit these neurons, leading to an over-activation of the descending coerulospinal noradrenergic pathway.[1][3] This results in increased excitatory signals to spinal motoneurons, causing involuntary and sustained muscle contractions, which manifest as rigidity.[1] Additionally, dopaminergic and GABAergic pathways are implicated in modulating opioid-induced muscular rigidity.[4][5]
Q2: What are the common adjunctive agents used to mitigate this compound-induced muscular rigidity?
A2: Several classes of drugs are co-administered with this compound to reduce muscular rigidity. These include:
-
Alpha-2 Adrenergic Agonists: Drugs like medetomidine and xylazine are frequently used.[6][7] They are thought to counteract the over-activation of the noradrenergic system.
-
Tranquilizers/Neuroleptics: Azaperone is commonly used in wildlife immobilization to reduce stress and muscular rigidity.[6]
-
Dissociative Anesthetics: Ketamine is often included in immobilization cocktails and can help improve the quality of anesthesia and reduce rigidity.[8]
-
Benzodiazepines: Although less documented specifically with this compound, benzodiazepines like diazepam have been shown to offer some protection against alfentanil-induced rigidity.
-
Neuromuscular Blocking Agents (NMBAs): In critical situations, NMBAs can be used to induce muscle paralysis, thereby eliminating rigidity. However, this requires concurrent mechanical ventilation.
Q3: Can muscular rigidity be reversed after it occurs?
A3: Yes. The most direct method to reverse this compound-induced muscular rigidity is the administration of a potent opioid antagonist, such as naltrexone or nalmefene.[9] These antagonists competitively displace this compound from the µ-opioid receptors, thereby reversing its effects, including rigidity. In experimental settings, alpha-2 adrenergic antagonists like idazoxan have been shown to restore rigidity that was previously reversed by an alpha-2 agonist, confirming the role of this pathway.[10]
Q4: How is muscular rigidity quantified in a research setting?
A4: Muscular rigidity can be quantified using several methods:
-
Electromyography (EMG): This is a common and sensitive method that records the electrical activity of muscles. An increase in EMG activity is indicative of increased muscle tone and rigidity.[1][11]
-
Mechanical Devices: Automated systems can measure the force required to move a limb or the displacement of a limb against a certain weight, providing an objective measure of rigidity.[10]
-
Clinical Scoring: A subjective but useful method involves a trained observer rating the degree of rigidity on a predefined scale.[12]
-
Chest Wall Compliance: In studies focusing on thoracic rigidity ("wooden chest syndrome"), changes in chest wall compliance can be measured to quantify the extent of rigidity.[13][14]
Troubleshooting Guides
Problem: Severe muscular rigidity observed immediately after this compound administration.
| Potential Cause | Suggested Solution |
| High dose of this compound | Titrate to the lowest effective dose. The incidence and severity of rigidity are often dose-dependent. |
| Rapid intravenous injection | Administer this compound slowly over several minutes. Rapid administration can lead to a sudden high concentration in the CNS, increasing the likelihood of rigidity. |
| Insufficient premedication with adjunctive agents | Ensure adequate premedication with an appropriate agent such as an alpha-2 agonist (e.g., medetomidine) or a tranquilizer (e.g., azaperone) prior to this compound administration. |
| Individual sensitivity of the animal model | Be aware of species and individual variability in response to opioids. Some animals may be more prone to developing rigidity. |
Problem: Difficulty with ventilation due to chest and abdominal muscle rigidity.
| Potential Cause | Suggested Solution |
| "Wooden Chest Syndrome" | This is a known, severe form of opioid-induced rigidity. If ventilation is compromised, immediate administration of an opioid antagonist (e.g., naltrexone) is recommended. If continued anesthesia is required, a neuromuscular blocking agent may be necessary, along with mechanical ventilation. |
| Inadequate depth of anesthesia | Ensure the animal is at an appropriate anesthetic depth. In some cases, rigidity can be a sign of a light plane of anesthesia. |
Data Presentation
Table 1: Adjunctive Agents to Mitigate Opioid-Induced Muscular Rigidity in Animal Models
| Adjunctive Agent | Animal Model | Opioid Used | Dosage | Effect on Rigidity | Reference |
| Medetomidine & Azaperone | African Buffalo | This compound | This compound: 1 mg/animal, Medetomidine: 3-4 mg/animal, Azaperone: 40 mg/animal | Absence of involuntary movements and muscle rigidity compared to this compound-Azaperone alone. | [11] |
| Clonidine (alpha-2 agonist) | Rat | Fentanyl | 0.011 mg/kg IV (ED50) | Dose-dependent reversal of hindlimb extension rigidity. | [10] |
| Dexmedetomidine (alpha-2 agonist) | Rat | Fentanyl | 3 µg/kg IV | Rapid increase in respiratory system compliance towards baseline, indicating reduced rigidity. | [15][16] |
| Nalfurafine (κ-opioid agonist) | Rat | Fentanyl | 1 mg/kg | Effectively reversed fentanyl-induced muscle rigidity within minutes. | [12] |
| Apomorphine (dopamine agonist) | Rabbit | Fentanyl | 0.4 mg/kg followed by 0.004 mg/kg/min infusion | Restored chest wall compliance to baseline values. | [14] |
Experimental Protocols
Protocol 1: Induction and Quantification of Muscular Rigidity in a Rat Model using Electromyography (EMG)
Objective: To induce and quantify this compound-induced muscular rigidity by measuring EMG activity in the gastrocnemius muscle.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
EMG recording system with needle electrodes
-
Data acquisition and analysis software
-
Warming pad to maintain body temperature
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
Methodology:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat on a warming pad to maintain body temperature at 37°C.
-
Insert a pair of fine-wire EMG electrodes into the belly of the gastrocnemius muscle.
-
Secure the electrodes and connect them to the EMG recording system.
-
Allow the animal to stabilize and record baseline EMG activity for 5-10 minutes.
-
Administer this compound via the desired route (e.g., IV or IP).
-
Continuously record EMG activity for at least 30 minutes post-injection.
-
To test a mitigating agent, administer it prior to or following this compound and continue EMG recording.
-
At the end of the experiment, euthanize the animal using an approved method.
-
Data Analysis: Rectify and integrate the EMG signal to quantify the total electrical activity over time. Compare the integrated EMG values before and after this compound administration, and with any treatment groups. An increase in the integrated EMG signal indicates increased muscular rigidity.
Protocol 2: Automated Measurement of Hindlimb Rigidity in a Rat Model
Objective: To provide a simple and precise measurement of opioid-induced muscular rigidity by quantifying weight displacement due to hindlimb extension.
Materials:
-
This compound solution
-
Automated rigidity measurement apparatus (a device that measures weight displacement)
-
Rat restraint tube
-
Intravenous (IV) injection supplies
Methodology:
-
Gently place the rat in a restraint tube, allowing one hindlimb to be free.
-
Attach the free hindlimb to the automated rigidity measurement apparatus.
-
Allow the rat to acclimate for a few minutes and record a baseline measurement.
-
Administer this compound intravenously. Rigidity is typically induced almost immediately.
-
The apparatus will record the weight displacement resulting from the tonic extension of the hindlimb.
-
To test a mitigating agent, administer it prior to or following this compound and record the change in weight displacement.
-
Data Analysis: Compare the weight displacement measurements before and after this compound administration and between different treatment groups. A greater weight displacement corresponds to more severe rigidity.
Visualizations
Caption: Signaling pathway of this compound-induced muscular rigidity.
Caption: General experimental workflow for assessing muscular rigidity.
Caption: Troubleshooting logic for severe muscular rigidity.
References
- 1. Involvement of locus coeruleus and noradrenergic neurotransmission in fentanyl-induced muscular rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonization of fentanyl-induced muscular rigidity by neurotensin at the locus coeruleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonization of fentanyl-induced muscular rigidity by denervation of the coerulospinal noradrenergic pathway in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wooden Chest Syndrome: A Case Report of Fentanyl-Induced Chest Wall Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. EVALUATION OF this compound-MEDETOMIDINE-KETAMINE COMBINATIONS FOR ANESTHESIA WITHOUT THE USE OF A RESTRAINT DEVICE IN ZOO-HOUSED GIRAFFES (GIRAFFA CAMELOPARDALIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fentanyl - Wikipedia [en.wikipedia.org]
- 10. Automated method for the measurement of fentanyl-induced muscular rigidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of fentanyls and other μ opioid receptor agonists on the electrical activity of respiratory muscles in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Objective Characterization of Opiate-Induced Chest Wall Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Effects of fentanyl overdose-induced muscle rigidity and dexmedetomidine on respiratory mechanics and pulmonary gas exchange in sedated rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent induction times with projectile darting of Thiafentanil.
Welcome to the technical support center for Thiafentanil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chemical immobilization of animals using projectile darting systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, synthetic opioid analgesic, analogous to fentanyl, used for the immobilization of wildlife and other non-domestic species.[1] Its primary mechanism of action is as a pure µ-opioid receptor agonist in the central nervous system.[2][3] Binding to these receptors produces profound analgesia and dose-dependent immobilization.[2] A key advantage of this compound is that its effects can be rapidly and completely reversed using an opioid antagonist, such as Naltrexone.[2][3]
Q2: What is the expected induction time for this compound?
This compound is known for its rapid onset of action.[4] In most species, immobilization is typically achieved within 2 to 10 minutes following a successful intramuscular injection.[2][5] However, this time can vary significantly based on a multitude of factors. Studies have reported mean induction times ranging from as low as 1.2 minutes in elk to 4.9 minutes in mule deer depending on the drug combination used.[6][7]
Q3: Why are my induction times with this compound inconsistent?
Inconsistent induction times are a common challenge in field immobilization and can be attributed to several variables. The most critical factors include:
-
Dart Placement and Drug Absorption: The injection site is paramount. For optimal effect, the drug must be delivered into a large, well-vascularized muscle mass like the rump or shoulder.[8][9] Injections into fat, fascia, or the peritoneal cavity will result in poor or slow absorption, leading to delayed or failed induction.[8]
-
Dosage and Animal Physiology: Underdosing is a frequent cause of slow induction or agitation.[10] An animal's weight is often estimated, leading to potential dosing errors.[11] Furthermore, the animal's metabolic state, stress level, and physical condition (e.g., fat layers in autumn) can significantly alter drug uptake and effect.[5][8]
-
Drug Combination: this compound is often combined with sedatives like xylazine or medetomidine to reduce muscle rigidity.[1] While these combinations can produce smoother inductions, they can also alter the onset time.[12] In some cases, certain combinations have been associated with unpredictable inductions.[12][13]
-
Darting Equipment and Technique: The performance of the remote delivery system, including the dart and projector, is crucial. Factors like dart velocity, needle length, and whether the full dose was delivered can all contribute to variability.[10]
Q4: How critical is dart placement for consistent results?
Dart placement is arguably the most critical factor for achieving rapid and reliable immobilization. The drug must be absorbed into the systemic circulation to reach the central nervous system. Large muscle groups of the hindlimbs or shoulder are ideal injection sites due to their extensive blood supply.[14] Avoid areas with thick layers of fat, such as the lower back and rump on animals in peak condition, as drugs injected into adipose tissue are absorbed very slowly and unpredictably.[8]
Q5: What is the purpose of combining this compound with agents like medetomidine or xylazine?
While highly effective for immobilization, potent opioids like this compound used alone can cause significant muscle rigidity.[2] Alpha-2 adrenergic agonists such as medetomidine and xylazine are added to provide muscle relaxation, smoothen the induction process, and potentiate the sedative effects, often allowing for a lower dose of the opioid to be used.[12][15] This is a form of "balanced anesthesia," which aims to maximize beneficial effects while minimizing adverse side effects.[4]
Troubleshooting Guide
Issue 1: Induction time is excessively long (e.g., >10 minutes) or the animal does not become recumbent.
| Possible Cause | Recommended Action |
| Improper Dart Placement | The dart may have hit a non-muscular area (e.g., fat, abdomen) or failed to inject deep into the muscle. Review the injection site on the animal if possible. Ensure future attempts target large muscle masses like the shoulder or hindquarters.[8][14] |
| Underdosing | The estimated weight of the animal may have been too low, or the dosage was insufficient for the animal's excited state. Re-evaluate weight and physiological condition for future procedures.[10][11] A supplemental dose may be required, but this increases risks. |
| Incomplete Drug Delivery | The dart may have malfunctioned, delivering only a partial dose. This can happen if the dart bounces out too quickly. Using barbed needles can help ensure the dart remains in place long enough to discharge fully.[14] |
| Pharmacological Tolerance | In animals that have been repeatedly immobilized, tolerance can develop, requiring higher doses to achieve the same effect.[16] Review the animal's capture history. |
Issue 2: The animal becomes agitated, excited, or shows muscle rigidity instead of becoming sedated.
| Possible Cause | Recommended Action |
| Insufficient Sedative/Tranquilizer | The dose of the accompanying alpha-2 agonist (xylazine, medetomidine) may be too low to counteract the muscle rigidity caused by the opioid.[17] Review and adjust the ratio of this compound to the sedative in your combination. |
| Suboptimal Induction (Stage II Anesthesia) | A slow or partial drug absorption can leave the animal in an excitatory phase of anesthesia rather than progressing to immobilization.[10] This is often linked to poor dart placement. |
| Reaction to Sudden Stimuli | Animals immobilized with opioids can still react to loud noises or sudden movements.[5] Once the animal is darted, it is crucial to minimize environmental stimuli. |
Data Presentation
Table 1: Summary of Factors Influencing this compound Induction Time
| Factor Category | Specific Variable | Impact on Induction Time |
| Pharmacological | Dosage (mg/kg) | Higher doses generally lead to faster induction.[6] |
| Drug Combination | Addition of sedatives (e.g., medetomidine) can alter onset.[12][13] | |
| Animal-Specific | Species | Significant variability exists between species.[4] |
| Body Condition / Fat Layer | Injection into fat drastically slows absorption and increases induction time.[8] | |
| Stress/Excitement Level | Highly stressed or pursued animals may require higher doses and have altered induction times.[5] | |
| Procedural | Dart Injection Site | Injection into well-vascularized muscle is critical for rapid onset.[8][9] |
| Needle Length | Must be sufficient to penetrate fat and reach deep muscle.[8] | |
| Remote Delivery System | The impact velocity and dart stability affect injection success.[10] |
Table 2: Example Induction Times from Field Studies
| Species | Drug Combination | Mean Induction Time (minutes) | Reference |
| Mule Deer | 7 mg this compound | 2.3 | [6] |
| Mule Deer | 10 mg this compound | 2.3 | [6] |
| Mule Deer | This compound + Xylazine (various doses) | 2.1 - 4.9 | [6] |
| Elk | 15 mg this compound Oxalate | 1.2 - 2.0 (± 0.4-0.8) | [7][18] |
| Impala | 2 mg this compound + 2.2 mg Medetomidine | 12.2 (± 6.8) | [17] |
| Axis Deer | This compound + Medetomidine + Ketamine (TMK) | 3.5 (± 2.0) | [12][13] |
Experimental Protocols
Protocol 1: General Methodology for Projectile Darting with this compound
-
Pre-Darting Preparation:
-
Estimate the animal's weight and calculate the appropriate dose of this compound and any combination agents.
-
Select a dart of appropriate volume (typically <3 mL for better ballistics) and a needle of appropriate length for the target species and its condition.[4][8]
-
Prepare the drug combination in a sterile manner. Ensure all personnel are trained in handling potent opioids and have reversal agents readily available.[5]
-
Check the remote delivery system (dart projector) to ensure it is functioning correctly and set to the appropriate power for the estimated distance.[14]
-
-
Darting Procedure:
-
Post-Darting Monitoring:
-
Monitor the animal for the first signs of drug effect (e.g., ataxia, high-stepping gait).[8]
-
Record the time from injection to recumbency (full immobilization).
-
Once the animal is immobilized, approach cautiously, ensure its airway is clear, and position it in sternal recumbency if it is a ruminant.[8]
-
Cover the animal's eyes to reduce stimuli.[8]
-
Begin physiological monitoring as required by the experimental protocol.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound induction.
Caption: Key stages and failure points in projectile drug delivery.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (101345-60-2) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. adfg.alaska.gov [adfg.alaska.gov]
- 9. wildpharm.co.za [wildpharm.co.za]
- 10. mixlab.com [mixlab.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Anesthesia of male axis deer (Axis axis): evaluation of this compound, medetomidine, and ketamine versus medetomidine and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wgfd.wyo.gov [wgfd.wyo.gov]
- 15. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 16. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Technical Support Center: Optimizing Drug Combinations to Reduce Thiafentanil Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing drug combinations to reduce Thiafentanil dosage in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the rationale for using it in combination with other drugs?
This compound is a potent synthetic opioid that acts as a selective µ-opioid receptor agonist in the central nervous system.[1] This agonism leads to profound analgesia and immobilization.[1] However, when used alone, this compound can cause significant muscle rigidity and respiratory depression.[1][2] The primary rationale for using this compound in combination with other drugs, such as sedatives and tranquilizers, is to:
-
Reduce the required dose of this compound: This minimizes the risk of its dose-dependent side effects.[3]
-
Mitigate adverse effects: Adjuvants can counteract side effects like muscle rigidity, hypertension, and respiratory depression.[2][3]
-
Achieve balanced and smoother anesthesia: Combining drugs with different mechanisms of action can lead to a more stable and controlled anesthetic event.
Q2: What are the common side effects associated with this compound administration, and how can they be managed?
Common side effects of this compound, similar to other potent opioids, include:
-
Muscle rigidity[1]
-
Cardiovascular effects such as tachycardia, bradycardia, hypertension, and hypotension[5]
-
Hyperthermia[5]
-
Cyanosis[5]
Management of these side effects often involves the co-administration of other drugs. For instance, tranquilizers and sedatives can help reduce muscle rigidity.[6] In cases of severe respiratory depression or accidental human exposure, potent opioid antagonists like naltrexone or nalmefene are recommended for reversal.[1][4] The recommended dose of naltrexone is generally 10 mg for every 1 mg of this compound.[1]
Q3: Which classes of drugs are commonly used in combination with this compound to reduce its dosage?
Commonly used drug classes include:
-
Alpha-2 Adrenergic Agonists: Drugs like medetomidine and xylazine are frequently used.[3][7][8] They provide sedation, analgesia, and muscle relaxation, allowing for a significant reduction in the required this compound dose.[3]
-
Tranquilizers (Neuroleptics): Azaperone is a butyrophenone tranquilizer often combined with this compound to improve the quality of immobilization and reduce the stress response.[6][7]
-
Dissociative Anesthetics: Ketamine can be used in combination with this compound and a sedative to provide an additional layer of anesthesia and analgesia.[9][10]
-
Opioid Agonist-Antagonists: Butorphanol, a mixed agonist-antagonist, has been investigated to counteract respiratory depression induced by potent opioids like fentanyl, a related compound.[11][12]
Troubleshooting Guides
Issue 1: Inadequate immobilization or prolonged induction time.
-
Possible Cause: The dose of this compound or the combination of drugs may be insufficient for the target species or individual animal's metabolic rate and condition.
-
Troubleshooting Steps:
-
Verify Dosage Calculations: Double-check all drug dosage calculations based on the animal's accurate body weight.
-
Evaluate Drug Combination: Ensure the chosen combination and ratios are appropriate for the species and the desired level of immobilization. For example, the addition of an alpha-2 agonist like medetomidine or xylazine can potentiate the effects of this compound.[3]
-
Consider Animal's State: Highly agitated animals may require a higher initial dose.[13]
-
Check Drug Administration: Confirm that the full dose was administered correctly via the intended route (e.g., deep intramuscular injection).
-
Issue 2: Significant muscle rigidity observed during the procedure.
-
Possible Cause: This is a known side effect of potent opioids like this compound when used alone or in insufficient combination with muscle relaxants.[1]
-
Troubleshooting Steps:
-
Increase Sedative/Tranquilizer Dose: In subsequent experiments, consider increasing the dose of the accompanying alpha-2 agonist (medetomidine, xylazine) or tranquilizer (azaperone) in the combination. These agents provide muscle relaxation.[3]
-
Introduce a Benzodiazepine: While not as commonly cited with this compound in the provided literature, benzodiazepines are known for their muscle relaxant properties and could be considered in the experimental design.
-
Issue 3: Severe respiratory depression or apnea.
-
Possible Cause: This is a serious and potentially life-threatening side effect of this compound.[2][4]
-
Troubleshooting Steps:
-
Immediate Reversal: Administer an opioid antagonist such as naltrexone immediately. The standard recommendation is 10 mg of naltrexone for every 1 mg of this compound.[1]
-
Provide Ventilatory Support: If possible, provide supplemental oxygen and assisted ventilation.
-
Consider Butorphanol: In some instances with potent opioids, butorphanol has been used to mitigate respiratory depression.[11] However, its use should be carefully evaluated as it can also have antagonistic effects on analgesia.[14]
-
Dose Reduction in Future Experiments: For subsequent procedures, significantly reduce the this compound dosage and consider increasing the proportion of the sedative or tranquilizer in the combination.
-
Data on Drug Combinations for this compound Dose Reduction
The following tables summarize quantitative data from studies investigating drug combinations to reduce this compound dosage in various animal species.
Table 1: this compound Combination Studies in African Buffalo (Syncerus caffer)
| Combination | This compound Dose (mg/kg) | Adjuvant(s) and Dose(s) (mg/kg) | Induction Time (min) | Key Findings | Reference |
| TA | 0.0136 | Azaperone: 0.0792 | Shorter than TMA | Conventional combination. | [6][7] |
| TMA | 0.00216 | Medetomidine: 0.00688, Azaperone: 0.0688 | Longer than TA | Achieved immobilization with 1/7th the this compound dose of the TA combo. Caused more severe hypoxemia. | [6][7] |
Table 2: this compound Combination Studies in Mule Deer (Odocoileus hemionus)
| Combination | This compound Dose (mg/kg) | Adjuvant(s) and Dose(s) | Induction Time (min) | Key Findings | Reference |
| This compound + Xylazine | 0.15 - 0.2 | Xylazine: 100 mg (total dose) | 2.1 - 4.9 | Recommended for effective and reliable immobilization. | [8][15][16] |
Table 3: this compound Combination Studies in Gaur (Bos gaurus)
| Combination | This compound Dose (total mg) | Adjuvant(s) and Dose(s) (total mg) | Key Findings | Reference |
| TM | 12 | Medetomidine: 20 | Provided good muscle relaxation and smooth recoveries. Produced significant hypoxemia. | [17] |
Table 4: this compound Combination Studies in Giraffe (Giraffa camelopardalis)
| Combination | This compound Dose (µg/kg) | Adjuvant(s) and Dose(s) | Key Findings | Reference |
| TMK | 7.4 ± 1.1 | Medetomidine: 15.1 ± 2.1 µg/kg, Ketamine: 0.7 ± 0.1 mg/kg | Effective for anesthesia without a restraint device. | [10] |
Experimental Protocols
Protocol 1: Immobilization of African Buffalo with a Low-Dose this compound Combination (TMA)
This protocol is adapted from the study by Meyer et al. (2021).[6][7]
1. Animal Preparation:
- Withhold food for 24 hours and water for 12 hours prior to immobilization to minimize the risk of regurgitation.[6][7]
2. Drug Preparation and Administration:
- Prepare a combination of this compound oxalate (1 mg/animal), medetomidine hydrochloride (3-4 mg/animal), and azaperone (40 mg/animal).[6][7]
- Administer the drug combination via a projectile dart into a large muscle mass.
3. Monitoring:
- Record the time from darting to recumbency (induction time).
- Once recumbent, monitor vital signs every 5 minutes, including heart rate, respiratory rate, body temperature, and peripheral oxygen saturation (SpO₂).[7]
- Due to the risk of hypoxemia with this combination, supplemental oxygen is strongly recommended.[7]
4. Reversal:
- Administer a combination of atipamezole and yohimbine intravenously to reverse the effects of medetomidine.[7]
- Administer naltrexone hydrochloride intravenously at a dose of 10 mg per mg of this compound to reverse the opioid effects.[7]
- Monitor the animal until it is fully recovered.
Protocol 2: Immobilization of Mule Deer with this compound and Xylazine
This protocol is based on the recommendations from Wolfe et al. (2004).[8][15][16]
1. Drug Preparation and Administration:
- Prepare a combination of 10-12 mg of this compound and 100 mg of xylazine.[8][15][16]
- Administer via a projectile dart. The use of transmitter darts is recommended to facilitate the location of the animal.[8]
2. Monitoring:
- Observe the animal for signs of induction and record the time to recumbency.
- Once immobilized, monitor the animal's physiological status.
3. Reversal:
- Administer 100 mg or more of naltrexone and 15 mg or more of yohimbine intravenously for effective reversal.[8][15][16]
Signaling Pathways and Experimental Workflows
Caption: this compound's µ-opioid receptor signaling cascade.
Caption: General workflow for this compound combination studies.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. This compound (101345-60-2) for sale [vulcanchem.com]
- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EVALUATION OF this compound-MEDETOMIDINE-KETAMINE COMBINATIONS FOR ANESTHESIA WITHOUT THE USE OF A RESTRAINT DEVICE IN ZOO-HOUSED GIRAFFES (GIRAFFA CAMELOPARDALIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butorphanol Improves CO2 Response and Ventilation after Fentanyl Anesthesia | Semantic Scholar [semanticscholar.org]
- 13. fda.gov [fda.gov]
- 14. Antinociceptive effects of hydromorphone, butorphanol, or the combination in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of carfentanil-xylazine and this compound-medetomidine in electroejaculation of captive gaur (Bos gaurus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing and managing renarcotization after Thiafentanil reversal.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and managing potential complications following the reversal of Thiafentanil-induced immobilization.
Frequently Asked Questions (FAQs)
Q1: What is renarcotization?
A1: Renarcotization is the recurrence of the effects of an opioid agonist after an apparent successful reversal with an antagonist. This phenomenon can occur when the antagonist is metabolized and eliminated from the body before the agonist, allowing the remaining agonist to re-engage with opioid receptors.
Q2: How common is renarcotization after this compound reversal with Naltrexone?
A2: Multiple studies involving various wildlife species have reported no instances of renarcotization within 24 hours of reversing this compound with Naltrexone.[1][2] this compound has a shorter half-life compared to other potent opioids like carfentanil, which reduces the potential for renarcotization.[2]
Q3: What are the clinical signs of renarcotization?
A3: The clinical signs of renarcotization are consistent with opioid overdose and may include respiratory depression, sedation, ataxia, and loss of consciousness.[3]
Q4: What is the recommended reversal agent for this compound?
A4: Naltrexone hydrochloride is the recommended antagonist for the reversal of this compound-induced immobilization.[1][4] It has a longer metabolic half-life compared to antagonists like naloxone, which helps prevent renarcotization.[5]
Q5: What is the recommended dosage of Naltrexone for this compound reversal?
A5: A common recommendation is to administer 10 mg of Naltrexone for every 1 mg of this compound used.[4][6][7] However, dosage ratios can vary depending on the species.
Troubleshooting Guide
Issue: The animal appears sedated or ataxic after a successful reversal.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reversal | 1. Ensure the correct dose of Naltrexone was administered based on the initial this compound dose. 2. Confirm the entire dose of Naltrexone was delivered effectively (e.g., intravenous administration for rapid effect).[8] |
| Residual effects of other immobilizing agents | 1. If a sedative or tranquilizer (e.g., xylazine, azaperone) was used in combination with this compound, its effects may still be present.[5][8] 2. Consider administering the appropriate reversal agent for the other drugs used (e.g., yohimbine or atipamezole for xylazine).[6][8] |
| Suspected Renarcotization (Rare) | 1. Immediately assess the animal's vital signs, particularly respiratory rate and effort. 2. Administer a supplemental dose of Naltrexone. A common approach is to give half of the initial reversal dose. 3. Provide supportive care, including supplemental oxygen if necessary.[6] 4. Continue to monitor the animal closely for at least 24 hours. |
| Other Medical Complications | 1. Evaluate for other potential issues such as hyperthermia, hypoglycemia, or capture myopathy. 2. Provide appropriate supportive and symptomatic treatment. |
Data Presentation
Table 1: this compound Immobilization and Naltrexone Reversal Dosages in Various Species
| Species | This compound Dosage | Naltrexone Dosage/Ratio | Mean Induction Time (min) | Mean Reversal Time (min) | Reference |
| Mule Deer | 0.15-0.2 mg/kg | 100 mg or more (Ratio: 10:1 to 43:1) | 2.1 - 4.9 | 1.9 | [8][9][10] |
| African Buffalo | 0.007–0.01 mg/kg | 0.07–0.1 mg/kg (Ratio ~10:1) | 3.9 | 1.65 | [5] |
| Baird's Tapir | 1 mg/100 kg | 10 mg/mg of this compound | 3 - 5 | 4 - 5 | [6] |
| Goats | 90 μg/kg (IM) | 10 mg/mg of this compound | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Standard Immobilization and Reversal
-
Pre-immobilization:
-
Accurately estimate the animal's body weight.
-
Calculate the required dose of this compound and any adjunctive agents (e.g., xylazine).
-
Prepare the dart with the calculated drug volume.
-
-
Immobilization:
-
Administer the drug combination via intramuscular darting.
-
Observe the animal from a safe distance until it becomes recumbent.
-
Record the induction time (time from darting to recumbency).
-
-
Monitoring during Immobilization:
-
Once the animal is immobilized, monitor vital signs (heart rate, respiratory rate, temperature) every 5-10 minutes.
-
Administer supplemental oxygen if oxygen saturation drops.
-
-
Reversal:
-
Calculate the appropriate dose of Naltrexone based on the this compound dose administered (typically a 10:1 mg ratio).[4][6][7]
-
Administer Naltrexone intravenously for the most rapid effect.[8] A portion can be given intramuscularly to prolong its action.
-
Record the reversal time (time from Naltrexone administration to the animal standing).
-
-
Post-reversal Monitoring:
-
Observe the animal for a minimum of 24 hours for any signs of renarcotization or other adverse effects.[1]
-
Protocol 2: Management of Suspected Renarcotization
-
Immediate Assessment:
-
If an animal shows signs of re-sedation, immediately assess its airway, breathing, and circulation (ABCs).
-
Measure vital signs, paying close attention to respiratory rate and depth.
-
-
Supplemental Naltrexone Administration:
-
Administer a supplemental dose of Naltrexone, typically 50% of the initial reversal dose.
-
The intravenous route is preferred for rapid onset.
-
-
Supportive Care:
-
If the animal is experiencing significant respiratory depression, provide ventilatory support (e.g., with a bag-valve mask) and supplemental oxygen.
-
Position the animal to ensure a patent airway.
-
-
Continuous Monitoring:
-
Continuously monitor vital signs and level of consciousness.
-
Be prepared to administer additional doses of Naltrexone if signs of renarcotization reappear.
-
Maintain observation for an extended period (at least 24 hours) after the last signs of renarcotization have resolved.
-
Visualizations
Caption: Mechanism of this compound action and Naltrexone reversal.
Caption: Experimental workflow for immobilization and reversal.
Caption: Troubleshooting logic for suspected renarcotization.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound Oxalate (A3080) in Nondomestic Ungulate Species | Veterian Key [veteriankey.com]
- 3. dvm360.com [dvm360.com]
- 4. fda.gov [fda.gov]
- 5. wildpharm.co.za [wildpharm.co.za]
- 6. ecosur.repositorioinstitucional.mx [ecosur.repositorioinstitucional.mx]
- 7. Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of this compound in Goats (Capra hircus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioone.org [bioone.org]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Hypertension During Thiafentanil Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thiafentanil anesthesia. The following information is intended to help manage the common side effect of hypertension observed during experimental procedures.
Troubleshooting Guide
Issue: Significant increase in Mean Arterial Pressure (MAP) immediately following this compound administration.
| Question | Answer |
| What is considered a significant hypertensive event? | A sustained Mean Arterial Pressure (MAP) exceeding 140-160 mmHg is generally considered hypertensive in most laboratory animal species under anesthesia and may warrant intervention.[1] Always establish a baseline MAP before drug administration for comparison. |
| Why does this compound cause hypertension? | This compound is a potent µ-opioid receptor agonist. Its hypertensive effect is primarily mediated through the activation of the sympathetic nervous system, leading to an increase in circulating catecholamines (e.g., norepinephrine, epinephrine).[2] This results in peripheral vasoconstriction and an increase in systemic vascular resistance, subsequently elevating blood pressure. |
| What are the immediate steps to take? | 1. Confirm the reading: Ensure the blood pressure monitoring equipment is functioning correctly and the cuff/transducer is properly placed. 2. Assess anesthetic depth: Hypertension can sometimes be a sign of inadequate anesthetic depth. However, with potent opioids like this compound, hypertension is a common physiological response even at surgical planes of anesthesia. 3. Ensure adequate oxygenation and ventilation: Hypoxemia and hypercapnia can exacerbate hypertension. Ensure the animal is well-ventilated. |
| What are the primary pharmacological interventions? | The two main strategies are to deepen anesthesia with an agent that lowers blood pressure or to administer a specific antihypertensive agent. 1. Increase Isoflurane concentration: If using inhalant anesthesia, increasing the isoflurane concentration can effectively lower blood pressure in a dose-dependent manner.[3][4][5] 2. Administer an alpha-2 adrenergic agonist: Dexmedetomidine can be used to counteract the sympathetic stimulation caused by this compound. |
| What if hypertension persists? | For persistent or severe hypertension, administration of a direct-acting vasodilator may be necessary. Phentolamine, an alpha-adrenergic antagonist, can be effective in reversing opioid-induced hypertension.[6] |
Issue: Difficulty in choosing the appropriate agent to manage this compound-induced hypertension.
| Question | Answer |
| Should I use Isoflurane or Dexmedetomidine? | The choice depends on the experimental context. Isoflurane offers rapid and titratable control over blood pressure.[3][4][5] However, it can also cause dose-dependent cardiovascular depression. Dexmedetomidine provides sedation and analgesia while counteracting the sympathetic surge from this compound.[7][8] It may be preferred for longer procedures where stable hemodynamics are crucial. |
| When is a direct vasodilator like Phentolamine indicated? | Phentolamine is a potent and fast-acting option for severe, acute hypertension that is not responsive to adjustments in anesthetic depth or the use of alpha-2 agonists.[6] Its short duration of action allows for tight control but may require repeated doses or a continuous infusion. |
| Are there any contraindications for these agents? | Exercise caution when using vasodilators in animals with pre-existing cardiac conditions. Always titrate drugs to effect and monitor cardiovascular parameters closely. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the expected magnitude of blood pressure increase with this compound? | Studies in various animal species have shown that potent opioids like this compound and etorphine can cause a profound increase in MAP. For example, in impala, this compound resulted in a mean overall MAP of 140 ± 14 mmHg. |
| How does the hypertensive effect of this compound compare to other potent opioids? | The hypertensive effects are comparable among potent µ-opioid agonists. Etorphine has also been shown to cause significant hypertension.[9] For instance, in white rhinoceros, etorphine immobilization resulted in initial hypertension. |
| Will the opioid antagonist (reversal agent) also reverse the hypertension? | Yes, administration of an opioid antagonist like naltrexone will reverse the effects of this compound, including hypertension. However, the reversal can be rapid and may lead to a sudden drop in blood pressure. It's important to be prepared for potential hemodynamic instability during reversal. Some studies suggest that opioid blockade can, in some contexts, increase sympathetic response. |
| Can I pre-medicate to prevent hypertension? | Pre-medication with an alpha-2 agonist like dexmedetomidine before this compound administration can help blunt the hypertensive response. |
| What is the effect of combining this compound with a tranquilizer like a phenothiazine or butyrophenone? | Combining this compound with a tranquilizer that has vasodilatory properties, such as acepromazine or azaperone, can help mitigate the hypertensive effects. Azaperone has been shown to reduce the hypertension associated with etorphine immobilization. |
Data Presentation
Table 1: Comparison of Antihypertensive Interventions for Opioid-Induced Hypertension
| Intervention | Mechanism of Action | Dosage (Rodents) | Onset of Action | Potential Side Effects | Source(s) |
| Isoflurane | Central nervous system depression, peripheral vasodilation | 1.5-2.5% inspired concentration | Rapid (minutes) | Dose-dependent cardiovascular and respiratory depression | [3][4][5] |
| Dexmedetomidine | Central alpha-2 adrenergic agonist, reduces sympathetic outflow | 1-5 µg/kg IV/IP | 5-15 minutes | Bradycardia, initial transient hypertension followed by hypotension | [7][8] |
| Phentolamine | Alpha-1 and alpha-2 adrenergic antagonist, peripheral vasodilation | 1-5 mg/kg IV/IP | Rapid (1-2 minutes) | Tachycardia, hypotension | [6] |
Table 2: Hemodynamic Effects of Potent Opioids in Animal Models
| Opioid | Animal Model | Dose | Mean Arterial Pressure (MAP) Change | Source(s) |
| This compound | Impala | 0.09 mg/kg | Mean overall MAP of 140 ± 14 mmHg | |
| Etorphine | White Rhinoceros | 0.002 mg/kg (in combination) | Initial hypertension observed | [9] |
| Dermorphin (µ-agonist) | Rat | 0.1-100 nmol/kg i.c.v. | Increased blood pressure | [2] |
| Fentanyl | Cat (during isoflurane) | 5 µg/kg bolus + 5 µg/kg/h infusion | Transient increase in arterial blood pressure | [7] |
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in Anesthetized Rodents
This protocol describes the direct measurement of arterial blood pressure via carotid artery cannulation.
Materials:
-
Anesthetized rodent (e.g., with this compound and isoflurane)
-
Surgical board with temperature control
-
Surgical instruments (forceps, scissors)
-
Suture material
-
PE-50 tubing filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Anesthetize the animal and place it in a supine position on the surgical board. Maintain body temperature at 37°C.
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue and vagus nerve.
-
Place two loose sutures around the artery.
-
Tie off the distal end of the artery with one of the sutures.
-
Make a small incision in the artery between the two sutures.
-
Insert the heparinized saline-filled PE-50 tubing into the artery and secure it with the second suture.
-
Connect the other end of the tubing to the pressure transducer.
-
Allow the signal to stabilize before recording baseline blood pressure.
-
Continuously record blood pressure throughout the experiment.
Protocol 2: Management of Acute Hypertension with Phentolamine
This protocol outlines the administration of phentolamine to manage a hypertensive crisis.
Materials:
-
Anesthetized and instrumented animal with continuous blood pressure monitoring
-
Phentolamine solution (1 mg/mL in sterile saline)
-
Syringes and needles for administration
Procedure:
-
Establish a stable plane of anesthesia and record baseline hemodynamic parameters.
-
Induce hypertension with this compound and monitor the rise in MAP.
-
Once MAP stabilizes at a hypertensive level (e.g., >160 mmHg), administer a bolus of phentolamine. A starting dose of 1 mg/kg IV or IP can be used in rodents.
-
Continuously monitor MAP and heart rate. The hypotensive effect of phentolamine should be observed within minutes.
-
If necessary, administer subsequent smaller boluses (0.5 mg/kg) to titrate blood pressure to the desired range (e.g., MAP of 100-120 mmHg).
-
Be aware of the potential for reflex tachycardia and be prepared to manage it if it becomes severe.
Mandatory Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertensive Effect of Downregulation of the Opioid System in Mouse Model of Different Activity of the Endogenous Opioid System [mdpi.com]
- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. en.wikipedia.org [en.wikipedia.org]
Strategies to improve the quality of recovery from Thiafentanil immobilization.
[1]A review of the chemical immobilization of wild boar (Sus scrofa) with a tiletamine-zolazepam-medetomidine combination - PubMed The recovery was smooth and complete in all animals. The combination of tiletamine-zolazepam-medetomidine provided safe and effective anaesthesia and is a good option for the chemical immobilization of wild boar. 2 Technical Support Center: Thiafentanil Immobilization and Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the quality of recovery from this compound immobilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent opioid analgesic, an analog of fentanyl, used in veterinary medicine for the immobilization of various animal species. [3]It functions as a µ-opioid receptor agonist, leading to rapid immobilization and analgesia. [4][5][6]Its high potency allows for the use of small volumes, making it suitable for remote delivery via darting. [7] Q2: What are the common side effects observed during this compound immobilization?
Common side effects are typical of potent opioids and can include:
-
Respiratory Depression: This is a significant concern and can lead to hypoxemia (low blood oxygen) and hypercapnia (high blood carbon dioxide). [4][5][6][8]* Cardiovascular Effects: Both tachycardia (rapid heart rate) and bradycardia (slow heart rate) can occur, as well as hypertension (high blood pressure). [5][6][9][10]* Musculoskeletal Effects: Muscle rigidity is a common finding. [9][11][12]* Thermoregulatory Issues: Hyperthermia (elevated body temperature) can be a concern, particularly when combined with muscle rigidity and stress. [4][9]* Other Effects: Cyanosis (bluish discoloration of the skin), poikilothermia (inability to regulate body temperature), and reaction to sudden noise may also be observed. [9][10] Q3: How is this compound immobilization reversed?
The effects of this compound are reversed using opioid antagonists. Naltrexone is the most commonly used and recommended antagonist for this compound. [7][8][9][10]The antagonist competitively binds to opioid receptors, displacing this compound and reversing its effects. Rapid recovery is typically observed following antagonist administration. [8][10][11][12][13] Q4: What is the recommended dosage for this compound and its antagonist?
Dosages vary significantly depending on the species, age, health status, and temperament of the animal. It is crucial to consult species-specific literature and guidelines. For example, in mule deer, a combination of 10-12 mg of this compound with 100 mg of xylazine has been recommended. [11][12][13]For reversal, a common recommendation is to administer 10 mg of naltrexone for every 1 mg of this compound used. [8][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recovery from this compound immobilization.
| Problem | Potential Causes | Recommended Actions & Solutions |
| Prolonged Recovery Time | Inadequate antagonist dose. Incorrect route of antagonist administration. Underlying health conditions of the animal. Residual effects of other immobilizing agents used in combination (e.g., xylazine). [11] | Ensure adequate antagonist dosage: A common guideline is a 10:1 ratio of naltrexone to this compound by weight. [8]Administer antagonist intravenously (IV) for the fastest effect: Part of the dose can be given intramuscularly (IM) or subcutaneously (SC) for a more sustained reversal. [11]Provide supportive care: Monitor vital signs and maintain a clear airway. Consider antagonists for adjunctive agents: If xylazine was used, an alpha-2 antagonist like yohimbine or atipamezole may be necessary. [11][12][13] |
| Renarcotization (Recurrence of Sedation) | The antagonist is metabolized faster than the opioid. Insufficient initial antagonist dose. | Administer a supplemental dose of the antagonist: Half of the initial reversal dose can be given if signs of sedation reappear. Monitor the animal for an extended period: Close observation for at least 24 hours post-reversal is recommended, especially with long-acting opioids. [4][9] |
| Respiratory Depression During Recovery | Residual opioid effects. Airway obstruction. | Administer supplemental oxygen: This can be delivered via a nasal cannula. [8][15]Ensure a patent airway: Position the animal in sternal recumbency with the head and neck extended. [4]Monitor respiratory rate and oxygen saturation (SpO2). [15][16]Consider intermittent positive pressure ventilation if necessary. |
| Hypothermia or Hyperthermia | Opioid effects on thermoregulation. Environmental conditions. Increased muscle metabolism. [4] | Monitor rectal temperature regularly. [16]For hypothermia: Use warming blankets, forced-air warmers, or other heating methods. [17]For hyperthermia: Actively cool the animal with water, fans, or ice packs. Avoid extreme temperatures during immobilization. [4] |
| Excitement or Rough Recovery | Pain upon regaining consciousness. Disorientation. Species-specific reactions. | Ensure adequate analgesia: Consider the use of non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics. Provide a quiet and calm environment for recovery. [16]Sedatives may be used cautiously if the animal is at risk of self-injury. |
| Muscle Tremors or Rigidity | A known side effect of potent opioids. [11] | Administer a tranquilizer or sedative: Drugs like xylazine or azaperone are often used in combination with this compound to improve muscle relaxation. [4][11][12] |
Experimental Protocols
General Protocol for this compound Immobilization and Reversal
This is a generalized workflow. Specific drug doses and procedures must be adapted for the target species.
-
Preparation:
-
Calculate the appropriate dose of this compound and any adjunctive agents (e.g., xylazine, azaperone) based on the animal's estimated weight and species-specific guidelines.
-
Prepare the antagonist (e.g., naltrexone) in a separate, clearly labeled syringe and have it readily accessible. A recommended ratio is 10 mg of naltrexone per 1 mg of this compound. [8] * Ensure all necessary monitoring and supportive care equipment is available (e.g., pulse oximeter, thermometer, oxygen source).
-
-
Immobilization:
-
Administer the this compound combination, typically via intramuscular dart.
-
Observe the animal from a safe distance until it is recumbent. Note the induction time (time from injection to recumbency).
-
-
Monitoring During Immobilization:
-
Once the animal is immobilized, immediately assess its vital signs: respiratory rate, heart rate, and body temperature. [9] * Position the animal in sternal recumbency to facilitate breathing and prevent bloating in ruminants. [4] * Administer supplemental oxygen if signs of hypoxemia are present (e.g., low SpO2, cyanosis). [8] * Perform necessary procedures (e.g., sample collection, collaring).
-
-
Reversal and Recovery:
Data Presentation
Table 1: Example Induction and Recovery Times with this compound in Mule Deer
| Drug Combination | Induction Time (minutes) | Reversal Time (minutes) |
| This compound (7 mg) | 2.3 | <1 |
| This compound (10 mg) | 2.3 | <1 |
| This compound + Xylazine (various doses) | 2.1 - 4.9 | 1.9 |
Data adapted from Wolfe et al., 2004. [11][12][13]
Table 2: Physiological Parameters in Moose Immobilized with this compound and Xylazine
| Parameter | Pre-Oxygen Supplementation | 5-min Post-Oxygen Supplementation |
| Respiratory Rate (breaths/min) | 20 | 30 |
| Pulse Rate (beats/min) | 70 | 72 |
| SpO2 (%) | 91 | 97 |
| PaO2 (mmHg) | 65 | 78 |
| PaCO2 (mmHg) | 44 | 41.1 |
| pH | 7.45 | 7.48 |
| Lactate (mmol/L) | 5.62 | 4.99 |
Data adapted from McCann et al., 2024. [15]
Visualizations
Caption: this compound's mechanism of action at the µ-opioid receptor.
Caption: Troubleshooting workflow for common recovery issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. scielo.org.za [scielo.org.za]
- 5. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 6. wildpharm.co.za [wildpharm.co.za]
- 7. Effective this compound immobilization and physiological responses of free-ranging moose (Alces alces) in northern Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. fda.gov [fda.gov]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
- 12. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THIANIL [dailymed.nlm.nih.gov]
- 14. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vettimes.co.uk [vettimes.co.uk]
- 16. dvm360.com [dvm360.com]
- 17. Post-op Monitoring: What to Look For in the Recovering Animal - WSAVA2007 - VIN [vin.com]
Adjusting Thiafentanil protocols for excited or stressed animals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thiafentanil-based protocols, with a specific focus on adjustments required for excited or stressed animals.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical immobilization of excited or stressed animals with this compound.
Problem 1: Prolonged or Difficult Induction
-
Symptom: The animal does not become recumbent within the expected time frame (typically 2-10 minutes) after darting.[1] The animal may show signs of continued excitement or ataxia without full immobilization.
-
Possible Causes:
-
Inadequate Dose: The stress and excitement can increase the animal's metabolic rate, requiring a higher dose of this compound for effective immobilization.
-
Poor Dart Placement: The dart may not have delivered the full dose intramuscularly.
-
Individual Animal Variation: Factors such as age, health, and psychological state can influence drug efficacy.[1]
-
-
Solutions:
-
Dose Adjustment: For animals that are highly excitable or have been pursued extensively, using the upper end of the recommended dose range is suggested.[1]
-
Combination Drugs: The use of tranquilizers or sedatives in combination with this compound can help to calm the animal and facilitate a smoother induction. Commonly used agents include azaperone, medetomidine, and xylazine.[2]
-
Review Darting Technique: Ensure proper dart placement in a large muscle mass to facilitate rapid absorption of the drug.[1]
-
Problem 2: Signs of Extreme Excitement or Agitation During Induction
-
Symptom: The animal exhibits paradoxical excitement, increased vocalization, or uncontrolled movements after darting.
-
Possible Causes:
-
Opioid-Induced CNS Excitement: Potent opioids like this compound can sometimes cause central nervous system excitement, particularly in stressed individuals.[2]
-
Sub-optimal Dose: An insufficient dose may not be enough to induce sedation, leading to an excitatory phase.
-
-
Solutions:
-
Use of Sedatives: Combining this compound with a sedative such as medetomidine can reduce the incidence of CNS excitement.[2] Medetomidine provides reliable, dose-dependent sedation and muscle relaxation.[2]
-
Ensure Adequate Dosing: As with prolonged induction, ensuring an adequate initial dose for the animal's state of excitement is crucial.[1]
-
Minimize Stimuli: Once the animal is darted, it is important to minimize external stimuli such as noise and movement to allow for a calm induction.
-
Problem 3: Hyperthermia (Overheating)
-
Symptom: The animal's rectal temperature is elevated above the normal range for the species. This is a serious concern and can be linked to the development of capture myopathy.
-
Possible Causes:
-
Solutions:
-
Minimize Pursuit Time: A shorter chase time reduces stress and physical exertion.
-
Cooling Measures: If hyperthermia is detected, immediate cooling measures should be initiated. This can include dousing the animal with cool water, applying ice packs to major blood vessels (in the groin and axillary regions), and ensuring a shaded and well-ventilated environment.
-
Pharmacological Intervention: While not a primary treatment for stress-induced hyperthermia, ensuring adequate sedation with adjunctive drugs can help reduce muscle tension.
-
Problem 4: Respiratory Depression and Hypoxemia
-
Symptom: The animal exhibits a significantly reduced respiratory rate, shallow breathing, or cyanosis (blue discoloration of mucous membranes).[3][4]
-
Possible Causes:
-
Solutions:
-
Oxygen Supplementation: If respiratory depression is observed, provide supplemental oxygen.
-
Proper Positioning: Once immobilized, place the animal in sternal recumbency with the head and neck extended to ensure a patent airway.
-
Reversal Agent: In severe cases, partial or full reversal with an antagonist like Naltrexone may be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: How should I adjust the this compound dose for a highly stressed animal?
A1: For animals of an excitable temperament or those that have undergone extensive pursuit, it is recommended to use the upper end of the standard dose range.[1] The goal is to achieve rapid immobilization to minimize stress and the risk of complications like capture myopathy.
Q2: What are the benefits of using combination drugs with this compound in stressed animals?
A2: Combining this compound with tranquilizers or sedatives offers several advantages. These adjunctive drugs can mitigate opioid-induced side effects such as muscle rigidity and CNS excitement.[2] They also generally lead to a smoother induction and may allow for a reduction in the required this compound dose.[2]
Q3: What are the most common drug combinations used with this compound for stressed wildlife?
A3: Commonly used combinations include this compound with azaperone, medetomidine, or xylazine.[6] The choice of combination can depend on the species and the specific circumstances of the immobilization.
Q4: How can I reduce the risk of capture myopathy when immobilizing a stressed animal?
A4: Minimizing stress and handling time is key to preventing capture myopathy.[7] This includes using an appropriate drug dose for rapid induction, minimizing pursuit, and ensuring a quiet environment during induction and recovery.[7] If hyperthermia occurs, it should be managed aggressively as it is a contributing factor.
Q5: What is the recommended reversal agent for this compound, and what is the dose?
A5: The recommended antagonist for this compound is Naltrexone.[1] A common dosage recommendation is 10 mg of Naltrexone for every 1 mg of this compound administered.[1]
Data Presentation
Table 1: Comparison of this compound Combination Protocols in African Buffalo (Syncerus caffer)
| Protocol | This compound Dose (mg/animal) | Azaperone Dose (mg/animal) | Medetomidine Dose (mg/animal) | Mean Induction Time (minutes) | Mean Heart Rate (bpm) |
| TA | 6-7 | 40 | - | 5.7 | 139 |
| TMA | 1 | 40 | 3-4 | 10.95 | 70 |
Data sourced from a study on the immobilization of African buffalo.[7] The this compound-Azaperone (TA) combination resulted in a significantly shorter induction time compared to the this compound-Medetomidine-Azaperone (TMA) combination.[7]
Table 2: this compound and this compound-Xylazine Combination in Mule Deer (Odocoileus hemionus)
| This compound Dose (mg) | Xylazine Dose (mg) | Mean Induction Time (minutes) |
| 7 | 0 | 2.3 |
| 10 | 0 | 2.3 |
| 10-12 | 100 | 2.1 - 4.9 (for various combinations) |
Data from a study on the immobilization of mule deer.[6][8] The combination of 10-12 mg of this compound with 100 mg of xylazine is recommended for reliable and effective immobilization of mule deer.[6][8]
Experimental Protocols
Protocol 1: Immobilization of African Buffalo with this compound-Azaperone (TA)
-
Drug Preparation: Prepare a dart containing 6-7 mg of this compound and 40 mg of azaperone.
-
Administration: Administer the dart via intramuscular injection into a large muscle mass.
-
Monitoring: After darting, monitor the animal for signs of induction. The expected time to recumbency is approximately 5.7 minutes.[7]
-
Post-Immobilization Care: Once recumbent, position the animal in sternal recumbency with the head and neck extended to maintain an open airway. Monitor vital signs, including temperature, heart rate, and respiratory rate.
-
Reversal: Administer Naltrexone intravenously at a dose of 10 mg per mg of this compound used.
Protocol 2: Immobilization of Mule Deer with this compound-Xylazine
-
Drug Preparation: Prepare a dart containing 10-12 mg of this compound and 100 mg of xylazine.[6][8]
-
Administration: Deliver the dart intramuscularly.
-
Monitoring: Observe the animal for induction, which is expected to occur within 2.1 to 4.9 minutes.[8]
-
Post-Immobilization Care: Handle the animal calmly and efficiently to minimize stress. Monitor for signs of hyperthermia and respiratory depression.
-
Reversal: Administer 100 mg or more of Naltrexone and 15 mg or more of yohimbine intravenously for effective reversal.[6][8]
Visualizations
Caption: Experimental workflow for this compound immobilization.
Caption: Decision pathway for excited/stressed animals.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. wildpharm.co.za [wildpharm.co.za]
- 5. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 6. researchgate.net [researchgate.net]
- 7. mixlab.com [mixlab.com]
- 8. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Capture Myopathy Risk in Animals Immobilized with Thiafentanil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of capture myopathy in animals immobilized with Thiafentanil.
Frequently Asked Questions (FAQs)
Q1: What is capture myopathy and why is it a concern with this compound immobilization?
A1: Capture myopathy (CM) is a metabolic disease complex that can affect wild animals during or after capture, restraint, and transportation.[1] It is characterized by muscle damage resulting from extreme exertion, struggle, or stress.[1] this compound is a potent opioid used for rapid immobilization; however, the stress of capture and potential side effects of the drug, such as muscle rigidity and respiratory depression, can increase the risk of CM.[2][3]
Q2: What are the clinical signs of capture myopathy?
A2: Clinical signs can vary in severity and onset, but often include muscle tremors, stiffness, weakness, a stiff gait, and ataxia.[4][5] In more severe cases, animals may exhibit a rapid heart rate, increased respiratory rate, and an elevated body temperature (hyperthermia).[4] The presence of dark, reddish-brown urine is a grave sign, indicating myoglobinuria from severe muscle breakdown and subsequent kidney damage.[1]
Q3: How can I minimize the risk of capture myopathy before the immobilization procedure?
A3: Proactive planning is crucial. This includes:
-
Minimizing Stress: Plan the capture to be as quick and quiet as possible.[6] Covering the animal's eyes and reducing noise can help lower stress levels.
-
Appropriate Drug Combination: Using this compound in combination with a sedative like xylazine can improve muscle relaxation and reduce the required dose of the potent opioid.[7][8]
-
Environmental Conditions: Avoid captures in extreme heat and humidity, which can exacerbate hyperthermia.[3]
Q4: What are the key parameters to monitor during this compound immobilization to assess CM risk?
A4: Continuous monitoring of vital signs is essential.[9] Key parameters include:
-
Body Temperature: A rectal temperature consistently above 41°C (106°F) is a critical indicator of hyperthermia and increased CM risk.[4]
-
Heart and Respiratory Rates: Significant and sustained elevations can indicate excessive stress.[7]
-
Blood Parameters: Elevated blood lactate and decreased pH are indicative of metabolic acidosis, a key component of CM.[4] Pulse oximetry can help monitor for hypoxemia.[4]
Q5: What immediate actions should I take if I suspect an animal is developing capture myopathy during a procedure?
A5: If you observe signs of CM, prompt intervention is critical:
-
Administer Antagonists: Reverse the effects of this compound and any other immobilizing agents immediately with the appropriate antagonists (e.g., naltrexone for this compound, yohimbine or atipamezole for xylazine).[7][10]
-
Cooling Measures: If hyperthermia is present, actively cool the animal by dousing it with water, applying ice packs to major blood vessels, and moving it to a shaded area.
-
Supportive Care: Administer intravenous fluids to help correct dehydration and support kidney function. Oxygen supplementation can alleviate hypoxia.[4][11]
Troubleshooting Guides
Problem: The animal is exhibiting muscle tremors and rigidity after this compound administration.
| Possible Cause | Solution |
| Insufficient sedation | Administer a supplemental dose of a sedative like xylazine to improve muscle relaxation.[7] |
| Opioid-induced muscle rigidity | Ensure a rapid and smooth induction to minimize struggling. Consider adjusting the this compound-sedative ratio in future immobilizations.[3] |
| Early sign of capture myopathy | Monitor vital signs closely, especially temperature. Be prepared to reverse the immobilization if signs worsen.[4] |
Problem: The animal's body temperature is rapidly increasing.
| Possible Cause | Solution |
| Hyperthermia due to exertion and/or drug effects | Immediately initiate cooling measures (water, shade, ice packs).[4] |
| Environmental factors | Cease capture operations if ambient temperatures are high. |
| Developing capture myopathy | Administer antagonists to reverse the immobilization and reduce metabolic heat production. Provide supportive care, including IV fluids.[10] |
Problem: The animal has dark-colored urine upon recovery.
| Possible Cause | Solution |
| Myoglobinuria secondary to severe rhabdomyolysis (capture myopathy) | This is a critical sign. Provide aggressive intravenous fluid therapy to support kidney function and promote diuresis. The prognosis is guarded.[1] |
| Dehydration | While less likely to cause dark red/brown urine, severe dehydration can concentrate urine. Fluid therapy is indicated. |
Quantitative Data
Table 1: Physiological Parameters in Moose Immobilized with this compound (10 mg) and Xylazine (30 mg) Before and After Oxygen Supplementation.
| Parameter | Pre-Oxygen Supplementation (Median) | 5-min Post-Oxygen Supplementation (Median) |
| Respiratory Rate (breaths/min) | 20 | 30 |
| Pulse Rate (beats/min) | 70 | 72 |
| SpO2 (%) | 91 | 97 |
| Arterial Blood pH | 7.45 | 7.48 |
| Blood Lactate (mmol/L) | 5.62 | 4.99 |
| PaCO2 (mmHg) | 44 | 41.1 |
| PaO2 (mmHg) | 65 | 78 |
Data sourced from a study on free-ranging moose.[4]
Table 2: Biochemical Indicators of Capture Myopathy in Mallards.
| Parameter | Baseline (Mean ± SD) | Handled (Mean ± SD) | Capture Myopathy (Mean ± SD) |
| Creatine Kinase (CK) (IU/L) | Not provided in abstract | 1,352 ± 1,212 | 12,035 ± 8,125 |
| Aspartate Aminotransferase (AST) (IU/L) | Not provided in abstract | 101 ± 95 | 330 ± 171 |
Data from a study on captive and wild mallards. "Handled" refers to penned ducks with myopathy after handling, while "Capture Myopathy" refers to wild-caught ducks.[12][13]
Experimental Protocols
Protocol 1: Immobilization of Mule Deer with this compound and Xylazine
-
Drug Combination: 10-12 mg this compound (0.15-0.2 mg/kg) combined with 100 mg xylazine.[8]
-
Administration: Delivered via a single dart into the large muscle masses of the hindquarters.
-
Monitoring: Heart rate, respiration rate, and rectal temperature were measured at 3-minute intervals.[7]
-
Reversal: 100 mg naltrexone and 15 mg yohimbine administered intravenously.[8] Naltrexone to this compound ratios ranging from 10:1 to 43:1 have been used effectively.[8]
Protocol 2: Monitoring and Intervention in Immobilized Moose
-
Immobilization: 10 mg this compound and 30 mg xylazine delivered by helicopter darting.[4]
-
Initial Monitoring: Upon reaching the animal, vital signs including respiratory rate (by observing chest excursions), pulse rate (via auricular artery palpation), and SpO2 (with a pulse oximeter on the tongue) were recorded.[4]
-
Blood Gas Analysis: Arterial blood samples were collected from an auricular artery for immediate analysis of pH, lactate, PaO2, and PaCO2.[4]
-
Intervention: Nasal oxygen supplementation was provided at a rate of 4 L/min.[4]
-
Post-Intervention Monitoring: Vital signs and blood gases were re-evaluated at 1, 5, and 10 minutes post-oxygen supplementation.[4]
-
Reversal: Immobilization was reversed with 200 mg naltrexone and 800 mg tolazoline administered intramuscularly.[4]
Visualizations
Caption: Pathophysiological cascade of capture myopathy.
Caption: Workflow for mitigating capture myopathy risk.
References
- 1. Conserving wildlife in a changing world: Understanding capture myopathy—a malignant outcome of stress during capture and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use Of Potent Opioids In The Field Of Wildlife Immobilization [globalwildliferesources.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Physiologic Outcomes after this compound and Xylazine Immobilization in Free-Ranging Moose (Alces alces) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mixlab.com [mixlab.com]
- 7. bioone.org [bioone.org]
- 8. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adfg.alaska.gov [adfg.alaska.gov]
- 10. fda.gov [fda.gov]
- 11. Physiologic and blood gas effects of xylazine-ketamine versus xylazine-tiletamine-zolazepam immobilization of white-tailed deer before and after oxygen supplementation: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Serum enzymes as indicators of capture myopathy in mallards (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with equipment failure during Thiafentanil administration.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Thiafentanil. The following information is intended to assist in mitigating equipment-related failures during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the immediate steps to take if I suspect an equipment failure during this compound administration?
A1: Immediately ensure the safety of all personnel. If an infusion pump is malfunctioning, stop the infusion.[1][2] In a wildlife setting, prioritize locating the animal and the dart if a remote delivery system has failed.[3] Always have an opioid antagonist, such as naltrexone, readily available.[4][5] Document the nature of the failure for future troubleshooting and maintenance.
Q2: Can the this compound solution itself cause equipment issues?
A2: Yes, the formulation can impact equipment. Issues such as crystallization or precipitation can occur, especially if the drug is diluted.[6][7] The viscosity of the solution, potentially affected by temperature, can also influence the performance of infusion pumps and remote delivery systems.[8][9]
Q3: How can I prevent crystallization of this compound in my equipment?
A3: To minimize the risk of crystallization, use the solution promptly after drawing it into a syringe. If dilution is necessary, use sterile water for injection as directed and administer it without delay.[4] Ensure all equipment is clean and free of residues from other substances that could trigger precipitation.[10]
Q4: What type of tubing material is best for this compound infusion to avoid absorption or leaching?
A4: While specific studies on this compound are limited, it is known that some drugs can be absorbed by certain plastics like polyvinyl chloride (PVC).[11][12] Using tubing made of materials like polyethylene or polypropylene can reduce the risk of drug absorption.[12][13] Phthalates can leach from some PVC-based medical supplies, which could be a concern for sensitive experiments.[14]
Q5: How often should I calibrate my syringe pump for this compound administration?
A5: Given the high potency of this compound, regular and accurate calibration of infusion pumps is critical to prevent under- or over-dosing.[15][16] Calibration should be performed according to the manufacturer's recommendations, and records of calibration should be maintained.[17][18]
Troubleshooting Guides
Syringe Pump Malfunctions
This guide addresses common issues encountered with syringe pumps during this compound administration.
| Problem | Possible Cause | Recommended Action |
| Pump Alarm: Occlusion/Blockage | Crystallization or precipitation of this compound in the tubing.[6][7] Kinked or clamped tubing.[2] | Inspect the tubing for any visible kinks or blockages. If crystallization is suspected, a new sterile line and syringe should be prepared.[19] |
| Inaccurate Flow Rate/Inconsistent Delivery | Incorrect pump calibration.[15][16] High viscosity of the this compound solution affecting pump performance.[2][8][9] Air bubbles in the syringe or tubing.[20] | Verify the pump's calibration status. Ensure the solution is at room temperature to minimize viscosity issues. Prime the infusion line carefully to remove all air bubbles.[20] |
| Pump Will Not Start or Stops Unexpectedly | Low or depleted battery.[1] Improperly seated syringe.[2] Internal system error.[1] | Check the battery and replace if necessary.[1] Ensure the syringe is correctly loaded and detected by the pump's sensors.[2] If a system error persists, discontinue use and contact the manufacturer.[1] |
| Solution Dripping After Pump Stops | Residual pressure in the syringe due to air bubbles or elastic deformation of plastic syringes/tubing.[11] | Expel all air bubbles before starting the infusion. Consider using less elastic syringes and tubing if the problem persists.[11] |
Remote Drug Delivery System Failures
This section provides troubleshooting for equipment used in remote this compound administration, such as dart guns.
| Problem | Possible Cause | Recommended Action |
| Dart Fails to Discharge or Incomplete Injection | Malfunction of the dart's discharge mechanism (e.g., explosive charge, compressed air).[21][22] The animal removes the dart before full injection.[23] | Inspect darts for any visible defects before use. Ensure proper assembly and functionality of the delivery system.[23] Using barbed needles may help ensure the complete delivery of the drug.[21] |
| Inaccurate Dart Placement | User inexperience. Environmental factors such as wind.[24] | Regular practice is essential for accuracy.[25] Consider environmental conditions when aiming. For valuable animals or in difficult terrain, the use of transmitter darts is recommended to locate the animal and the dart.[3] |
| Dart Cracks on Impact | The viscosity of the this compound solution is too high, preventing smooth injection.[26] | Ensure the drug solution is not too cold. If the medication is thick, it may need to be slightly warmed to a suitable temperature before darting.[26] |
| Equipment Failure in the Field | Lack of routine maintenance. Unexpected environmental conditions affecting equipment performance. | A systematic check of all equipment for functionality should be performed before any procedure.[22][23] Have backup equipment available whenever possible. |
Experimental Protocols
Protocol for Syringe Pump Calibration Verification
This protocol outlines a basic gravimetric method for verifying the accuracy of a syringe pump.
-
Preparation:
-
Place a calibrated analytical balance in a draft-free location.
-
Use a new syringe of the same model used in experiments and fill it with sterile water.
-
Attach the infusion tubing that will be used.
-
Prime the line to remove all air.
-
Place a collection container on the balance and tare it.
-
-
Procedure:
-
Program the syringe pump to deliver a set volume at a typical flow rate used in your experiments.
-
Place the end of the infusion tubing into the collection container on the balance.
-
Start the infusion and a timer simultaneously.
-
Allow the pump to run for a predetermined and accurately measured duration.
-
Stop the infusion and record the final weight of the water in the collection container.
-
-
Calculation:
-
Assuming the density of water is 1 g/mL, the weight in grams is equal to the volume in milliliters.
-
Calculate the expected volume based on the pump's set flow rate and the duration of the infusion.
-
Compare the actual delivered volume (measured weight) to the expected volume. The deviation should be within the manufacturer's specified accuracy range.
-
Protocol for Cleaning and Decontamination of Equipment
Given the potent nature of this compound, stringent cleaning protocols are essential for personnel safety and to prevent cross-contamination.
-
Personal Protective Equipment (PPE):
-
Immediate Decontamination:
-
Equipment Cleaning:
-
Disassemble reusable components of syringe pumps and remote delivery systems according to the manufacturer's instructions.
-
Wash all components that came into contact with the drug solution thoroughly with soap and water.[27]
-
Rinse with clean water to remove any soap residue.
-
Follow with an appropriate disinfectant, such as a diluted bleach solution for compatible materials, or as recommended by the equipment manufacturer.[19]
-
Allow all parts to air dry completely before reassembly.
-
-
Disposal:
Visualizations
Logical Flow for Troubleshooting a Syringe Pump Alarm
Caption: Troubleshooting logic for syringe pump alarms.
Experimental Workflow for Remote Drug Delivery
Caption: Workflow for remote this compound administration.
References
- 1. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 2. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. crystallizationsystems.com [crystallizationsystems.com]
- 7. formulation.org.uk [formulation.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Intravenous Fluid Viscosity on the Accuracy of Intravenous Infusion Flow Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leakage and absorption of isoflurane by different types of anaesthetic circuit and monitoring tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of alternative materials to plasticized PVC infusion tubings on drug sorption and plasticizer release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eim.gr [eim.gr]
- 16. researchgate.net [researchgate.net]
- 17. publicacoes.riqual.org [publicacoes.riqual.org]
- 18. Accuracy assessment of a PION TCI pump based on international standards - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cleaning and Sterilisation of Anaesthetic Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. easternseals.co.uk [easternseals.co.uk]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. O-Ring Compatibility Chemical Resistance Chart [allorings.com]
- 25. ramgaskets.com [ramgaskets.com]
- 26. drugmetrology.com [drugmetrology.com]
- 27. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Validation & Comparative
Thiafentanil vs. Carfentanil: A Comparative Analysis of Potency and Safety for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of thiafentanil and carfentanil, two potent synthetic opioids primarily used in veterinary medicine for the immobilization of large animals. Both are analogues of fentanyl and exhibit powerful analgesic properties mediated through the µ-opioid receptor.[1][2] While structurally similar, they possess distinct differences in potency and safety profiles that are critical for researchers to understand in the context of drug development and controlled substance studies. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing opioid activity, and visualizes relevant biological and experimental pathways.
Quantitative Data Summary
The following tables present a side-by-side comparison of the available quantitative data for this compound and carfentanil, focusing on potency and safety parameters.
Table 1: Potency and Efficacy
| Parameter | This compound | Carfentanil | Reference(s) |
| Relative Potency to Morphine | Slightly less than Carfentanil (~10,000x) | ~10,000x | [1][3] |
| ED₅₀ (Analgesia) | Data not available in directly comparable units | 0.37 µg/kg (rats) | [4] |
| ED₉₀ (Immobilization) | 80.7 µg/kg (Impala) | 68.8 µg/kg (Impala) | |
| 2.55 - 8 µg/kg (Elk, syringe) | Data not available | ||
| 29.65 - 40.88 µg/kg (Elk, dart) | Data not available |
Table 2: Safety and Toxicity
| Parameter | This compound | Carfentanil | Reference(s) |
| LD₅₀ (Rats) | Data not readily available | 3.13 mg/kg (intravenous) | [4] |
| Therapeutic Index (TI = LD₅₀/ED₅₀) | Qualitatively higher than carfentanil | Data not available for direct calculation | [1] |
| Receptor Binding Affinity (Ki, nM) - Rat Brain | |||
| µ-opioid receptor | Data not readily available | 0.051 | [2] |
| δ-opioid receptor | Data not readily available | 4.7 | [2] |
| κ-opioid receptor | Data not readily available | 13 | [2] |
Comparative Analysis
Potency: Both this compound and carfentanil are exceptionally potent µ-opioid receptor agonists, with potencies estimated to be in the range of 10,000 times that of morphine.[1][3] Carfentanil is generally considered to be slightly more potent than this compound.[1] This is supported by the lower ED₉₀ value for immobilization in impala. However, it is important to note that the effective dose can vary significantly depending on the species and the route of administration, as demonstrated by the different ED₉₀ values for this compound in elk when administered by syringe versus by dart.
Safety Profile: A key differentiator between the two compounds is their safety profile. This compound is reported to have a higher therapeutic index than carfentanil, indicating a wider margin between its effective and toxic doses.[1] This suggests that this compound may present a lower risk of overdose and adverse effects at therapeutic concentrations. This compound is also noted to have a faster onset of action and a shorter duration of action compared to carfentanil, which can be advantageous in controlled settings where rapid induction and recovery are desired.[1] Furthermore, this compound is suggested to have a lesser tendency to produce respiratory depression, a primary cause of fatality in opioid overdose.[1]
Receptor Selectivity: Carfentanil demonstrates high selectivity for the µ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors.[2] This high selectivity is a hallmark of many potent opioid analgesics. While specific Ki values for this compound are not as readily available in the public domain, its similar mechanism of action suggests a comparable, though likely slightly different, receptor binding profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of opioid potency and safety. Below are protocols for key experiments cited in opioid research.
In Vivo Analgesic Potency Assessment: Hot Plate Test
The hot plate test is a common method to evaluate the analgesic effects of centrally acting compounds by measuring the reaction time of an animal to a thermal stimulus.
Apparatus:
-
A commercially available hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the animal on the heated surface.
-
A stopwatch or automated timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Administer the test compound (this compound or carfentanil) or a vehicle control to the test animals (typically mice or rats) via the desired route (e.g., subcutaneous, intravenous).
-
At a predetermined time after drug administration, place the animal on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.
-
The ED₅₀ (the dose that produces a maximal possible effect in 50% of the animals) can be calculated by testing a range of doses and analyzing the data using probit analysis.
In Vitro Receptor Binding Affinity: Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the opioid receptor of interest (e.g., CHO cells expressing the human µ-opioid receptor).
-
A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).
-
The unlabeled test compound (this compound or carfentanil).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the unlabeled test compound to different wells.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway: µ-Opioid Receptor Activation
The following diagram illustrates the canonical G-protein coupled signaling pathway initiated by the binding of an agonist like this compound or carfentanil to the µ-opioid receptor.
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Workflow: In Vivo Analgesic Potency Assessment
This diagram outlines the typical workflow for determining the analgesic potency (ED₅₀) of an opioid using the hot plate test.
Caption: Hot Plate Test Experimental Workflow.
References
A Comparative Analysis of the Cardiopulmonary Effects of Thiafentanil and Etorphine in Impala (Aepyceros melampus)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiopulmonary effects of two potent opioids, Thiafentanil and Etorphine, when used for the immobilization of impala. The information presented is based on experimental data from peer-reviewed research, offering a quantitative and methodological foundation for informed decision-making in wildlife management and pharmaceutical development.
Executive Summary
The immobilization of wild animals is a critical component of conservation and research efforts. The choice of immobilizing agent can have profound effects on the physiological well-being of the animal. This guide focuses on a direct comparison of this compound and Etorphine, two commonly used opioids in wildlife practice. While both are effective immobilizing agents, they exhibit distinct profiles in their cardiopulmonary effects. This compound offers a significantly faster induction time, a crucial factor for efficient and safe capture in field conditions. However, this rapid action is associated with more pronounced adverse cardiopulmonary effects, including greater hypertension and more severe respiratory depression and hypoxemia, particularly within the first ten minutes of immobilization, when compared to Etorphine.
Comparative Cardiopulmonary Effects
The following table summarizes the key quantitative data on the cardiopulmonary effects of this compound and Etorphine administered as sole agents to impala.
| Parameter | This compound (0.09 mg/kg) | Etorphine (0.09 mg/kg) | Key Findings |
| Induction Time (Time to Recumbency) | 2.0 ± 0.8 minutes | 3.9 ± 1.6 minutes | This compound induced recumbency significantly faster.[1][2][3][4] |
| Respiratory Rate (at 5 minutes) | 7 ± 4 breaths/minute | 13 ± 12 breaths/minute | Both drugs caused bradypnea; it was more severe with this compound at 5 minutes post-recumbency.[1][2][3][4] |
| Heart Rate | 113 ± 22 to 107 ± 36 beats/minute (stable) | 132 ± 17 to 82 ± 11 beats/minute (decreasing) | Heart rate increased with both, but significantly decreased over time with Etorphine.[1][2][3][4] |
| Mean Arterial Pressure (MAP) | 140 ± 14 mmHg (overall mean) | Lower than this compound | Both drugs caused hypertension, but it was more profound with this compound.[1][2][3][4] |
| Arterial Oxygen Partial Pressure (PaO₂) (at 5 minutes) | 37 ± 13 mmHg | 45 ± 16 mmHg | Both drugs caused hypoxemia, which was more severe with this compound initially.[1][2][4] |
| Arterial Oxygen Partial Pressure (PaO₂) (at 30 minutes) | 59 ± 10 mmHg | 59 ± 10 mmHg | PaO₂ increased to similar levels for both drugs after 30 minutes.[1][2][4] |
Experimental Protocols
The data presented in this guide is derived from a randomized, two-way crossover study conducted on eight adult female impalas.[1][2][3][4]
Animal Subjects:
-
Species: Impala (Aepyceros melampus)
-
Number: 8
-
Sex: Female
-
Weight: 37 ± 4 kg (mean ± standard deviation)[1]
-
Health Status: Determined to be in good health by veterinary examination.[1]
Drug Administration:
-
Drugs: this compound or Etorphine
Monitoring and Data Collection:
-
Time to Recumbency: The time from dart injection until the animal was lying down was recorded.[1][2][3][4]
-
Cardiopulmonary Monitoring: Respiratory rate, heart rate, mean arterial blood pressure (MAP), and arterial blood gases were measured at various time points post-immobilization.[1][2][3][4]
Statistical Analysis:
-
A linear mixed model was used to analyze the effects of the treatments over time and the interaction between treatment and time.[1][2][3][4]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol used to compare the effects of this compound and Etorphine in impala.
Discussion and Conclusion
The choice between this compound and Etorphine for the immobilization of impala involves a trade-off between the speed of induction and the severity of cardiopulmonary side effects. This compound's rapid onset of action is a significant advantage in field settings, potentially reducing the stress and risk of injury to the animal during capture.[1][2] However, users must be prepared to manage more severe hypertension and respiratory depression, particularly in the initial phase of immobilization.[1][2]
Conversely, Etorphine presents a slower induction but with a comparatively milder initial impact on the cardiopulmonary system.[1][2] The significant decrease in heart rate over time with Etorphine is another distinguishing feature.[1][2] For both drugs, the initial hypoxemia is a serious concern that warrants careful monitoring and potential intervention, such as oxygen supplementation.[1][2]
References
- 1. wildpharm.co.za [wildpharm.co.za]
- 2. Comparison of cardiopulmonary effects of etorphine and this compound administered as sole agents for immobilization of impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchportal.murdoch.edu.au]
Comparative Guide to Validated Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Thiafentanil Analysis
This guide provides a detailed comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods for the quantification of Thiafentanil in biological matrices. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this potent synthetic opioid.
Performance Comparison of Validated Methods
Two key validated methods for the determination of this compound in plasma are compared below. Both methods utilize protein precipitation for sample preparation, followed by reversed-phase liquid chromatography and mass spectrometric detection.
| Parameter | Method 1: Cox et al. (2020)[1][2][3] | Method 2: Christie et al. (2024)[4][5][6] |
| Instrumentation | LC-MS | LC-MS/MS |
| Matrix | Plasma (validated in deer plasma)[1] | Human Plasma (cross-validated for goat plasma)[4][5] |
| Linearity Range | 0.1 - 25 ng/mL[1][2][3] | 4.38 - 1120 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2][3] | 4.38 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL[1] | Not Reported |
| Intra-assay Precision (%CV) | < 10%[1][2][3] | 3.4 - 7.9% (in human plasma), 7.1 - 11.6% (in goat plasma)[4][5] |
| Inter-assay Precision (%CV) | < 10%[1][2][3] | 3.4 - 7.9% (in human plasma), 7.1 - 11.6% (in goat plasma)[4][5] |
| Mean Recovery | > 95% (99 - 109%)[1] | 95.9% (in untreated QCs), 60.1% (in heat-inactivated QCs)[4] |
| Internal Standard | Fentanyl[1] | Not specified, but a stable isotope-labeled internal standard was not available for this compound[4] |
| Matrix Effect Evaluated? | No[4][7] | Yes[4] |
A separate method has also been validated for the analysis of this compound in bovine tissues (muscle, liver, and kidney), with a calibration range of 6.25–200 ng/mg for muscle and 3.13–400 ng/mg for liver and kidney.[8]
Experimental Protocols
Method 1: Cox et al. (2020) - Determination of this compound in Plasma[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 5 µL of Fentanyl internal standard (0.1 µg/mL).
-
Add 1 mL of acetonitrile.
-
Vortex at high speed for 60 seconds.
-
Centrifuge for 10 minutes at 1020 × g.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to a total recovery chromatographic vial.
2. Liquid Chromatography
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Gradient: Start with 90% A and 10% B, change to 10% A and 90% B over 4 minutes, then return to initial conditions over 3 minutes.[1]
-
Flow Rate: 0.6 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 65 µL[1]
3. Mass Spectrometry
-
The specifics of the mass spectrometer (e.g., ion source, monitored transitions) are not detailed in the provided search results but it is a mass spectrometry detection method.[1][2][3]
Method 2: Christie et al. (2024) - Simultaneous Quantification of this compound and Naltrexone in Plasma[4][5][6]
1. Sample Preparation (Protein Precipitation)
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
The analysis was performed using LC-MS/MS.[4][5] Further specific details on the chromatographic conditions and mass spectrometric parameters were not available in the provided search results.
Experimental Workflow
The following diagram illustrates the general workflow for the validated LC-MS analysis of this compound in plasma as described by Cox et al.[1]
Caption: Workflow for this compound analysis in plasma by LC-MS.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. "Determination of this compound in Plasma Using LC–MS" by Sherry Cox, Joan Bergman et al. [trace.tennessee.edu]
- 3. Determination of this compound in Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wildpharm.co.za [wildpharm.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a LC-MS/MS method to simultaneously quantify this compound and naltrexone in plasma for pharmacokinetic studies in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wildpharm.co.za [wildpharm.co.za]
Cross-Species Efficacy of Thiafentanil Immobilization Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiafentanil's performance in wildlife immobilization across various species, contrasted with alternative protocols. The information is supported by experimental data to aid in the selection of appropriate chemical restraint methods.
This compound is a potent opioid analgesic used for the immobilization of a wide range of wildlife species.[1] Its rapid onset, short duration of action, and reversibility make it a valuable tool in wildlife management and research.[2][3] This guide synthesizes data from multiple studies to compare the efficacy of this compound-based protocols, both alone and in combination with other agents, across different animal species.
Comparative Efficacy of Immobilization Protocols
The following tables summarize quantitative data from various studies on the use of this compound and alternative drugs for the immobilization of wildlife.
Table 1: this compound Protocols in Cervids
| Species | Drug Combination | Dosage | Induction Time (min) | Recovery Time (min) | Key Findings |
| Mule Deer (Odocoileus hemionus) | This compound | 7-10 mg | 2.3 | < 1 | Rapid induction and recovery.[4][5] |
| Mule Deer (Odocoileus hemionus) | This compound + Xylazine | 10-12 mg this compound, 100 mg Xylazine | 2.1 - 4.9 | 1.9 | Recommended for reliability and ease of handling.[4][5][6] |
| Caribou (Rangifer tarandus granti) | This compound-Azaperone-Xylazine (TAX) | Not specified | Not significantly different from CX | Significantly shorter than CX | Investigated as a replacement for Carfentanil-Xylazine.[3] |
| Elk (Cervus canadensis) | This compound | 15 mg | 1.2 ± 0.4 | Not specified | Faster induction compared to Carfentanil.[7][8] |
Table 2: this compound Protocols in African Hoofstock
| Species | Drug Combination | Dosage | Induction Time (min) | Recovery Time (min) | Key Findings |
| Gemsbok (Oryx gazella) | This compound (6 mg) + Xylazine (20 mg) | 0.036 mg/kg this compound | Not specified | Not specified | Trend towards more rapid induction and smoother immobilization quality compared to Carfentanil-Xylazine.[9] |
| Impala (Aepyceros melampus) | This compound | 0.09 mg/kg | 2.0 ± 0.8 | Not specified | Significantly faster induction than Etorphine, but caused greater hypertension and more severe bradypnoea initially.[10][11] |
| Impala (Aepyceros melampus) | This compound-Medetomidine | Not specified | 12.2 ± 6.8 | Not specified | No faster than Etorphine-Medetomidine; resulted in more apnea.[12] |
| African Buffalo (Syncerus caffer) | This compound (6-7 mg) + Azaperone (40 mg) | 0.0136 mg/kg this compound | Shorter than TMA | Not specified | Effective immobilization.[13] |
| African Buffalo (Syncerus caffer) | This compound (1 mg) + Medetomidine (3-4 mg) + Azaperone (40 mg) | 0.00216 mg/kg this compound | Longer than TA | Not specified | Low-dose this compound combination.[13] |
| Black Rhinoceros (Diceros bicornis) | This compound (3.5-4.5 mg) + Azaperone (10 mg per 1 mg opioid) | Not specified | Not specified | Not specified | No significant differences in physiological variables compared to Etorphine-Azaperone.[14] |
Table 3: this compound Protocols in Other Species
| Species | Drug Combination | Dosage | Induction Time (min) | Recovery Time (min) | Key Findings |
| Gaur (Bos gaurus) | This compound (12 mg) + Medetomidine (20 mg) | Not specified | Not specified | Not specified | Better muscle relaxation and smoother recoveries compared to Carfentanil-Xylazine.[15] |
| Pronghorn (Antilocapra americana) | This compound (4-5 mg) | 0.10 ± 0.005 mg/kg | ≤ 2.7 ± 0.4 | ≤ 0.7 ± 0.07 | Rapid induction and recovery. |
| Pronghorn (Antilocapra americana) | This compound (4-5 mg) + Xylazine (25 mg) | 0.10 ± 0.005 mg/kg this compound, 0.56 ± 0.03 mg/kg Xylazine | ≤ 2.7 ± 0.4 | ≤ 0.7 ± 0.07 | No significant difference from this compound alone. |
Experimental Protocols
The following are generalized methodologies based on the cited studies for the chemical immobilization of wildlife.
1. Subject Preparation and Drug Administration:
-
Animal Selection: Healthy, adult animals are typically selected for immobilization studies.
-
Dosage Calculation: Drug dosages are calculated based on the estimated body weight of the animal.
-
Drug Delivery: Immobilizing agents are administered intramuscularly (IM), often via a projectile dart delivered from a helicopter or ground-based projector.[14] The preferred injection sites are large muscle masses in the hindquarters or shoulder.
2. Physiological Monitoring:
-
Once the animal is recumbent, vital signs and other physiological parameters are monitored at regular intervals (e.g., every 5 minutes).
-
Parameters Monitored:
-
Heart Rate (HR)
-
Respiratory Rate (RR)
-
Body Temperature
-
Arterial Blood Gases (PaO2, PaCO2)
-
Mean Arterial Blood Pressure (MAP)
-
Oxygen Saturation (SpO2)
-
3. Data Collection and Reversal:
-
Induction Time: The time from darting until the animal is recumbent and can be safely approached is recorded.
-
Anesthetic Depth and Quality: Subjective scores are often used to assess the quality of induction, muscle relaxation, and overall anesthetic depth.
-
Antagonism: After a predetermined period of immobilization or upon completion of the necessary procedures, a specific antagonist is administered to reverse the effects of the immobilizing agents. For this compound, Naltrexone is a commonly used antagonist.[13] The antagonist is often administered intravenously (IV) for a more rapid effect.
-
Recovery Time: The time from the administration of the antagonist until the animal is standing and able to move purposefully is recorded.
-
Post-Recovery Monitoring: Animals are often monitored for a period post-recovery to observe for any adverse effects or renarcotization.
Visualizing Mechanisms and Workflows
Mechanism of Action: Mu-Opioid Receptor Signaling
This compound is a potent µ-opioid receptor agonist.[2] Its primary effects are mediated through the activation of these receptors, which are G-protein coupled receptors. The following diagram illustrates the generalized signaling pathway initiated by a µ-opioid agonist.
Caption: Mu-Opioid Receptor Signaling Pathway.
Generalized Experimental Workflow for Wildlife Immobilization
The process of chemical immobilization of wildlife for research or management purposes follows a structured workflow to ensure the safety of both the animals and the personnel involved.
Caption: Generalized Wildlife Immobilization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ecosur.repositorioinstitucional.mx [ecosur.repositorioinstitucional.mx]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. mixlab.com [mixlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. How does Narcan work? [dornsife.usc.edu]
- 10. scielo.org.za [scielo.org.za]
- 11. mixlab.com [mixlab.com]
- 12. Comparison of cardiopulmonary effects of etorphine and this compound administered as sole agents for immobilization of impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in wildlife immobilisation and anaesthesia | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Thiafentanil-Medetomidine and Etorphine-Medetomidine for Wildlife Immobilization
In the field of wildlife management and veterinary medicine, the chemical immobilization of animals is a critical procedure for research, translocation, and clinical intervention. The selection of an appropriate drug combination is paramount to ensure the safety and well-being of the animal, as well as the personnel involved. This guide provides an objective comparison of two potent opioid-based combinations: Thiafentanil-medetomidine and Etorphine-medetomidine, supported by experimental data.
Both this compound and etorphine are powerful synthetic opioids that induce rapid and predictable immobilization.[1][2] They are typically combined with a synergistic alpha-2 adrenoceptor agonist, such as medetomidine, which provides sedation, muscle relaxation, and analgesia, allowing for a reduction in the required opioid dosage.[2][3]
Performance Comparison: Efficacy and Induction
The primary measure of efficacy in field immobilization is the time to recumbency. A rapid induction is often desirable to minimize stress and the risk of capture-related complications like hyperthermia.[4]
A key study directly comparing the two combinations in impalas (Aepyceros melampus) found no statistically significant difference in the time to recumbency.[3][5] The this compound-medetomidine group became recumbent in an average of 12.2 minutes, while the etorphine-medetomidine group did so in 14.5 minutes.[3][5]
However, when the opioids were administered as sole agents in a separate study on impala, this compound demonstrated a significantly faster induction time of 2.0 minutes compared to 3.9 minutes for etorphine.[6] This suggests that while this compound itself is faster-acting, its combination with medetomidine may not consistently translate to a more rapid induction than the etorphine combination under all conditions.[4][6]
Table 1: Efficacy Data for this compound vs. Etorphine Combinations in Impala
| Drug Combination | Mean Dose (per animal) | Mean Dose (mg/kg) | Time to Recumbency (minutes) | Reference |
| This compound-Medetomidine | This compound: 2 mg, Medetomidine: 2.2 mg | This compound: 0.052 mg/kg, Medetomidine: 0.057 mg/kg | 12.2 (± 6.8) | [2][3][5] |
| Etorphine-Medetomidine | Etorphine: 2 mg, Medetomidine: 2.2 mg | Etorphine: 0.050 mg/kg, Medetomidine: 0.054 mg/kg | 14.5 (± 5.2) | [2][3][5] |
Safety and Physiological Effects
The most significant differences between the two combinations emerge in their physiological effects and safety profiles, particularly concerning respiration.
In the comparative study on impalas, the this compound-medetomidine combination resulted in a significantly higher incidence of apnea (temporary cessation of breathing), necessitating more frequent rescue interventions with butorphanol compared to the etorphine-medetomidine group.[1][5] Despite these interventions, profound hypoxemia (low blood oxygen levels) was observed in animals immobilized with both combinations.[1][3][5] This hypoxemia is believed to result primarily from right-to-left intrapulmonary shunting of blood rather than hypoventilation alone.[3][5]
When administered as sole agents, this compound also induced more severe bradypnea (abnormally slow breathing), greater hypertension (high blood pressure), and more profound hypoxemia in the initial 10 minutes post-administration compared to etorphine.[6][7]
Table 2: Comparative Physiological and Safety Data in Impala
| Parameter | This compound-Medetomidine | Etorphine-Medetomidine | Reference |
| Apnea Intervention | Required significantly more butorphanol boluses (Median: 2) | Required fewer butorphanol boluses (Median: 0) | [1][5] |
| **Hypoxemia (PaO₂) ** | Marked hypoxemia observed (PaO₂ ± 44.0 mmHg) | Marked hypoxemia observed (PaO₂ ± 44.0 mmHg) | [1][5] |
| Heart Rate | Higher heart rates observed | Lower heart rates observed | [2] |
Note: Data from Zeiler & Meyer (2017) study on impalas.
Experimental Protocols
The primary data cited in this guide is from a randomized, crossover study conducted by Zeiler and Meyer (2017).
-
Animals : Nine healthy adult female impalas (Aepyceros melampus) were used. The average weight was approximately 38.6 kg for the this compound trial and 40.4 kg for the etorphine trial.[2][3]
-
Drug Administration : Each impala received both drug combinations with a washout period in between.
-
Combination 1 : 2 mg this compound + 2.2 mg medetomidine.
-
Combination 2 : 2 mg etorphine + 2.2 mg medetomidine.
-
The drugs were administered via a projectile dart into the hindquarters.[1]
-
-
Data Collection :
-
Time to recumbency was recorded from the moment of darting until the animal was lying down without attempting to stand.[1]
-
If apnea occurred, rescue boluses of butorphanol were administered.[1]
-
Arterial blood samples were collected for blood gas analysis to measure PaO₂ and other physiological variables.[1]
-
-
Reversal : Although not detailed in the primary results, standard reversal protocols for these combinations typically involve the administration of opioid antagonists like naltrexone and alpha-2 antagonists like atipamezole.[8][9]
Caption: Experimental workflow for comparing immobilization protocols.
Mechanism of Action Overview
The profound effects of these drug combinations stem from their interaction with specific neural pathways. The potent opioids, this compound and etorphine, primarily act as agonists at the mu-opioid receptors in the central nervous system, leading to profound analgesia but also significant respiratory depression. Medetomidine acts on presynaptic and postsynaptic alpha-2 adrenergic receptors, which inhibits the release of norepinephrine, resulting in sedation and muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) [scielo.org.za]
- 5. jsava.co.za [jsava.co.za]
- 6. Comparison of cardiopulmonary effects of etorphine and this compound administered as sole agents for immobilization of impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wildpharm.co.za [wildpharm.co.za]
- 8. Intranasal naltrexone and atipamezole for reversal of white-tailed deer immobilized with carfentanil and medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A comparative analysis of induction times: Thiafentanil vs. other opioids.
An authoritative guide for researchers and pharmaceutical professionals, this document provides a comparative analysis of induction times for thiafentanil against other potent opioids, supported by experimental data and detailed methodologies.
A Comparative Analysis of Induction Times: this compound vs. Other Opioids
The induction of anesthesia is a critical phase in both veterinary and research settings. The speed and smoothness of induction can significantly impact the safety and welfare of the animal, as well as the success of the procedure. Potent opioids are frequently used for the immobilization and anesthesia of a wide range of species. This guide focuses on a comparative analysis of the induction times of this compound, a potent opioid agonist, against other commonly used opioids: carfentanil, etorphine, and fentanyl.
Quantitative Data Summary
The following tables provide a summary of induction times and dosages from various studies. It is important to consider that direct comparisons across different species and experimental conditions should be approached with caution.
Table 1: Comparative Induction Times of this compound and Carfentanil in Elk (Cervus elaphus nelsoni)
| Opioid | Total Dose | Route of Administration | Mean Induction Time (minutes) |
| This compound Oxalate | 15 mg | Dart | 2.0 ± 0.8 |
| This compound Oxalate | 15 mg | Dart | 1.2 ± 0.4 |
| Carfentanil Citrate | 4 mg | Dart | 2.7 ± 0.8 |
| Carfentanil Citrate | 2 mg | Dart | 3.4 ± 1.0 |
| Carfentanil Citrate | 10 µg/kg | Intramuscular Injection | 3.1 ± 0.2 |
Table 2: Induction Times for this compound, Etorphine, and Fentanyl in Various Species
| Opioid | Species | Dose | Route of Administration | Mean Induction Time (minutes) |
| This compound Oxalate | African Buffalo | 17-37 µg/kg | Not Specified | 3.6 ± 0.5 |
| This compound Oxalate | Kudu | 37-120 µg/kg | Not Specified | 3.6 ± 1.6 |
| This compound Oxalate | Eland | 37-110 µg/kg | Not Specified | 4.1 ± 2.3 |
| This compound Oxalate | Waterbuck | 34-43 µg/kg | Not Specified | 2.4 ± 1.6 |
| This compound Oxalate | Rhinoceros | 4 mg (total dose) | Not Specified | 5.6 ± 1.4 |
| This compound Oxalate | African Elephant | 15-40 mg (total dose) | Not Specified | 6.4 ± 2.1 |
| Etorphine with Azaperone | Blue Wildebeest | 0.01 mg/kg Etorphine | Intramuscular Dart | 5.38 ± 1.53 |
| Fentanyl with Propofol | Dog | 2.5 µg/kg Fentanyl | Intravenous | Not specified for Fentanyl alone |
Detailed Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation. The following are summaries of the experimental protocols from the cited studies.
Protocol 1: this compound and Carfentanil in Captive Elk
-
Objective: To compare the immobilization efficacy of this compound oxalate and carfentanil citrate in captive elk.
-
Study Design: A positive control study conducted at two separate locations.
-
Animals: 21 elk were administered this compound oxalate and 21 elk were administered carfentanil citrate.
-
Procedure:
-
At the first location, 10 elk were darted with 15 mg of this compound oxalate and 10 elk were darted with 4 mg of carfentanil citrate.
-
At the second location, 11 elk were darted with 15 mg of this compound oxalate and 11 elk were darted with 2 mg of carfentanil citrate.
-
Induction time was recorded as the time from darting until the animal was recumbent.
-
Physiological parameters (heart rate, respiratory rate, and body temperature) were monitored every 5 minutes for 15 minutes post-recumbency.
-
Immobilization was reversed using the µ-opioid antagonist, nalmefene hydrochloride.
-
Protocol 2: Etorphine in Blue Wildebeest
-
Objective: To determine if the addition of hyaluronidase to an etorphine/azaperone combination accelerates the induction of immobilization.
-
Study Design: An experimental, part-randomized, 'blinded' cross-over study.
-
Animals: Eight wild-managed blue wildebeest.
-
Procedure:
-
Each animal was immobilized on four separate occasions with a two-week interval.
-
The four treatments administered were:
-
Control: Etorphine (0.01 mg/kg) + Azaperone (0.1 mg/kg)
-
Treatment 1: Control + 5000 IU Hyaluronidase
-
Treatment 2: Control + 7500 IU Hyaluronidase
-
Treatment 3: Etorphine (0.007 mg/kg) + Azaperone (0.07 mg/kg) + 7500 IU Hyaluronidase
-
-
Time to first effect and time to immobilization (defined as the point at which the animal could be approached and blindfolded) were measured.
-
Protocol 3: Fentanyl as a Co-induction Agent in Dogs
-
Objective: To assess if fentanyl reduces the required dose of propofol for anesthetic induction in dogs premedicated with morphine.
-
Study Design: A randomized controlled study.
-
Animals: Twenty-two healthy male dogs.
-
Procedure:
-
All dogs were premedicated with intramuscular morphine (0.3 mg/kg).
-
Ten minutes later, dogs were randomly assigned to receive either intravenous fentanyl (2.5 µg/kg) or a saline placebo over 45 seconds.
-
Anesthesia was then induced with propofol administered at a rate of 2 mg/kg/minute until endotracheal intubation was possible.
-
The total dose of propofol required for intubation and the quality of induction were recorded.
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the cellular mechanisms of opioid action and a generalized workflow for wildlife immobilization studies.
Caption: Simplified opioid receptor signaling pathway.
A Comparative Analysis of the Physiologic Effects of Thiafentanil and Etorphine in Blesbok (Damaliscus pygargus phillipsi)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects of two potent opioids, thiafentanil and etorphine, when used for the chemical immobilization of blesbok. The information presented is based on experimental data from a randomized, two-way crossover study, offering an objective analysis to inform drug selection and development for wildlife management and veterinary medicine.
Executive Summary
This compound and etorphine are both effective for immobilizing blesbok, with no significant difference in the time to recumbency. However, their physiological impacts diverge notably. This compound is associated with less severe hypoxemia and better ventilation compared to etorphine. Conversely, this compound induces greater hypertension. While both drugs cause bradycardia in blesbok, this effect is present with both opioids. The choice between these two agents may, therefore, depend on the specific physiological risks that need to be minimized for a given procedure.
Data Presentation: Quantitative Comparison
The following tables summarize the key physiological parameters measured in blesbok immobilized with either this compound or etorphine at a dosage of 0.09 mg/kg.
Table 1: Induction and Cardiopulmonary Parameters
| Parameter | This compound (0.09 mg/kg) | Etorphine (0.09 mg/kg) | Significance (p-value) |
| Time to Recumbency (minutes) | 2.2 | 2.5 | Not Significantly Different[1][2][3] |
| Mean Heart Rate (beats/min) | 35 - 44 | 35 - 44 | No Significant Difference[1][2][3] |
| Mean Respiratory Rate (breaths/min) | 19 | 14 | p = 0.034[4] |
| Mean Arterial Pressure (mmHg) | 136 | 128 | p < 0.001[2][3] |
Table 2: Arterial Blood Gas Analysis
| Parameter | This compound (0.09 mg/kg) | Etorphine (0.09 mg/kg) | Significance (p-value) |
| PaO₂ (mmHg) | 64 | 53 | p < 0.001[4] |
| PaCO₂ (mmHg) | 41 | 45 | p = 0.025[2][4] |
| Alveolar-arterial (A-a) gradient (mmHg) | 28 | 37 | p = 0.009[3] |
| Arterial pH | Higher than Etorphine | Lower than this compound | p < 0.001[3] |
Experimental Protocols
The data presented above is derived from a blinded, randomized, two-way crossover study involving eight adult female blesbok.[4]
Drug Administration: Each blesbok was immobilized on two separate occasions, once with etorphine (0.09 mg/kg) and once with this compound (0.09 mg/kg).[4] The drugs were administered intramuscularly via a dart.[4]
Physiological Monitoring: Once recumbent, the animals were monitored for 40 minutes.[4] Cardiopulmonary parameters, including respiratory rate, heart rate, and arterial blood pressures (systolic, diastolic, and mean), were measured. Arterial blood gas analysis was performed to determine PaO₂, PaCO₂, and pH.[4]
Data Analysis: A linear mixed model was utilized to assess the effects of the different drug treatments over the 40-minute immobilization period.[4] Statistical significance was set at a p-value of less than 0.05.[4]
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental design.
Opioid Receptor Signaling Pathways
Caption: A diagram of opioid receptor interactions.
Discussion of Physiological Effects
Respiratory System: Both opioids induced respiratory depression, a known side effect.[5] However, the hypoxemia was less severe with this compound, as indicated by a higher mean PaO₂.[4] Etorphine resulted in a lower mean PaO₂, suggesting more significant respiratory compromise.[2][4] This is further supported by the higher PaCO₂ and a larger alveolar-arterial (A-a) gradient observed with etorphine, indicating less efficient gas exchange.[2][3][4] The higher respiratory rate with this compound may be a compensatory mechanism.[4]
Cardiovascular System: A significant finding is the more profound hypertension caused by this compound, evidenced by a higher mean arterial pressure.[2][3] Both drugs resulted in bradycardia, with mean heart rates significantly lower than the resting heart rate of blesbok.[1][2][3]
Opioid Receptor Mechanisms: The differences in physiological effects can be partly attributed to their receptor affinities. This compound is a pure mu-opioid receptor agonist.[5][6][7] In contrast, etorphine is a non-specific agonist at mu, kappa, and delta opioid receptors.[6][7] This broader receptor interaction profile of etorphine may contribute to its more pronounced respiratory depression.
Conclusion
For the chemical immobilization of blesbok, both this compound and etorphine are effective agents. This compound offers the advantage of causing less severe hypoxemia, which is a critical consideration in wildlife anesthesia. However, it also produces more significant hypertension. The choice of drug should be made based on a careful assessment of the animal's health and the specific requirements of the procedure. For animals with pre-existing respiratory conditions, this compound may be the preferred option, while in cases where hypertension is a major concern, etorphine might be considered, with appropriate respiratory support. Further research into combination therapies may help to mitigate the adverse effects of both drugs.
References
- 1. journals.co.za [journals.co.za]
- 2. Do potent immobilising-opioids induce different physiological effects in impala and blesbok? [scielo.org.za]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Comparison of some cardiopulmonary effects of etorphine and this compound during the chemical immobilization of blesbok (Damaliscus pygargus phillipsi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.org.za [scielo.org.za]
- 6. Comparison of this compound-medetomidine to etorphine-medetomidine immobilisation of impalas (Aepyceros melampus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wildpharm.co.za [wildpharm.co.za]
A Comparative Analysis of Naltrexone and Nalmefene for the Antagonism of Thiafentanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of naltrexone and nalmefene as antagonists for the potent synthetic opioid, thiafentanil. The information presented is synthesized from available research to assist in the selection of an appropriate reversal agent in research and drug development settings.
Disclaimer: No direct head-to-head clinical or preclinical studies comparing the efficacy of naltrexone and nalmefene for this compound antagonism were identified in a comprehensive literature search. The following comparison is based on individual studies of each antagonist and their known pharmacological properties.
Pharmacological Profile: Naltrexone vs. Nalmefene
Naltrexone and nalmefene are both pure opioid antagonists, meaning they block the effects of opioids without producing any opioid-like effects themselves.[1] They are structurally similar, with nalmefene being a 6-methylene analog of naltrexone.[1] Their primary mechanism of action involves competitive binding to opioid receptors, particularly the mu (µ) receptor, which is the primary target of this compound.
| Feature | Naltrexone | Nalmefene |
| Receptor Affinity | Potent µ-receptor antagonist; weaker antagonist of κ- and δ-receptors.[2] | Potent antagonist of µ, κ, and δ-opioid receptors.[2] |
| Half-life | 1 to 3 hours (active metabolite 6-β-naltrexol has a half-life of 13 hours).[2] | 8 to 11 hours.[2][3] |
| Bioavailability (Oral) | ~40% due to first-pass metabolism.[2] | Higher than naltrexone.[4] |
| Indication for Opioid Reversal | Yes, widely used in wildlife immobilization.[5][6] | Yes, indicated for the reversal of opioid effects.[2] |
This compound Antagonism Efficacy
While direct comparative data is lacking, available evidence suggests that naltrexone is a highly effective and reliable antagonist for this compound-induced immobilization in a variety of animal species. Information on nalmefene's efficacy specifically against this compound is limited and indirect.
| Parameter | Naltrexone | Nalmefene |
| Reversal Time | Rapid, with mean reversal times reported to be between 0.9 and 2.3 minutes in mule deer.[7] | Data for this compound antagonism is not available. |
| Dosage Ratio (Antagonist:Agonist) | A common dosage is 10 mg of naltrexone for every 1 mg of this compound administered.[5] Ratios from 10:1 to 43:1 have been used effectively.[7] | Data for this compound antagonism is not available. |
| Renarcotization | No instances of renarcotization have been reported in multiple studies involving various animal species.[5][6] The lack of renarcotization is attributed to its long-acting metabolite, 6-beta-naltrexol.[5] | An older report noted a 10.6% rate of renarcotization in hoof stock, though this was not in a direct comparison against naltrexone for this compound reversal.[5] |
| Clinical Observations | Reversals are described as rapid, effective, controlled, complete, and stable, with no obvious stress or complications.[5] | Data for this compound antagonism is not available. |
Experimental Protocols
The following are examples of experimental protocols for the reversal of this compound-induced immobilization using naltrexone, as described in the literature. No specific protocols for the use of nalmefene with this compound were found.
Protocol 1: this compound Reversal in Minor Species Hoof Stock
-
Immobilization: Animals were immobilized with this compound oxalate administered by dart.[6]
-
Monitoring: During immobilization, physiological parameters such as heart rate, respiratory rate, body temperature, mean arterial pressure, and blood oxygen saturation were monitored at regular intervals.[6]
-
Antagonism: At the end of the anesthetic period, naltrexone hydrochloride was administered to reverse the effects of this compound.[6]
-
Observation: Animals were monitored until they were alert and ambulatory.[6]
Protocol 2: this compound Reversal in Mule Deer
-
Immobilization: Mule deer were immobilized with this compound oxalate, either alone or in combination with xylazine.[7]
-
Antagonism: Reversal was achieved by intravenous injection of naltrexone.[7]
-
Data Collection: Induction times and reversal times (time from antagonist injection to the animal standing) were recorded.[7]
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the opioid receptor antagonism pathway and a general experimental workflow for evaluating opioid antagonists.
Caption: Opioid Receptor Antagonism Pathway.
Caption: General Experimental Workflow for Opioid Antagonist Evaluation.
Conclusion
Based on the available evidence, naltrexone is a well-documented, effective, and reliable antagonist for the reversal of this compound-induced immobilization, with a key advantage being the absence of reported renarcotization. While nalmefene is a potent, long-acting opioid antagonist, there is a lack of specific data on its efficacy and safety for the antagonism of this compound. The longer half-life of nalmefene could theoretically be advantageous in preventing renarcotization, but this has not been substantiated for this compound, and one report in a different context indicated a potential for renarcotization.
For researchers and drug development professionals working with this compound, naltrexone currently stands as the antagonist with a more robust body of evidence supporting its use. Further studies are warranted to directly compare the efficacy and safety of naltrexone and nalmefene for this compound antagonism to provide a more definitive recommendation.
References
- 1. wildpharm.co.za [wildpharm.co.za]
- 2. researchgate.net [researchgate.net]
- 3. acmt.net [acmt.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. scielo.org.za [scielo.org.za]
- 7. Immobilization of mule deer with this compound (A-3080) or this compound plus xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Crossover Study Design for Comparing Potent Opioid Immobilizing Agents: A Comparative Analysis of Etorphine and Thiafentanil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potent opioid immobilizing agents, etorphine and thiafentanil, based on data from crossover study designs. The objective is to present experimental data and methodologies in a clear, structured format to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Efficacy and Physiological Effects
A key consideration when selecting a potent opioid for immobilization is the balance between a rapid and smooth induction of anesthesia and the minimization of adverse physiological side effects. The following table summarizes quantitative data from a crossover study comparing etorphine and this compound in impala, a common model for wildlife immobilization studies.
| Parameter | Etorphine (0.09 mg/kg) | This compound (0.09 mg/kg) | p-value |
| Time to Recumbency (minutes) | 3.9 ± 1.6 | 2.0 ± 0.8 | 0.007[1][2] |
| Respiratory Rate at 5 min (breaths/min) | 13 ± 12 | 7 ± 4 | 0.004[1][2] |
| Heart Rate (beats/min) | 132 ± 17 (initial) to 82 ± 11 (30 min) | 113 ± 22 (initial) to 107 ± 36 (30 min) | < 0.001[1][2] |
| Mean Arterial Pressure (mmHg) | Not specified as profound | More profound hypertension (overall MAP = 140 ± 14) | < 0.001[1][2] |
| Arterial Oxygen Partial Pressure (PaO2) at 5 min (mmHg) | 45 ± 16 | 37 ± 13 | < 0.001[1][2] |
Data presented as mean ± standard deviation.
A similar crossover study in black rhinoceros comparing etorphine-azaperone and this compound-azaperone combinations also demonstrated a significantly faster time to recumbency for the this compound combination (2.9 ± 0.8 minutes) compared to the etorphine combination (3.9 ± 0.8 minutes)[3]. Both treatments in the rhinoceros study resulted in hypoxemia and hypercapnia, with no significant differences between the two groups[3].
Experimental Protocols
The data presented above was obtained through a randomized, two-way crossover study design. The following provides a detailed methodology for the key experiments cited in the comparison of etorphine and this compound in impala.[1][2]
Study Animals: A group of eight adult female impala were used for the study.
Drug Administration: Each impala received two treatments in a randomized order:
-
Treatment 1: 0.09 mg/kg etorphine administered via remote dart injection.
-
Treatment 2: 0.09 mg/kg this compound administered via remote dart injection.
A washout period was observed between treatments to ensure the complete elimination of the first drug before the administration of the second.
Data Collection:
-
Time to Recumbency: The time from dart injection until the animal was lying down was recorded.
-
Physiological Monitoring: Respiratory rate, heart rate, and mean arterial blood pressure were measured.
-
Arterial Blood Gas Analysis: Arterial blood samples were collected to measure PaO2 and other blood gas parameters.
Statistical Analysis: A linear mixed model was used to analyze the effects of the treatments, the effects of treatments over time, and the interactions between treatment and time, with a significance level of p < 0.05.[1]
Visualizing Experimental Design and Signaling Pathways
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Potent opioids like etorphine and this compound primarily exert their effects by acting as agonists at the mu-opioid receptor. This compound is a pure mu-agonist, while etorphine is an agonist at mu, kappa, and delta opioid receptors.[1] The activation of the mu-opioid receptor initiates a cascade of intracellular signaling events.
Conclusion
The presented data from crossover studies indicates that this compound offers a more rapid induction of immobilization compared to etorphine at equivalent doses.[1][2][3] However, this faster action is associated with more profound initial respiratory depression and hypertension.[1][2] The choice between these two potent opioids will therefore depend on the specific requirements of the procedure, the species being immobilized, and the available resources for physiological monitoring and support. The crossover study design is a powerful tool for making such direct comparisons within the same subjects, thereby reducing inter-individual variability and increasing the statistical power of the findings.
References
Thiafentanil-Xylazine vs. Carfentanil-Xylazine for Gemsbok Immobilization: A Comparative Guide
A critical aspect of wildlife management and veterinary care involves the safe and effective immobilization of animals. For large and potentially dangerous species like the gemsbok (Oryx gazella), the choice of anesthetic agents is paramount. This guide provides a detailed comparison of two common opioid-based immobilization protocols: thiafentanil-xylazine (TX) and carfentanil-xylazine (CX), based on a study conducted on adult gemsbok.
Executive Summary
A study comparing this compound-xylazine and carfentanil-xylazine for the immobilization of gemsbok found that while both combinations are effective, this compound-xylazine may be preferable.[1] Gemsbok immobilized with this compound-xylazine showed a trend towards more rapid induction and recovery, as well as significantly smoother inductions.[1] Physiologically, few significant differences were observed between the two groups, although the this compound-xylazine group was noted to be more hypertensive.[1][2][3] The study suggests that the improved quality of induction and a higher level of handler safety make this compound-xylazine a more suitable choice for anesthetizing adult gemsbok.[1]
Experimental Protocols
A study was conducted on twelve adult gemsbok, which were randomly divided into two groups of six.[1][2][3] One group received a combination of 6 mg this compound and 20 mg xylazine (TX group), while the other received 3.6 mg carfentanil and 20 mg xylazine (CX group).[1][2][3] The drugs were administered intramuscularly. Once the animals were immobilized, physiological measurements were taken every 5 minutes for a duration of 20 minutes.[1][2][3] The quality of induction, recovery, depth of anesthesia, and muscle relaxation were also subjectively assessed.[1][2][3]
Data Presentation
Drug Dosages and Animal Weights
| Group | Drug Combination | This compound Dose (µg/kg) | Carfentanil Dose (µg/kg) | Xylazine Dose (mg) | Animal Weight Range (kg) |
| TX | This compound-Xylazine | 0.036 (0.032–0.040) | - | 20 | 150–180 |
| CX | Carfentanil-Xylazine | - | 0.021 (0.017–0.024) | 20 | 150–211 |
Data sourced from a 2010 study on gemsbok immobilization.[1]
Induction and Recovery Times
While the this compound-xylazine group showed a trend for faster induction and recovery, the differences were not statistically significant.[1][2][3]
Qualitative Assessment of Immobilization
The quality of induction was found to be significantly better in the this compound-xylazine group.[1][2][3] There was also a trend for this group to have smoother inductions and improved overall immobilization quality.[1][2][3] The poorer muscle relaxation and inadequate depth of immobilization in the carfentanil-xylazine group posed greater risks to both the animals and the handlers.[1]
| Parameter | This compound-Xylazine (TX) | Carfentanil-Xylazine (CX) |
| Quality of Induction | Significantly Better | Poorer |
| Muscle Relaxation | Trend for Improvement | Less Adequate |
| Anesthetic Depth | Trend for Improvement | Less Adequate |
| Quality of Recovery | Trend for Improvement | - |
Based on subjective scores from a 2010 study.[1]
Physiological Parameters
There were few significant physiological differences between the two groups, with the notable exception that gemsbok in the this compound-xylazine group were more hypertensive.[1][2][3] A statistically significant difference was recorded for systolic arterial pressure at 10 minutes and for respiratory rate at 15 minutes.[1] Oxygen saturation (SpO2) values were generally high for both groups, with most values being above 90%.[1]
Signaling Pathways and Logical Relationships
The primary agents in these combinations are potent opioids (this compound and carfentanil) and an α2-adrenergic agonist (xylazine). The opioids are the primary immobilizing agents, while xylazine provides sedation, muscle relaxation, and analgesia. The effects of these drugs can be reversed with specific antagonists.
Conclusion
Based on the available experimental data, this compound-xylazine appears to be a preferable combination for the immobilization of adult gemsbok when compared to carfentanil-xylazine.[1][2][3] The primary advantages of the this compound combination include a significantly better quality of induction and a trend towards smoother and more rapid inductions and recoveries.[1] These factors contribute to increased safety for both the animal and the personnel involved. While physiological parameters are broadly similar, the hypertension associated with this compound-xylazine should be taken into consideration. Researchers and wildlife professionals should weigh these factors when selecting an immobilization protocol for gemsbok.
References
Safety Operating Guide
Proper Disposal of Thiafentanil: A Guide for Laboratory Professionals
Thiafentanil, a potent opioid agonist classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), requires strict adherence to disposal procedures to ensure safety and regulatory compliance. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Due to its high potency, extreme caution must be exercised when handling this compound to prevent accidental exposure.
-
Personal Protective Equipment (PPE): Always wear gloves and eye protection when handling this compound or its containers.[1][2]
-
"Buddy System": It is advisable to handle this compound only when accompanied by another person knowledgeable about the risks of potent opioids.[1][2]
-
Emergency Preparedness: Ensure an opioid antagonist, such as naltrexone or naloxone, is readily available as an antidote in case of accidental exposure.[1] All personnel involved in procedures with this compound should be informed of its use.[1][2]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material such as sand or diatomite.[3][4] Decontaminate surfaces by scrubbing with alcohol and dispose of contaminated materials as hazardous waste.[4]
Regulatory Framework for this compound Disposal
As a Schedule II controlled substance, the disposal of this compound is governed by the DEA's regulations outlined in 21 CFR Part 1317.[5][6] The primary principle is that the substance must be rendered "non-retrievable." The DEA has stated that incineration is the only method they have reviewed that meets this standard.[7]
| Regulatory and Safety Requirements for this compound Disposal | Guideline | Citation |
| DEA Classification | Schedule II Controlled Substance | [1][6] |
| Governing Regulation | 21 CFR Part 1317 | [5][6] |
| Disposal Standard | Must be rendered "non-retrievable" | [7] |
| Approved Destruction Method | Incineration (by a DEA-registered facility) | [7] |
| Record Keeping | Meticulous records of disposal must be maintained | [5][6] |
| Personal Protective Equipment | Gloves and eye protection are mandatory | [1][2] |
| Handling Procedure | Work in pairs ("buddy system") | [1][2] |
Step-by-Step Disposal Procedure for this compound Inventory
The disposal of expired, unwanted, or excess this compound stock (inventory) must be conducted through DEA-approved channels. On-site chemical destruction by laboratory personnel is not authorized.
-
Segregation and Secure Storage: Isolate the this compound designated for disposal from active inventory. It must remain stored in a securely locked cabinet or safe that meets Schedule II security requirements until it is transferred for disposal.[5][6]
-
Contact a DEA-Registered Reverse Distributor: The only permissible method for a registrant to dispose of a Schedule II controlled substance is to transfer it to a DEA-registered reverse distributor authorized to handle such substances.[7] These entities are responsible for the proper destruction of the drug, typically via incineration.[7]
-
Documentation and Record-Keeping:
-
When transferring this compound to a reverse distributor, a DEA Form 222 (Official Order Form) must be used.
-
Maintain a detailed record of the disposal, including the date of transfer, the name and DEA registration number of the reverse distributor, and the quantity of this compound transferred.[7]
-
The reverse distributor is responsible for completing a DEA Form 41 (Registrants Inventory of Drugs Surrendered) upon destruction of the substance and providing a copy to your institution for your records.[7]
-
-
Disposal of "Wastage": For the disposal of residual amounts of this compound left in a vial or syringe after administration (often termed "wastage"), while the DEA does not mandate that it be rendered non-retrievable in the same manner as inventory, it is good practice to render it unusable.[7][8] This can be achieved by collecting the residual liquid in a container with a denaturing agent, such as cat litter, before disposing of it as pharmaceutical waste through a licensed contractor.[8] A record of this wastage should be maintained in the controlled substance log.[8]
-
Disposal of Contaminated Items:
-
Sharps: Used syringes and needles must be placed in an appropriate biohazard sharps container for disposal.[1][2]
-
Empty Containers: Empty this compound vials and packaging should be handled in a manner that prevents diversion. While the DEA does not have specific requirements for the disposal of empty containers, it is recommended to render any labels with identifying information illegible before disposal.[7]
-
Experimental Protocols
There are no DEA-approved experimental protocols for the on-site chemical inactivation or disposal of this compound by laboratory personnel. All disposal procedures for bulk quantities must adhere to the transfer and destruction process outlined by the DEA.
Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ca.gowanco.com [ca.gowanco.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. govinfo.gov [govinfo.gov]
- 6. Federal Register :: Schedules of Controlled Substances: Placement of this compound in Schedule II [federalregister.gov]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. rcvs.org.uk [rcvs.org.uk]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Thiafentanil
For researchers, scientists, and drug development professionals, the safe handling of potent opioids like Thiafentanil is of paramount importance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel. By adhering to these procedural, step-by-step guidelines, institutions can foster a culture of safety and build deep trust in their commitment to protecting their most valuable asset: their people.
This compound, a potent synthetic opioid, requires stringent safety protocols to prevent accidental exposure, which can lead to severe health consequences. The following information outlines the necessary personal protective equipment (PPE), handling procedures, emergency plans, and disposal methods.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).
Quantitative Data for PPE Selection:
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves with a minimum thickness of 5 mil (0.127 mm). Consider double-gloving. | Nitrile provides a strong barrier against fentanyl and its analogs.[1] Some nitrile gloves have been tested to resist permeation for up to 240 minutes.[1][2][3][4] |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | For tasks with a risk of aerosolization, a minimum of a fit-tested N95 respirator is recommended. For higher-risk activities, an N100, R100, or P100 respirator may be necessary. | Prevents inhalation of potent opioid particles. |
| Protective Clothing | A disposable lab coat or gown. For extensive handling, consider a disposable coverall with long sleeves. | Prevents contamination of personal clothing and skin. |
Operational Plan for Safe Handling and Disposal
A clear, step-by-step operational plan is crucial for minimizing the risk of exposure during the handling and disposal of this compound.
Experimental Protocol: Handling this compound in a Laboratory Setting
1. Pre-Experiment Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
- Team Briefing: All personnel involved must be knowledgeable about the hazards of potent opioids.[1] Work in a team of at least two individuals.
- Antidote Availability: Ensure an adequate amount of an opioid antagonist, such as naloxone, is immediately available. All personnel should be trained in its administration.
- PPE Donning: Don all required PPE as specified in the table above in a designated clean area.
2. Handling this compound:
- Controlled Access: Conduct all work in a designated area with restricted access.
- Engineering Controls: Handle this compound within a certified chemical fume hood or other appropriate containment device to minimize the risk of aerosolization.[5]
- Careful Manipulation: Avoid actions that could generate dust or aerosols. Use disposable spatulas for weighing and handling.[5]
- Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.
3. Post-Experiment Procedures:
- Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
- PPE Doffing: Remove PPE in a designated area, avoiding self-contamination. Dispose of disposable PPE as hazardous waste.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The disposal of this compound, a Schedule II controlled substance, must be meticulously documented and executed to prevent diversion and environmental contamination.
1. Rendering the Substance Non-Retrievable:
- Use a commercially available controlled substance disposal kit (e.g., drug deactivation pouches) according to the manufacturer's instructions.[6]
- Alternatively, the substance can be denatured by mixing with an inert, non-toxic substance such as kitty litter, followed by the addition of a chemical to render it unusable (e.g., bleach).[7]
2. Documentation and Witnessing:
- The destruction of the controlled substance must be witnessed by at least two authorized individuals.[6]
- Complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the disposal.[6]
- Maintain a copy of the completed and signed DEA Form 41 in the laboratory's records.[6]
3. Final Disposal:
- The denatured and documented waste can then be disposed of in a designated hazardous waste container.[6]
Emergency Response Plan
In the event of an accidental exposure, a rapid and coordinated response is critical.
1. Immediate Actions:
- Skin Exposure: Immediately wash the affected area with copious amounts of soap and water.
- Eye Exposure: Flush the eyes with water for at least 15 minutes.
- Ingestion or Injection: Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air.
2. Medical Response:
- Call for emergency medical services immediately.
- Administer an opioid antagonist (e.g., naloxone) if the person is showing signs of opioid toxicity (e.g., respiratory depression, pinpoint pupils, unresponsiveness).
- Provide the medical team with as much information as possible about the substance and the nature of the exposure.
Visualizing Safe Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step process for the compliant disposal of this compound.
References
- 1. stauffersafety.com [stauffersafety.com]
- 2. Fentanyl exposure risks and the importance of PPE| | PRIMED Medical Products, Inc. [primed.com]
- 3. Sempermed announces five Nitrile Examination Gloves tested and approved to provide protection against fentanyl exposure [police1.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. unthsc.edu [unthsc.edu]
- 7. Management of Controlled Substances [queensu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
